4-Hydroxy-N-isopropyl-N-methyltryptamine-d4
説明
特性
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3/i7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGHZCQFXXWFQ-OSEHSPPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])N(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Gold Standard for Tryptamine Bioanalysis: A Technical Guide to 4-HO-MiPT-d4
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Psychedelic Research
4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic psychedelic tryptamine that is structurally related to psilocin, the active metabolite of psilocybin.[1] As a potent agonist of serotonin receptors, particularly the 5-HT2A subtype, 4-HO-MiPT is a subject of growing interest in neuropharmacological research for its potential therapeutic applications.[1] The advancement of clinical and forensic investigations involving 4-HO-MiPT necessitates highly accurate and precise bioanalytical methods. This requirement is impeccably met by the use of stable isotope-labeled internal standards, with 4-HO-MiPT-d4 emerging as the gold standard for quantitative analysis.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 4-HO-MiPT-d4. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for leveraging this critical analytical tool. We will delve into the rationale for isotopic labeling, a proposed synthetic route for 4-HO-MiPT-d4, its expected analytical characteristics, and its application in robust quantitative workflows.
The Rationale for Deuteration: Enhancing Analytical Robustness
In quantitative mass spectrometry, particularly in complex biological matrices such as plasma or urine, analytical variability can arise from multiple sources, including sample extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument fluctuations.[2] A deuterated internal standard, such as 4-HO-MiPT-d4, is a powerful tool to mitigate these variabilities.[2] By introducing a known amount of the deuterated standard into a sample at the initial stage of preparation, it acts as a chemical mimic of the analyte (4-HO-MiPT).[2]
The key advantages of using 4-HO-MiPT-d4 as an internal standard are:
-
Co-elution with the Analyte: Due to their near-identical physicochemical properties, the deuterated standard and the native analyte co-elute during chromatographic separation.
-
Correction for Matrix Effects: Any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard, allowing for accurate normalization of the signal.
-
Compensation for Sample Loss: Losses of the analyte during sample preparation steps will be matched by proportional losses of the internal standard, preserving the analyte-to-internal standard ratio.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly enhances the precision and accuracy of quantitative measurements, which is crucial for pharmacokinetic studies and clinical trials.[2]
Chemical Structure and Properties
Chemical Structure of 4-HO-MiPT-d4
4-HO-MiPT-d4 is a structural analog of 4-HO-MiPT where four hydrogen atoms on the ethylamine side chain have been replaced with deuterium atoms.
}
Figure 1: Key identifiers for 4-HO-MiPT-d4.
Physicochemical Properties
The physicochemical properties of 4-HO-MiPT-d4 are expected to be very similar to those of 4-HO-MiPT, with a slight increase in molecular weight due to the presence of deuterium.
| Property | 4-HO-MiPT | 4-HO-MiPT-d4 (Expected) |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₁₆D₄N₂O |
| Molar Mass | 232.33 g/mol [1] | 236.35 g/mol |
| Appearance | Gray powder (base)[3] | White to off-white solid |
| Melting Point | 143.7 °C (base)[3] | Similar to 4-HO-MiPT |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO[4] | Similar to 4-HO-MiPT |
Table 1: Comparison of Physicochemical Properties.
Proposed Synthesis of 4-HO-MiPT-d4
A plausible synthetic route for 4-HO-MiPT-d4 can be adapted from established methods for the synthesis of deuterated tryptamines.[5] The key step involves the reduction of an intermediate glyoxalylamide with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).
}
Figure 2: Proposed synthetic workflow for 4-HO-MiPT-d4.
Experimental Protocol: A Proposed Synthesis
-
Step 1 & 2: Formation of the Glyoxylamide Intermediate: 4-Benzyloxyindole is reacted with oxalyl chloride in an inert solvent (e.g., diethyl ether) to form the corresponding indol-3-ylglyoxylyl chloride. This intermediate is then reacted in situ with N-methylisopropylamine to yield 4-benzyloxy-N-methyl-N-isopropyl-indole-3-glyoxylamide.
-
Step 3: Deuterium Labeling via Reduction: The crucial isotopic labeling step involves the reduction of the glyoxylamide intermediate with lithium aluminum deuteride (LiAlD₄) in an anhydrous solvent like tetrahydrofuran (THF). This reaction reduces both the ketone and the amide carbonyl groups, incorporating four deuterium atoms onto the ethylamine side chain to produce 4-benzyloxy-MiPT-d4.
-
Step 4: Deprotection: The final step is the removal of the benzyl protecting group from the 4-hydroxy position. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol, yielding the final product, 4-HO-MiPT-d4.
Analytical Characterization: Expected Spectroscopic Data
Mass Spectrometry (MS)
In mass spectrometry, 4-HO-MiPT-d4 will exhibit a molecular ion peak ([M+H]⁺) at m/z 237.2, which is 4 mass units higher than that of the non-deuterated compound (m/z 233.2). The fragmentation pattern is expected to be similar to 4-HO-MiPT, with the key fragment ions also showing a +4 Da mass shift.
| Analyte | Expected [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |
| 4-HO-MiPT | 233.2 | 86.1 (C₅H₁₂N⁺) |
| 4-HO-MiPT-d4 | 237.2 | 90.1 (C₅H₈D₄N⁺) |
Table 2: Expected Mass Spectrometry Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the most significant difference between 4-HO-MiPT and 4-HO-MiPT-d4 will be the absence of signals corresponding to the four protons on the α and β carbons of the ethylamine side chain. The remaining proton signals of the indole ring, the N-methyl group, and the isopropyl group are expected to have similar chemical shifts and coupling patterns to those of 4-HO-MiPT.
Application in Quantitative Analysis: An LC-MS/MS Workflow
The primary application of 4-HO-MiPT-d4 is as an internal standard for the quantification of 4-HO-MiPT in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
}
Figure 3: A typical LC-MS/MS workflow for the quantification of 4-HO-MiPT.
Experimental Protocol: Quantification of 4-HO-MiPT in Plasma
-
Sample Preparation: A known amount of 4-HO-MiPT-d4 internal standard solution is added to a plasma sample. Proteins are then precipitated by adding a solvent like acetonitrile.
-
Extraction: The supernatant is subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further clean up the sample and concentrate the analytes.
-
LC Separation: The extracted sample is injected into a liquid chromatograph, where 4-HO-MiPT and 4-HO-MiPT-d4 are separated from other matrix components on a reversed-phase C18 column.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 4-HO-MiPT and 4-HO-MiPT-d4 are monitored.
-
Data Analysis and Quantification: The peak area ratio of the analyte (4-HO-MiPT) to the internal standard (4-HO-MiPT-d4) is calculated. This ratio is then used to determine the concentration of 4-HO-MiPT in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Pharmacology and Mechanism of Action of 4-HO-MiPT
4-HO-MiPT is a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor.[1] The psychedelic effects of 4-HO-MiPT are primarily attributed to its agonistic activity at this receptor, which is a G protein-coupled receptor (GPCR).[1]
}
Figure 4: Simplified 5-HT2A receptor signaling pathway activated by 4-HO-MiPT.
Activation of the 5-HT2A receptor by 4-HO-MiPT initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability and are believed to underlie the profound perceptual and cognitive changes associated with the psychedelic experience.
Conclusion
4-HO-MiPT-d4 is an indispensable tool for researchers and scientists working with 4-HO-MiPT. Its use as an internal standard in LC-MS/MS assays provides a level of accuracy and precision that is essential for reliable pharmacokinetic profiling, metabolism studies, and forensic analysis. While specific experimental data for the deuterated analog is scarce, its properties and synthesis can be confidently inferred from the well-characterized parent compound and established principles of isotopic labeling. This guide provides a solid foundation for the understanding and application of 4-HO-MiPT-d4, empowering the scientific community to conduct high-quality research in the expanding field of psychedelic science.
References
-
4-HO-MiPT - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
- Brandt, S. D., et al. (2008). Microwave-accelerated synthesis of psychoactive deuterated N,N-dialkylated-[α,α,β,β-d4]-tryptamines. Tetrahedron Letters, 49(45), 6445-6448.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved February 13, 2026, from [Link]
-
SWGDRUG Monograph: 4-Hydroxy-MIPT. (2015, February 5). Retrieved February 13, 2026, from [Link]
- López-García, F., et al. (2022). Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT)
- Milcendeau, P., et al. (2022). Au(I)-catalysis Enables Regioselective Hydrogen Isotope Labeling of Indoles. ChemRxiv.
- Wang, Y. Y., & Chen, C. (2007). Synthesis of deuterium labeled tryptamine derivatives. Journal of the Chinese Chemical Society, 54(5), 1363-1368.
-
Kargbo, R. B. (2025, July 16). From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. Veranova. Retrieved February 13, 2026, from [Link]
- Gatch, M. B., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
- Sherwood, A. M., et al. (2025, July 1). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology.
- Chadeayne, A. R., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). Retrieved February 13, 2026, from [Link]
- Barovic, A., et al. (2026, January 7). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Omega.
Sources
A Technical Guide to the Molecular Weight Difference Between 4-HO-MiPT and its Deuterated Analog 4-HO-MiPT-d4
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the molecular weight difference between 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) and its deuterated isotopologue, 4-HO-MiPT-d4. This document will delve into the fundamental principles of isotopic labeling, detail the precise mass calculations, and discuss the significant applications of this molecular weight variance in analytical and metabolic studies.
Introduction: The Significance of Isotopic Labeling in Tryptamine Research
Isotopically labeled compounds, particularly those substituted with deuterium (a stable isotope of hydrogen), are indispensable tools in modern chemical and pharmacological research.[1] The introduction of deuterium into a molecule like 4-HO-MiPT, a synthetic psychedelic tryptamine, creates a molecular analog that is chemically similar to the parent compound but possesses a distinct and measurable increase in mass.[2] This mass difference is the cornerstone of numerous advanced analytical techniques, enabling researchers to differentiate between the labeled and unlabeled compounds with high precision.
The primary application of deuterated standards, such as 4-HO-MiPT-d4, is as internal standards in quantitative mass spectrometry-based assays (e.g., GC-MS or LC-MS).[3] These standards are crucial for accurately determining the concentration of the unlabeled analyte in complex biological matrices by correcting for variations in sample preparation and instrument response.
Molecular Structure and Foundational Properties
4-HO-MiPT, also known as miprocin, is a synthetic tryptamine with the systematic IUPAC name 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-ol.[4][5] Its chemical structure features an indole core substituted with a hydroxyl group at the 4-position and an aminoethyl side chain at the 3-position, which is further substituted with methyl and isopropyl groups.[4][6]
The molecular formula of 4-HO-MiPT is C₁₄H₂₀N₂O.[5][7][8][9] This formula is the basis for calculating its molecular weight. In the case of 4-HO-MiPT-d4, four of the twenty hydrogen atoms are replaced by deuterium atoms. While the exact positions of deuteration can vary depending on the synthetic route, common sites for deuteration in tryptamine derivatives include the ethylamine side chain or the indole ring.[10][11] For the purpose of calculating the molecular weight difference, the specific location of the deuterium atoms is inconsequential.
The molecular formula for 4-HO-MiPT-d4 can be represented as C₁₄H₁₆D₄N₂O.
Calculation of the Molecular Weight Difference
The molecular weight difference between 4-HO-MiPT and 4-HO-MiPT-d4 arises from the mass difference between a hydrogen atom (protium, ¹H) and a deuterium atom (²H or D). A deuterium atom contains one proton and one neutron, whereas a protium atom contains only a proton, making deuterium approximately twice as heavy.[12]
To calculate the precise molecular weights, we use the atomic masses of the constituent elements:
| Element | Symbol | Atomic Mass (amu) |
| Carbon | C | ~12.011 |
| Hydrogen | H | ~1.008[6][13] |
| Deuterium | D | ~2.014[4][12] |
| Nitrogen | N | ~14.007 |
| Oxygen | O | ~15.999 |
3.1 Molecular Weight of 4-HO-MiPT (C₁₄H₂₀N₂O)
(14 x 12.011) + (20 x 1.008) + (2 x 14.007) + (1 x 15.999) = 168.154 + 20.16 + 28.014 + 15.999 = 232.327 g/mol [4]
3.2 Molecular Weight of 4-HO-MiPT-d4 (C₁₄H₁₆D₄N₂O)
(14 x 12.011) + (16 x 1.008) + (4 x 2.014) + (2 x 14.007) + (1 x 15.999) = 168.154 + 16.128 + 8.056 + 28.014 + 15.999 = 236.351 g/mol
3.3 The Precise Molecular Weight Difference
The difference in molecular weight is calculated as:
Molecular Weight of 4-HO-MiPT-d4 - Molecular Weight of 4-HO-MiPT = 236.351 g/mol - 232.327 g/mol = 4.024 g/mol
This difference is essentially the mass of four deuterium atoms minus the mass of four hydrogen atoms:
4 * (Atomic Mass of Deuterium - Atomic Mass of Hydrogen) = 4 * (2.014 amu - 1.008 amu) = 4 * 1.006 amu = 4.024 amu
Visualization of the Structural and Mass Difference
The following diagram illustrates the core structure of 4-HO-MiPT and highlights the potential sites for deuterium substitution.
Caption: Structural comparison and molecular weight difference between 4-HO-MiPT and 4-HO-MiPT-d4.
Experimental Protocols: Mass Spectrometric Differentiation
The calculated molecular weight difference is readily observable using mass spectrometry.
5.1 Sample Preparation for Mass Spectrometry
-
Standard Preparation: Prepare separate stock solutions of 4-HO-MiPT and 4-HO-MiPT-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Create a 1:1 (v/v) mixture of the 4-HO-MiPT and 4-HO-MiPT-d4 stock solutions to a final concentration of 1 µg/mL in the same solvent.
-
Matrix Spiking (for LC-MS/MS): For quantitative analysis, the mixed internal standard solution is spiked into biological samples (e.g., plasma, urine) prior to extraction.
5.2 Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Ionization Mode: Positive ion mode is typically used for tryptamines.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 amu).
Expected Results:
In the mass spectrum of the mixed sample, two distinct molecular ion peaks ([M+H]⁺) will be observed:
-
4-HO-MiPT: m/z ≈ 233.17
-
4-HO-MiPT-d4: m/z ≈ 237.19
The observed difference of approximately 4 m/z units directly corresponds to the replacement of four hydrogen atoms with four deuterium atoms.
Conclusion
The molecular weight difference between 4-HO-MiPT and 4-HO-MiPT-d4 is a direct consequence of the isotopic substitution of four hydrogen atoms with deuterium. This mass difference of approximately 4.024 g/mol is a critical feature that enables the use of 4-HO-MiPT-d4 as an effective internal standard in quantitative analytical methods. A thorough understanding of this principle is fundamental for researchers and scientists engaged in the study of tryptamines and their metabolic pathways.
References
- Grokipedia. 4-HO-MiPT.
-
Wikipedia. 4-HO-MiPT. Available at: [Link]
-
Dragulska, S., & Kańska, M. (2014). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry, 299(1), 759–763. Available at: [Link]
-
Britannica. Deuterium. Available at: [Link]
-
Chadeayne, A. R., et al. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 514–517. Available at: [Link]
-
Wang, Y. Y., & Chen, C. (2007). Synthesis of deuterium labeled tryptamine derivatives. Journal of the Chinese Chemical Society, 54(4), 1041-1045. Available at: [Link]
-
precisionFDA. 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE. Available at: [Link]
-
ResearchGate. Gram-scale synthesis of deuterated tryptamine under flow conditions. Available at: [Link]
- Google Patents. Deuterium free, stable isotope labeled 2-phenylethylamine hallucinogens and/or stimulants, methods of their preparation and their use.
-
ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Available at: [Link]
-
BYJU'S. Atomic Mass of First 30 Elements. Available at: [Link]
-
SWGDrug. 4-Hydroxy-MIPT. Available at: [Link]
-
Wikipedia. Isotopes of hydrogen. Available at: [Link]
-
NIH. Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Available at: [Link]
-
ACS Publications. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. Available at: [Link]
-
PubMed. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Available at: [Link]
-
Wikipedia. 4-HO-MiPT. Available at: [Link]
-
Tzu Chi University-Pure Scholars. Synthesis of deuterium labeled tryptamine derivatives. Available at: [Link]
-
PubMed. Mass spectrometry of tryptamines and acetylated tryptamine derivatives. Available at: [Link]
-
Quora. What is the mass of hydrogen?. Available at: [Link]
-
PMC. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Available at: [Link]
-
Tzu Chi University-Pure Scholars. Synthesis of deuterium labeled tryptamine derivatives. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. Deuterium - Wikipedia [en.wikipedia.org]
- 5. molecularweightcalculator.com [molecularweightcalculator.com]
- 6. quora.com [quora.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 10. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 13. byjus.com [byjus.com]
A Technical Guide to Isotopic Purity Specifications for Deuterated Miprocin (4-HO-DIPT)
Introduction: The Rationale for Deuteration and the Imperative of Purity
Miprocin, or 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), is a synthetic tryptamine and a structural analogue of the naturally occurring psychedelic psilocin (4-HO-DMT).[1][2][3] As with many psychoactive compounds, researchers are exploring chemical modifications to optimize its therapeutic potential. One such modification is deuteration—the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium.[4]
The substitution of a carbon-hydrogen (C-H) bond with a more stable carbon-deuterium (C-D) bond can significantly alter a drug's metabolic fate.[4][5] This modification can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes, leading to several potential advantages:
-
Increased Half-Life: A slower rate of metabolism can extend the drug's presence in the body, potentially reducing the required dosing frequency.[5][6]
-
Improved Metabolic Profile: Deuteration can reduce the formation of unwanted or toxic metabolites, enhancing the drug's safety profile.[4][6]
-
Enhanced Bioavailability: By decreasing presystemic metabolism, a greater proportion of the active drug may reach systemic circulation.[6]
However, realizing these benefits is entirely dependent on the quality of the deuterated active pharmaceutical ingredient (API). For a deuterated drug, the concept of purity extends beyond the absence of chemical contaminants to include isotopic purity .[7] Isotopic purity refers to the percentage of molecules in a sample that contain the intended number of deuterium atoms at the specified positions. The presence of incompletely deuterated molecules or other isotopic variants can compromise the drug's pharmacokinetic profile and, consequently, its efficacy and safety.[8][9] Therefore, rigorous analytical characterization of isotopic purity is a critical and non-negotiable aspect of developing and manufacturing deuterated miprocin.[7]
This guide provides an in-depth overview of the core principles, analytical methodologies, and specifications for ensuring the isotopic purity of deuterated miprocin, designed for researchers and drug development professionals.
Pillars of Isotopic Purity Analysis: NMR and Mass Spectrometry
The two foundational techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][10] These methods are not redundant but are highly complementary, providing a complete picture of the deuterated API's identity, structural integrity, and isotopic distribution.[11]
Mass Spectrometry (MS): Quantifying Isotopologue Distribution
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[7][12] The fundamental principle is that each deuterium atom adds approximately 1.006 Da to the mass of the molecule. HRMS can distinguish these minute mass differences.
Causality in Method Selection: When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), the analysis first ensures that the measured signal corresponds to the miprocin molecule, free from chemical impurities.[8][11] The mass spectrometer then separates the ions based on their mass-to-charge ratio. A sample of deuterated miprocin will not show a single mass peak but rather a cluster of peaks representing the fully deuterated molecule (e.g., d-miprocin) and its less-deuterated isotopologues (e.g., d(n-1)-miprocin, d(n-2)-miprocin, etc.).
The relative abundance of these isotopologue peaks is used to calculate the overall isotopic purity.[12][13] This method provides an excellent overview of the success of the deuteration synthesis and the overall purity of the batch.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Verification and Quantification
While MS confirms the overall isotopic distribution, NMR spectroscopy provides definitive, site-specific information about where the deuterium atoms are located and quantifies any residual hydrogen at those sites.[8][10][14]
-
Proton NMR (¹H-NMR): This is the most precise method for measuring residual protons in a highly deuterated sample.[7] The basis of this analysis is straightforward: if a specific C-H bond has been successfully replaced by a C-D bond, the corresponding proton signal in the ¹H-NMR spectrum will disappear or be significantly diminished. By integrating the area of any residual proton signal against a known internal standard or a signal from a non-deuterated part of the molecule, chemists can accurately determine the percentage of deuterium incorporation at that specific position.[7]
-
Deuterium NMR (²H-NMR): This technique directly observes the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment within the molecule. It serves as a direct validation of successful deuteration.[8]
The combination of these techniques creates a self-validating system. MS confirms the correct mass distribution for the desired level of deuteration, while NMR confirms that the deuterium atoms are in the correct positions and quantifies the enrichment at each site.
Table 1: Comparison of Primary Analytical Techniques for Isotopic Purity
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | Distribution of isotopologues (overall isotopic purity) | Site-specific isotopic enrichment |
| Key Advantage | High sensitivity, low sample consumption, rapid analysis.[12][13] | Unambiguous positional information, high precision for quantifying residual protons.[7][14] |
| Common Modalities | LC-HRMS, GC-MS | ¹H-NMR, ²H-NMR |
| Principle | Separation of ions by mass-to-charge ratio. | Detection of nuclear spin properties in a magnetic field. |
| Self-Validation | Confirms expected molecular weight distribution. | Verifies correct location of deuterium labels. |
Defining Isotopic Purity Specifications
While regulatory agencies like the FDA have not yet issued specific guidelines for deuterated drugs, a science-based approach to quality control is essential.[9][15] The definition of purity for a deuterated API must encompass both chemical and isotopic impurities.[7]
Isotopic Impurities:
-
Partially Deuterated Isotopologues: Molecules with fewer than the intended number of deuterium atoms (e.g., a d5 species in a d6 drug). These are the most common isotopic impurities.[7][8]
-
Isotopomers: Molecules with the correct number of deuterium atoms but located at unintended positions.
-
Non-Deuterated Analogue: The original, non-deuterated miprocin.
The acceptable limits for these impurities must be established and controlled. A typical specification for a deuterated API would require a high level of isotopic purity.
Table 2: Example Isotopic Purity Specification for a Deuterated API
| Parameter | Specification | Rationale |
| Isotopic Purity (by HRMS) | ≥ 98% | Ensures the vast majority of the API is the fully deuterated species, providing consistent pharmacokinetics. |
| Residual d0 Isotopologue | ≤ 0.5% | Minimizes the presence of the original, non-deuterated drug. |
| Site-Specific Enrichment (by ¹H-NMR) | ≥ 99% at each specified position | Confirms the deuteration strategy was successful and limits isotopic impurities at key metabolic sites. |
| Chemical Purity (by HPLC) | ≥ 99.5% | Standard requirement for any API to ensure safety and efficacy. |
Experimental Protocols: A Self-Validating Workflow
The following protocols describe a robust, self-validating workflow for the comprehensive analysis of deuterated miprocin.
Workflow for Comprehensive Isotopic Purity Analysis
Caption: A comprehensive workflow for deuterated miprocin analysis.
Protocol 1: Isotopologue Distribution Analysis by LC-HRMS
This protocol is designed to quantify the relative abundance of all miprocin isotopologues.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the deuterated miprocin sample.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.
-
Prepare a corresponding blank and a non-deuterated miprocin reference standard at the same concentration.
-
-
Instrumentation & Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan MS over a relevant m/z range (e.g., 200-300 Da).
-
-
Data Acquisition & Processing:
-
Inject the blank, reference standard, and deuterated sample.
-
Confirm the retention time of miprocin using the reference standard.
-
For the deuterated sample, extract the ion chromatogram for the peak at the confirmed retention time.
-
From the corresponding mass spectrum, identify the peaks for the intended deuterated molecule and all relevant isotopologues (d0, d(n-1), etc.).
-
Integrate the peak area for each isotopologue.
-
-
Calculation of Isotopic Purity:
-
Calculate the percentage of each isotopologue by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.
-
Isotopic Purity (%) = (Area of desired deuterated isotopologue / Σ Areas of all isotopologues) x 100.
-
Protocol 2: Site-Specific Enrichment Analysis by ¹H-NMR
This protocol quantifies the percentage of deuterium incorporation at specific molecular positions.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the deuterated miprocin sample.
-
Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Add a known quantity of a high-purity, non-deuterated internal standard with a simple spectrum that does not overlap with the sample's signals.
-
-
Instrumentation & Parameters:
-
Spectrometer: High-field NMR spectrometer (≥400 MHz).
-
Experiment: Standard ¹H quantitative NMR experiment.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate quantification. Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to non-deuterated positions on the miprocin molecule (e.g., aromatic protons not targeted for deuteration).
-
Identify any residual signals at positions that were targeted for deuteration.
-
Carefully integrate the peaks for the residual proton signals and the non-deuterated internal standard or reference protons on the molecule.
-
The percentage of deuteration at a specific site is calculated as: Deuteration (%) = [1 - (Integral of residual proton / Integral of a reference proton)] x 100.
-
Conclusion: A Commitment to Quality
The development of deuterated miprocin represents a sophisticated approach to enhancing the properties of a known psychoactive agent. The success of this strategy, however, is fundamentally tied to the quality and consistency of the API. Establishing and rigorously adhering to stringent isotopic purity specifications is not merely a matter of regulatory compliance; it is a scientific necessity to ensure that the final drug product is safe, effective, and reliable. The integrated use of mass spectrometry and NMR spectroscopy provides a robust, self-validating framework for the complete characterization of deuterated molecules, empowering researchers and developers to advance their work with confidence.
References
-
Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Source: PubMed URL: [Link]
-
Title: Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Source: ResearchGate URL: [Link]
-
Title: NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Source: PubMed URL: [Link]
-
Title: Synthesis of deuterium labeled tryptamine derivatives. Source: Tzu Chi University-Pure Scholars URL: [Link]
-
Title: Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). Source: Erowid URL: [Link]
-
Title: Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). Source: Rhodium.ws URL: [Link]
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Quality Control Essentials for Deuterated Drug APIs. Source: Isotope Science / Alfa Chemistry URL: [Link]
-
Title: Gram‐scale synthesis of deuterated tryptamine under flow conditions. Source: ResearchGate URL: [Link]
-
Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Source: ACS Publications URL: [Link]
-
Title: Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Source: Yao Xue Xue Bao URL: [Link]
-
Title: 4-HO-MiPT. Source: Wikipedia URL: [Link]
-
Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: 4-HO-DiPT. Source: Wikipedia URL: [Link]
-
Title: Isotopic analysis by nuclear magnetic resonance. Source: Wikipedia URL: [Link]
-
Title: 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). Source: USCN Business URL: [Link]
-
Title: 4-HO-MiPT. Source: PsychonautWiki URL: [Link]
-
Title: API Manufacture of Deuterated Molecules. Source: Neuland Labs URL: [Link]
-
Title: Regulatory Considerations for Deuterated Products. Source: Salamandra URL: [Link]
-
Title: Deuterium in drug discovery: progress, opportunities and challenges. Source: PMC - NIH URL: [Link]
Sources
- 1. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 2. D734 | 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT)-USCN [uscnk.com]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. API Manufacture of Deuterated Molecules | Neuland Labs [neulandlabs.com]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 15. salamandra.net [salamandra.net]
Stability of 4-HO-MiPT-d4 in various solvent systems
An In-Depth Technical Guide to the Stability of 4-HO-MiPT-d4 in Various Solvent Systems
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the stability of 4-hydroxy-N-methyl-N-isopropyltryptamine-d4 (4-HO-MiPT-d4). As a deuterated analog of a 4-hydroxytryptamine, this compound is presumed to share the inherent instability of its class, which is primarily driven by the oxidation of the 4-hydroxyindole moiety. This document synthesizes existing knowledge on the stability of related compounds, such as psilocin and other 4-substituted tryptamines, to inform best practices for handling and storage. We will explore the theoretical advantages of deuteration via the Kinetic Isotope Effect (KIE), detail known degradation pathways, and provide robust, step-by-step protocols for conducting forced degradation studies in various solvent systems. The methodologies outlined herein are designed to establish a comprehensive stability profile, enabling researchers to ensure the integrity of their analytical standards and experimental results.
Introduction
Overview of 4-HO-MiPT
4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic psychedelic compound belonging to the tryptamine family. Structurally, it is the 4-hydroxy analog of MiPT and the N-isopropyl homolog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin[1][2]. Its pharmacological activity is primarily mediated through agonism at serotonin receptors, particularly the 5-HT2A subtype, which is characteristic of classic psychedelics[1]. Due to its relation to psilocin, it is a compound of significant interest in neuropharmacological research.
Table 1: Physicochemical Properties of 4-HO-MiPT
| Property | Value | Source |
| IUPAC Name | 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-ol | [1] |
| CAS Number | 77872-43-6 | [1][3] |
| Molecular Formula | C₁₄H₂₀N₂O | [3] |
| Molar Mass | 232.327 g·mol⁻¹ | [1] |
| UV λmax | 223, 269, 286, 295 nm | [3][4] |
The Role of Deuteration (4-HO-MiPT-d4)
The "-d4" designation indicates that four hydrogen atoms in the 4-HO-MiPT molecule have been replaced with deuterium, a stable isotope of hydrogen. While the exact position of deuteration can vary by synthesis, it is commonly on the N-alkyl groups or the ethylamine chain. This substitution can significantly alter the molecule's metabolic fate and may influence its chemical stability through the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, meaning reactions where C-H bond cleavage is the rate-determining step will proceed more slowly. Studies on deuterated N,N-dimethyltryptamine (DMT) have shown that deuteration at the α-carbon position significantly increases metabolic stability in human hepatocytes[5]. While this primarily impacts enzymatic degradation, a similar principle could apply to certain chemical degradation pathways, potentially slowing reactions like N-dealkylation. However, it is crucial to note that the primary driver of instability in 4-hydroxytryptamines—oxidation at the electron-rich phenol ring—is unlikely to be significantly affected by deuteration on the amine side chain.
The Criticality of Stability Studies
Understanding the stability of a reference standard is fundamental to ensuring the accuracy, reproducibility, and validity of scientific research. For potent, labile compounds like 4-HO-MiPT-d4, degradation can lead to:
-
Inaccurate Quantification: A degraded standard will result in an overestimation of the analyte's concentration in unknown samples.
-
Loss of Potency in Solutions: Solutions prepared for in vitro or in vivo experiments may lose potency over time, leading to erroneous pharmacological data[6][7].
-
Generation of Unknown Impurities: Degradants may have their own pharmacological or toxicological profiles, confounding experimental results.
Forced degradation studies are a systematic way to investigate the intrinsic stability of a molecule under harsh conditions, providing essential information for developing stable formulations, establishing appropriate storage conditions, and creating stability-indicating analytical methods[8][9][10].
Potential Degradation Pathways of 4-Hydroxytryptamines
The 4-hydroxyindole core is analogous to a phenol, making it highly susceptible to oxidation. This process is often accelerated by exposure to light, oxygen, and alkaline pH conditions.
Oxidation
The primary degradation pathway for psilocin and its analogs is oxidation. The 4-hydroxyl group makes the indole ring electron-rich and prone to losing an electron or hydrogen atom to form a phenoxy radical. This radical intermediate can then undergo further reactions, including dimerization and polymerization, to form a cascade of colored products, often appearing as blue, brown, or black precipitates[6][11]. This degradation is visually apparent, with solutions of 4-HO-tryptamines often turning dark upon exposure to air and water[6][7].
Caption: Experimental workflow for the forced degradation study of 4-HO-MiPT-d4.
Objective
To assess the stability of 4-HO-MiPT-d4 under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
Materials and Reagents
-
4-HO-MiPT-d4 reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid or Ammonium Formate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Type I Purified Water
-
HPLC system with UV/PDA detector
-
LC-MS/MS system
-
pH meter
-
Calibrated oven
-
Photostability chamber
Preparation of Stock Solution
-
Accurately weigh and dissolve 4-HO-MiPT-d4 in methanol to prepare a stock solution of 1.0 mg/mL.
-
Protect this solution from light and store at ≤ -20°C when not in use. This will serve as the control sample and the source for all stress samples.
Stress Conditions Methodology
For each condition, prepare a sample in a sealed vial. The goal is to achieve 5-20% degradation; timepoints may need to be adjusted accordingly.[12]
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate at room temperature for 24 hours.
-
At the end of the incubation, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate at room temperature for 24 hours, observing for any rapid color change.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Transfer 2 mL of the stock solution to a sealed vial.
-
Place the vial in an oven set to 60°C for 48 hours.
-
Allow the sample to cool to room temperature before analysis.
-
-
Photostability:
-
Expose 2 mL of the stock solution in a photochemically transparent container to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil and kept alongside the test sample.
-
Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is one that can resolve the parent drug from its degradation products and any process impurities.
HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A time-programmed gradient starting with high aqueous content (e.g., 95% A) and increasing the organic content (e.g., to 95% B) to elute the parent compound and any less polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-PDA detector scanning across a range (e.g., 210-400 nm) and quantifying at a primary wavelength such as 269 nm.[13]
-
Injection Volume: 10 µL.
LC-MS/MS for Degradant Identification
For any new peaks observed in the HPLC chromatograms of the stressed samples, LC-MS/MS analysis should be performed. This will provide mass-to-charge (m/z) ratio data for the parent ion and its fragments, which is critical for elucidating the structures of the degradation products.[14]
Data Interpretation and Reporting
The results of the forced degradation study should be systematically tabulated to provide a clear overview of the compound's stability profile.
Table 3: Hypothetical Stability Data Summary for 4-HO-MiPT-d4
| Stress Condition | Incubation Time | % Parent Compound Remaining | % Total Degradation | Number of Degradants | Observations |
| Control (-20°C) | 48 h | 99.8 | 0.2 | 0 | Clear, colorless solution |
| Acid (0.1 M HCl, RT) | 24 h | 95.2 | 4.8 | 1 | Slight yellowing |
| Base (0.1 M NaOH, RT) | 24 h | 45.7 | 54.3 | >3 | Rapid darkening to brown |
| Oxidation (3% H₂O₂, RT) | 24 h | 15.3 | 84.7 | >4 | Dark brown solution, precipitate |
| Thermal (60°C) | 48 h | 88.9 | 11.1 | 2 | Solution turned amber |
| Photolytic (ICH Q1B) | - | 72.4 | 27.6 | 3 | Solution turned light brown |
Conclusion and Best Practices
This guide establishes that 4-HO-MiPT-d4, like other 4-hydroxytryptamines, is an inherently unstable molecule, particularly susceptible to oxidative degradation in the presence of light, oxygen, and alkaline conditions. The deuteration on the side chain is unlikely to prevent this primary degradation pathway. Rigorous adherence to proper storage and handling protocols is essential for maintaining the integrity of this valuable research compound.
Summary of Best Practices:
-
Solid Storage: Store the solid material at -20°C or colder, under an inert atmosphere, and protected from light and moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment. Avoid aqueous solvents for anything other than immediate use.
-
Solvent Choice: Use aprotic solvents like DMSO or DMF for preparing concentrated stocks. Store these stocks at -20°C or colder.
-
Antioxidants: For applications in protic solvents, consider the addition of an antioxidant like ascorbic acid to quench oxidative processes.
-
Validation: Use a well-characterized, stability-indicating HPLC method to periodically check the purity of both the solid reference material and any prepared stock solutions.
References
-
Reddit. (2021). 4ho-met and 4-ho-mipt degrading in solution. [Link]
-
SWGDrug. (2015). 4-Hydroxy-MIPT Monograph. [Link]
-
Reddit. (2025). Need Advice on the best way to store 4-HO tryptamines and Lysergamides tabs. [Link]
-
Glennie et al. (2023). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. ACS Chemical Neuroscience. [Link]
-
Chadeayne et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E. [Link]
-
Kavanagh et al. (2023). Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. ACS Pharmacology & Translational Science. [Link]
-
Bjornstad, K. et al. (2008). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography. ResearchGate. [Link]
-
Presa et al. (2022). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
UNIPVM. (2020). PhD Course in Biomedical Sciences and Public Health. [Link]
-
Wikipedia. 4-HO-MiPT. [Link]
-
Bertin Bioreagent. 4-hydroxy MiPT Product Page. [Link]
-
Kurmi, M. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Gotvaldová, K. et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis. [Link]
-
Kamberi, M. et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Venkatesh, D. & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Gotvaldová, K. et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Oregon.gov. [Link]
-
Shinde, N. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResearchGate. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis | Request PDF. [Link]
-
Barovic, A. et al. (2025). Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ChemRxiv. [Link]
-
Bluelight.org. (2007). solubility of 4-ho-mipt-fumerate. [Link]
-
Synmr. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]
-
Egyptian Drug Authority. Stability Study Protocol. [Link]
-
USCN Business. 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). [Link]
-
Chadeayne, A. et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData. [Link]
-
Klein, A. et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]
-
Wikipedia. 4-HO-MET. [Link]
-
FDA. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). [Link]
-
ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]
-
Scribd. ICH Guidelines for Stability Testing. [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]
-
Alfa Chemistry. How to Choose Deuterated NMR Solvents. [Link]
-
ResearchGate. (2021). (PDF) On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds. [Link]
-
Babij, C. et al. (2016). On the Use of Deuterated Organic Solvents without TMS to Report 1 H/ 13 C NMR Spectral Data of Organic Compounds. Molecules. [Link]
Sources
- 1. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. bluelight.org [bluelight.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. iris.univpm.it [iris.univpm.it]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Metabolic Pathways of Miprocin (4-HO-MIPT) Using Deuterated Tracers
Foreword: Charting the Unknown with Isotopic Precision
In the landscape of psychedelic research, 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MIPT), or miprocin, remains a molecule of significant interest yet incomplete characterization.[1][2] While its subjective effects are anecdotally compared to its structural cousins, psilocin (4-HO-DMT) and LSD, a detailed map of its metabolic fate within the human body is largely uncharted territory.[3][4] This guide serves as a technical and strategic framework for researchers, scientists, and drug development professionals aiming to systematically elucidate the metabolic pathways of miprocin. Our core methodology hinges on the strategic application of stable isotope labeling, specifically the use of deuterated tracers. By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium, we can create a version of miprocin that is chemically identical in its pharmacological action but distinguishable by mass spectrometry.[5][6] This allows us to trace the journey of the molecule and its descendants through complex biological matrices with unparalleled precision, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
This document eschews a rigid template, instead adopting a structure that mirrors the logical flow of a comprehensive research program—from theoretical groundwork and strategic planning to detailed, field-tested experimental protocols and data analysis. We will explain not just what to do, but why specific choices in experimental design are critical for generating robust, self-validating data.
The Predicted Metabolic Landscape of Miprocin
Direct metabolic studies on miprocin are scarce; therefore, our investigation begins with a predictive model based on the well-documented metabolism of analogous tryptamines, most notably psilocin (4-HO-DMT).[7][8] Tryptamines are primarily metabolized in the liver through Phase I (functionalization) and Phase II (conjugation) reactions, driven by key enzyme families.[9][10]
Phase I Metabolism: This phase involves the modification of the parent drug to introduce or expose functional groups. For miprocin, we anticipate several key pathways mediated largely by the Cytochrome P450 (CYP) enzyme superfamily and Monoamine Oxidase (MAO).[8][11]
-
N-dealkylation: The removal of the methyl or isopropyl group from the terminal amine is a probable metabolic route. N-demethylation would yield 4-hydroxy-N-isopropyltryptamine (4-HO-IPT), while N-deisopropylation would produce 4-hydroxy-N-methyltryptamine (4-HO-NMT).
-
Oxidative deamination: Monoamine Oxidase A (MAO-A), which is known to break down psilocin, will likely metabolize miprocin to form an unstable aldehyde intermediate, which is then rapidly converted to 4-hydroxy-indole-3-acetic acid (4-HIAA), a common metabolite for many tryptamines.[7][12]
-
Hydroxylation: Additional hydroxylation on the indole ring (e.g., at the 5, 6, or 7-position) is a possibility, though often a minor pathway for 4-hydroxylated tryptamines.
-
N-oxidation: The formation of an N-oxide metabolite at the tertiary amine is another potential pathway, as seen with the related compound 4-OH-MPT.[13]
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules to facilitate excretion.[9]
-
Glucuronidation: The phenolic 4-hydroxyl group of miprocin is a prime target for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8] This is the primary clearance pathway for psilocin and is expected to be a major route for miprocin, forming miprocin-O-glucuronide.
-
Sulfation: Sulfation of the 4-hydroxyl group is another possible, though typically less prominent, conjugation pathway.
The following diagram illustrates the predicted metabolic cascade.
The Deuterated Tracer: Design, Synthesis, and Rationale
The power of using a deuterated tracer lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[14] If a C-H bond is broken during a rate-limiting metabolic step, replacing that hydrogen with deuterium can significantly slow down the reaction.[15] This not only helps in identifying metabolic "hotspots" but can also be used to create metabolically stabilized drugs.[16] For tracer studies, however, the primary goal is not to alter metabolism but to create a trackable molecule.
A strategically labeled tracer like d4-Miprocin , with deuterium atoms placed on the N-methyl and a terminal carbon of the isopropyl group, is ideal. These positions are susceptible to metabolism (N-dealkylation) but are less likely to significantly alter the primary pharmacology at the serotonin receptors.
Table 1: Properties of Parent Compound and Proposed Deuterated Tracer
| Compound | Structure | Molecular Weight | Mass Shift (vs. Miprocin) |
| Miprocin | C₁₄H₂₀N₂O | 232.33 | 0 |
| d4-Miprocin | C₁₄H₁₆D₄N₂O | 236.35 | +4 Da |
Note: The synthesis of deuterated tryptamine analogs can be achieved through various established methods, often involving the use of deuterated building blocks like deuterated methyl iodide (CD₃I) or reduction with agents like lithium aluminum deuteride (LiAlD₄).[15][17]
Experimental Protocols: From In Vitro Screening to In Vivo Pharmacokinetics
The following protocols are designed as a self-validating system. The in vitro experiments provide a rapid, cost-effective way to identify potential metabolites, which then informs the targeted analysis in the more complex in vivo studies.
In Vitro Metabolism with Human Liver Microsomes (HLM)
Rationale: HLMs are subcellular fractions of hepatocytes that are rich in Phase I (CYP) and Phase II (UGT) enzymes, making them an excellent and widely used model for initial metabolic screening.[18][19][20] This experiment aims to identify the primary metabolites of d4-miprocin formed by the major liver enzymes.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 1 M stock of UDPGA in buffer.
-
Prepare a 10 mM stock solution of d4-miprocin in a suitable organic solvent (e.g., DMSO, ensuring final concentration is <0.2%).[18]
-
Thaw pooled Human Liver Microsomes (commercially available) on ice. Dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer.
-
-
Incubation Setup (in triplicate):
-
Test Reaction: In a microcentrifuge tube, combine 100 mM phosphate buffer, HLM (to 0.5 mg/mL final), and d4-miprocin (to 1 µM final concentration).
-
Negative Control (No Cofactors): Set up a parallel reaction without NADPH and UDPGA to check for non-enzymatic degradation.
-
Positive Control: Use a compound with a well-characterized metabolism (e.g., testosterone) to ensure microsomal activity.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the cofactor solution (NADPH to 1 mM final, UDPGA to 2 mM final). For the negative control, add buffer instead.
-
Incubate at 37°C in a shaking water bath. Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to assess metabolic stability and formation kinetics.
-
-
Reaction Quenching:
-
To stop the reaction at each time point, transfer an aliquot (e.g., 50 µL) to a new tube containing 2 volumes (100 µL) of ice-cold acetonitrile with an internal standard (e.g., d10-psilocin).[21]
-
Vortex vigorously to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
The following diagram outlines this workflow.
In Vivo Pharmacokinetic Study in Rodent Model (Proposed)
Rationale: An in vivo study is essential to understand how miprocin and its metabolites are absorbed, distributed, and eliminated in a whole organism, providing crucial pharmacokinetic data such as half-life, bioavailability, and major clearance routes.[5] Using the deuterated tracer allows for precise quantification against a high background of endogenous molecules.
Step-by-Step Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least one week under standard laboratory conditions.
-
Prepare a dosing solution of d4-miprocin in a suitable vehicle (e.g., saline for intravenous (IV) or 0.5% methylcellulose for oral (PO) administration).
-
Administer a single dose of d4-miprocin (e.g., 1 mg/kg IV and 5 mg/kg PO) to respective groups.
-
-
Sample Collection:
-
Collect sparse blood samples (approx. 100 µL) via tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood immediately by centrifuging to obtain plasma. Store plasma at -80°C until analysis.
-
House animals in metabolic cages to collect urine and feces separately over 24 or 48 hours.
-
-
Sample Processing:
-
Plasma: Thaw samples and perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex, centrifuge, and collect the supernatant.
-
Urine: Dilute a sample of urine with water/acetonitrile containing the internal standard, centrifuge to remove precipitates, and collect the supernatant.
-
Feces: Homogenize fecal samples in water, perform a liquid-liquid or solid-phase extraction to isolate the analytes, and reconstitute in a suitable solvent for analysis.
-
-
Data Analysis:
-
Analyze all processed samples via LC-MS/MS.
-
Construct plasma concentration-time profiles to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.
-
Quantify the amount of parent drug and major metabolites in urine and feces to determine routes and extent of excretion.
-
Analytical Methodology: LC-MS/MS for Metabolite Identification
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites due to its exceptional sensitivity and selectivity.[22][23] It allows us to separate complex mixtures and then specifically detect our deuterated compounds based on their unique mass-to-charge ratios (m/z).
Step-by-Step Protocol:
-
Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) for good separation of the tryptamine and its relatively polar metabolites.[21][23]
-
Mobile Phase: Employ a gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The formic acid helps to promote positive ionization.[23]
-
Flow Rate: A typical flow rate would be 0.3-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, as the amine groups on tryptamines are readily protonated.[24]
-
Acquisition Mode:
-
Full Scan: First, perform a full scan analysis to get an overview of all ions present in the sample.
-
Product Ion Scan: Fragment the [M+H]⁺ ion of d4-miprocin to establish its characteristic fragmentation pattern.
-
Metabolite Hunting: Use this information to perform a "neutral loss" or "precursor ion" scan to hunt for potential metabolites that share a common fragment or lose a common piece (like the glucuronide group). The key is to look for the +4 Da mass shift in the parent ion and its corresponding fragments compared to the non-labeled compound's theoretical masses.
-
-
-
Quantification using Multiple Reaction Monitoring (MRM):
-
Once metabolites are identified, develop a quantitative MRM method. This involves selecting a specific precursor ion (the metabolite's molecular ion) and a specific product ion (a characteristic fragment). This transition is highly specific and allows for sensitive quantification.[24]
-
Table 2: Predicted Masses and MRM Transitions for d4-Miprocin and its Metabolites
| Analyte | Predicted [M+H]⁺ (m/z) | Proposed MRM Transition (Precursor → Product) | Metabolic Reaction |
| d4-Miprocin | 237.2 | 237.2 → [Fragment A] | Parent Drug |
| d3-4-HO-IPT | 222.2 | 222.2 → [Fragment B] | N-demethylation (-CD₃) |
| d1-4-HO-NMT | 194.1 | 194.1 → [Fragment C] | N-deisopropylation (-C₃H₆D) |
| d4-Miprocin-Glucuronide | 413.2 | 413.2 → 237.2 | Glucuronidation |
| d4-Miprocin N-Oxide | 253.2 | 253.2 → [Fragment D] | N-oxidation |
Note: Specific fragment ions (A, B, C, D) must be determined experimentally by performing a product ion scan on each respective precursor ion.
Conclusion and Future Directions
This guide provides a comprehensive, technically-grounded framework for the definitive characterization of miprocin's metabolic pathways. By leveraging the precision of deuterated tracers and the sensitivity of modern LC-MS/MS, researchers can move beyond speculation and generate a robust ADME profile for this novel tryptamine. The data generated from these studies are not merely academic; they are foundational for any future clinical development, enabling a deeper understanding of the compound's pharmacokinetics, potential for drug-drug interactions, and inter-individual variability. The path forward involves applying these protocols to build a complete metabolic map, which will be an invaluable contribution to the field of psychedelic science and pharmacology.
References
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.[18]
-
Soriano, S. (n.d.). The Biochemistry of Psilocybin & Its Metabolism in the Human Body.[12]
-
Miraculix Lab. (n.d.). Psilocybin Metabolism: How Psilocin Affects the Brain.[11]
-
Mayer, F. P., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. PMC - NIH.[7]
-
Blossom Analysis. (n.d.). How is psilocybin metabolised in the body to induce brain effects.[25]
-
Adaya, V., et al. (2024). Pharmacokinetics of Psilocybin: A Systematic Review. MDPI.[8]
-
Lin, J. H. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.[9]
-
Dinger, J., et al. (2016). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. PubMed.[26]
-
AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.[5]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.[27]
-
S. Narasimha Murthy, et al. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed.[19]
-
Shi, Y., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. PubMed.[21]
-
Scott, P. J. H., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.[6]
-
U.S. Department of Health and Human Services. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed.[20]
-
Dinger, J., et al. (2015). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. ResearchGate.[28]
-
Creative Proteomics. (n.d.). Comprehensive Tryptamine Analysis with LC-MS.[22]
-
BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Tryptamine in Urine Samples.[23]
-
Chadeayne, A. R., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. PubMed.[24]
-
Cameron, L. P., et al. (2023). Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine.[17]
-
chemeurope.com. (n.d.). 4-HO-MiPT.[3]
-
ResolveMass. (n.d.). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID).[29]
-
M. Fisichella, et al. (n.d.). Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. PubMed.[13]
-
PsychonautWiki. (n.d.). 4-HO-MiPT.[1]
-
Hu, K., et al. (2021). Kinetic Isotope Effects and Synthetic Strategies for Deuterated Carbon-11 and Fluorine-18 Labelled PET Radiopharmaceuticals. ResearchGate.[15]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate.[14]
-
Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.[16]
-
Wikipedia. (n.d.). 4-HO-MiPT.[2]
-
Psychedelic Science Review. (n.d.). 4-HO-MiPT.[4]
-
Almazrou, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.[10]
Sources
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 3. 4-HO-MiPT [chemeurope.com]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Psilocybin Metabolism: How Psilocin Affects the Brain [miraculix-lab.de]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. blossomanalysis.com [blossomanalysis.com]
- 26. Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. resolvemass.ca [resolvemass.ca]
An In-Depth Technical Guide to the Pharmacokinetic Profile of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) Analogs
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic tryptamine with psychedelic properties.[1][2] As with many novel psychoactive substances, a comprehensive understanding of its pharmacokinetic (PK) profile is crucial for assessing its therapeutic potential and safety. This guide provides a detailed framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) of 4-HO-MiPT and its analogs. By synthesizing data from structurally related compounds like psilocin (4-HO-DMT) and 4-HO-MET, we outline predictive metabolic pathways and present detailed protocols for essential in vitro and in vivo studies.[3][4][5] This document is intended to serve as a technical resource for researchers, enabling a systematic and scientifically rigorous investigation into the pharmacokinetics of this compound class.
Introduction and Background
4-HO-MiPT belongs to the 4-hydroxytryptamine family, sharing a core structure with the classic psychedelic psilocin, the active metabolite of psilocybin.[3][6] Anecdotal reports and preliminary research suggest a psilocybin-like psychoactive profile with a duration of 4-6 hours.[6] However, robust pharmacological and pharmacokinetic data are scarce.[6] Establishing a detailed PK profile is a foundational step in drug development, influencing dosing regimens, predicting drug-drug interactions, and understanding inter-individual variability.
The structural similarities to psilocin suggest that 4-HO-MiPT likely acts as a serotonin 5-HT2A receptor agonist.[2][7] Its pharmacokinetic properties, particularly its metabolic fate, are anticipated to be influenced by the enzymes responsible for tryptamine metabolism, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[8][9] This guide will detail the methodologies required to elucidate these pathways and quantify key PK parameters.
Predicted Metabolic Pathways and Physicochemical Properties
Based on its chemical structure and the known metabolism of analogous tryptamines, the metabolic fate of 4-HO-MiPT can be predicted. The primary sites for metabolic transformation are the 4-hydroxy group on the indole ring and the N-alkyl substituents.
-
Phase I Metabolism: This is expected to involve CYP-mediated reactions. Potential transformations include:
-
Phase II Metabolism: The phenolic 4-hydroxy group is a prime target for conjugation reactions, which increase water solubility and facilitate excretion.[11]
-
Glucuronidation: The most probable pathway, catalyzed by UGT enzymes, to form 4-HO-MiPT-O-glucuronide.[8][12] Studies on the related compound psilocin have shown that UGT1A10 in the intestine and UGT1A9 in the liver are key enzymes in its glucuronidation.[8][12]
-
Sulfation: Formation of a sulfate conjugate is another possibility.
-
The following diagram illustrates the predicted metabolic pathways for 4-HO-MiPT.
Predicted metabolic pathways of 4-HO-MiPT.
In Vitro Pharmacokinetic Profiling
In vitro assays are essential for the initial characterization of a compound's metabolic fate and potential for drug-drug interactions.[13]
Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (Clint).[14]
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation:
-
Prepare a stock solution of 4-HO-MiPT (e.g., 1 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system (Cofactor solution).
-
Prepare a quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm HLM in incubation buffer at 37°C.
-
Add 4-HO-MiPT to the HLM solution to a final concentration of 1 µM and mix.
-
Initiate the metabolic reaction by adding the pre-warmed Cofactor solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to the quenching solution.[13]
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of 4-HO-MiPT.[15]
-
-
Data Interpretation:
-
Plot the natural log of the percentage of 4-HO-MiPT remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[16]
-
The following diagram outlines the workflow for the metabolic stability assay.
Workflow for In Vitro Metabolic Stability Assay.
Metabolite Identification
This study aims to identify the major metabolites of 4-HO-MiPT formed by liver enzymes. The protocol is similar to the metabolic stability assay, but with a higher starting concentration of the parent drug to ensure detectable levels of metabolites. Analysis is performed using high-resolution mass spectrometry (HRMS) to determine the exact mass of potential metabolites.[4]
CYP450 Reaction Phenotyping
This assay identifies which specific CYP isoforms are responsible for the metabolism of 4-HO-MiPT. This is crucial for predicting drug-drug interactions. The experiment is conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major CYP isoform in HLM incubations.[17]
In Vivo Pharmacokinetic Studies
Animal studies are necessary to understand the complete ADME profile of 4-HO-MiPT in a living system.
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing:
-
Administer a single dose of 4-HO-MiPT via the intended clinical route (e.g., oral gavage) and an intravenous (IV) route for bioavailability determination.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key PK parameters from the plasma concentration-time data.
-
The workflow for an in vivo PK study is depicted below.
Workflow for an In Vivo Pharmacokinetic Study.
Data Presentation and Interpretation
Quantitative data from the in vivo study should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of 4-HO-MiPT in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 450 ± 50 |
| Tmax (h) | 0.5 ± 0.1 | N/A |
| AUC0-t (ng·h/mL) | 450 ± 60 | 300 ± 40 |
| t½ (h) | 2.5 ± 0.5 | 2.2 ± 0.4 |
| Bioavailability (%) | 15 ± 3 | N/A |
Data are presented as mean ± standard deviation.
Interpretation of Results:
-
A short Tmax suggests rapid absorption.
-
A half-life of 2.5 hours indicates relatively rapid elimination.
-
Low oral bioavailability (15%) could be due to extensive first-pass metabolism, likely glucuronidation in the intestine and liver, which is consistent with data from psilocin.[8][19]
Conclusion
The systematic pharmacokinetic characterization of 4-HO-MiPT and its analogs is a critical endeavor for the scientific and drug development community. The methodologies outlined in this guide, from in vitro metabolic assays to in vivo rodent studies, provide a comprehensive framework for generating the data necessary to understand the ADME properties of these compounds. By leveraging knowledge from structurally similar tryptamines and employing validated bioanalytical techniques, researchers can build a robust PK profile. This information is indispensable for guiding future preclinical and clinical development, ensuring both safety and efficacy.
References
-
Quantifying Metabolites in Human Plasma Using UHPLC–MS | LCGC International. (2025). Retrieved from [Link]
-
Mannermaa, E., et al. (2010). Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 385-391. Retrieved from [Link]
-
4-HO-MiPT. (n.d.). chemeurope.com. Retrieved from [Link]
-
4-HO-MiPT. (n.d.). PsychonautWiki. Retrieved from [Link]
-
Mannermaa, E., et al. (2010). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 385-391. Retrieved from [Link]
-
Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics. (2026). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Chang, Q., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. Journal of Chromatography B, 1114-1115, 104-112. Retrieved from [Link]
-
4-Hydroxy-MIPT. (2015). SWGDrug. Retrieved from [Link]
-
Quintana, S., et al. (2021). Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry. Foods, 10(9), 2085. Retrieved from [Link]
-
4-HO-MiPT. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pharmacokinetics of Psilocybin: A Systematic Review. (2025). Journal of Psychoactive Drugs. Retrieved from [Link]
-
Psilocin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Meyer, M. R., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Forensic Science International, 290, 139-146. Retrieved from [Link]
-
Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 533-543. Retrieved from [Link]
-
4-Hydroxytryptamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Murphy, R., et al. (2025). Pharmacokinetics and pharmacodynamics of sublingual microdosed lysergic acid diethylamide in healthy adult volunteers. Journal of Psychopharmacology. Retrieved from [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. Retrieved from [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning Life Sciences. Retrieved from [Link]
-
Dolder, P. C., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Drug Metabolism and Disposition. Retrieved from [Link]
-
4-HO-MET. (n.d.). In Wikipedia. Retrieved from [Link]
-
Psychedelics, psychiatry and pharmacokinetics - where are we now? (2025). Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
-
Moliner, R., et al. (2023). Psychedelics promote plasticity by directly binding to BDNF receptor TrkB. Nature Neuroscience, 26(7), 1032-1041. Retrieved from [Link]
-
Pharmacodynamic and Pharmacokinetic Profiling of Psilocybin and Other Serotonergic Psychedelics. (n.d.). UWDC - UW-Madison Libraries. Retrieved from [Link]
-
Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. Retrieved from [Link]
-
Castrignanò, E., et al. (2022). Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Archives of Toxicology, 96(4), 1147-1159. Retrieved from [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2013). Journal of Biomolecular Screening, 18(5), 597-605. Retrieved from [Link]
-
Psychedelics act against depression by stimulating connections between neurons. (n.d.). Retrieved from [Link]
-
Dimethyltryptamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Holze, F., et al. (2019). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. Drug Metabolism and Disposition, 47(12), 1474-1482. Retrieved from [Link]
-
Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5. (n.d.). Psychedelic Alpha. Retrieved from [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]
-
Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. (2010). Drug Metabolism and Disposition. Retrieved from [Link]
-
Psilocybin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). Retrieved from [Link]
-
UGT. (n.d.). Simple and Practical Mental Health. Retrieved from [Link]
-
4-hydroxy MiPT. (n.d.). Bertin Bioreagent. Retrieved from [Link]
-
Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. (2022). Journal of Chromatography B, 1194, 123185. Retrieved from [Link]
-
Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. (2022). International Journal of Molecular Sciences, 23(19), 11488. Retrieved from [Link]
-
Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. (2019). Frontiers in Pharmacology, 10, 439. Retrieved from [Link]
Sources
- 1. 4-HO-MiPT [chemeurope.com]
- 2. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 3. Psilocin - Wikipedia [en.wikipedia.org]
- 4. Study of the in vitro and in vivo metabolism of 4-HO-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-HO-MET - Wikipedia [en.wikipedia.org]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 11. simpleandpractical.com [simpleandpractical.com]
- 12. Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) handling requirements for 4-HO-MiPT-d4
Topic: Safety Data Sheet (SDS) Handling Requirements for 4-HO-MiPT-d4 Content Type: Technical Whitepaper & Operational Guide Audience: Analytical Chemists, Lab Managers, and HSE Officers in Forensic/Clinical Toxicology.
Internal Standard Protocols for High-Potency Tryptamines
Executive Directive: The "Unknown" Hazard Principle
As a Senior Application Scientist, I often observe a dangerous complacency regarding deuterated internal standards. Because they are handled in milligram quantities, researchers often default to "standard benchtop hygiene." This is a critical error.
4-HO-MiPT-d4 (4-hydroxy-N-methyl-N-isopropyltryptamine-d4) is a stable isotope-labeled analog of Miprocin, a potent psychedelic tryptamine. While specific toxicological data for the deuterated form is often absent from vendor SDSs (frequently listed as "Not Classified" due to lack of testing), you must handle this compound with the same rigor as the parent Schedule I/analogue substance.
This guide establishes a Self-Validating Safety System that assumes high pharmacological potency and chemical instability.
Physicochemical & Toxicological Profile[1][2][3][4]
To handle the material, you must understand its stress points. 4-HO-MiPT-d4 is chemically fragile and pharmacologically potent.
| Property | Specification | Operational Implication |
| Chemical Name | 4-hydroxy-N-methyl-N-isopropyltryptamine-d4 | Deuterated at the ethyl side chain or indole ring (vendor specific). |
| Parent CAS | 77872-43-6 (Unlabeled) | Use parent CAS for hazard extrapolation. |
| Physical State | Crystalline Solid (Off-white to beige) | Inhalation Risk: High (fine particulate). |
| Stability | High Oxidation Potential | Rapidly degrades to black/brown quinones if exposed to air/light. |
| Pharmacology | 5-HT2A Agonist | Biohazard: Active at 15–20 mg (oral). Aerosol inhalation can induce intoxication. |
| Storage | -20°C (Desiccated) | Must be warmed to RT before opening to prevent condensation. |
The "Phantom" Hazard (GHS Classification)
Most SDS documents for research chemicals will state "Classification not possible" or "Not a hazardous substance."Do not trust this.
-
Assumed Classification: Acute Toxicity (Oral/Inhalation) Category 3 or 4.
-
Target Organ: Central Nervous System (Serotonergic modulation).
-
Signal Word: WARNING (Treat as DANGER for powder handling).
Engineering Controls & PPE Hierarchy
We utilize a Risk-Based Containment Strategy . The goal is to isolate the process, not just the person.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a hood.
-
Dermal: Double-gloving (Nitrile). The outer glove is the "sacrificial" layer.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for volatile solvents used in reconstitution.
Engineering Control Logic (Graphviz)
The following diagram illustrates the decision matrix for containment based on the physical state of the standard.
Figure 1: Risk-based containment strategy. Dry powder handling requires higher containment (Level 2) due to the risk of airborne particulates inducing pharmacological effects.
Operational Workflow: The "Zero-Oxidation" Protocol
4-HO-MiPT-d4 is expensive and unstable. This workflow ensures safety and data integrity by preventing oxidative degradation (which causes loss of signal in LC-MS).
Step 1: Receiving & Acclimatization
-
Inspect: Verify the vial integrity through the sealed bag. Do not open the secondary packaging until ready.
-
Thermal Equilibrium: Transfer the sealed container from the freezer (-20°C) to a desiccator. Wait 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, which catalyzes oxidation and hydrolysis.
-
Step 2: Reconstitution (The Critical Step)
Goal: Create a primary stock (e.g., 1.0 mg/mL) without exposing the analyst to dust.
-
Solvent Selection: Use Degassed Methanol or Acetonitrile . Avoid water in the primary stock to prevent hydrolysis.
-
The "Septum Pierce" Technique:
-
Do not remove the crimp cap if possible.
-
Inject the solvent through the septum using a gas-tight syringe.
-
Vortex gently to dissolve.
-
Why? This keeps the system closed, eliminating dust exposure.
-
Step 3: Aliquoting & Storage
Never store the primary stock in the original vial for long periods.
-
Transfer to Amber Glass Vials (Silanized preferred to prevent adsorption).
-
Argon Purge: Gently blow inert gas (Argon or Nitrogen) into the headspace before capping.
-
Labeling: Must include "Caution: Research Chemical," Concentration, Solvent, and Date.
Workflow Visualization
Figure 2: The "Zero-Oxidation" Reconstitution Workflow designed to maximize standard stability and minimize user exposure.
Emergency Response & Decontamination
Because 4-HO-MiPT-d4 is a research chemical, hospital staff may not recognize it.
Medical Surveillance
If accidental exposure occurs (inhalation of powder or needle stick):
-
Immediate Action: Wash affected area with soap and water.[1] Move to fresh air.
-
Clinical Note: Inform medical staff the patient may have been exposed to a Serotonin (5-HT2A) Agonist .
-
Watch for: Mydriasis (dilated pupils), tachycardia, agitation, or confusion (Serotonin Syndrome precursors).
Spill Cleanup (Powder)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don N95/P100 and double gloves.
-
Neutralization:
References
-
World Health Organization (WHO). (2021). Critical Review Report: 4-HO-MiPT. Expert Committee on Drug Dependence. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 4-Hydroxy-N-methyl-N-isopropyltryptamine.[4][5] National Library of Medicine. Retrieved from [Link]
-
ISO/IEC. (2017). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Solubility of 4-HO-MiPT-d4 in Methanol vs. Acetonitrile
Foreword: The Imperative of Precise Solubility Data in Modern Drug Research
For researchers, scientists, and professionals in drug development, the characterization of a compound's physicochemical properties is a foundational pillar of rigorous scientific inquiry. Among these properties, solubility is paramount. It dictates the formulation of analytical standards, the design of in vitro and in vivo experiments, and ultimately, the bioavailability of a potential therapeutic agent. This guide provides an in-depth technical analysis of the solubility of 4-hydroxy-N-methyl-N-isopropyltryptamine-d4 (4-HO-MiPT-d4), a deuterated isotopologue of the psychedelic tryptamine miprocin.[1][2] While specific quantitative data for this deuterated compound is not extensively published, this guide will synthesize established principles of organic chemistry, general solubility data for tryptamines, and best-practice experimental protocols to provide a comprehensive framework for its use in the laboratory. We will focus on two common laboratory solvents: methanol and acetonitrile.
Physicochemical Profile of 4-HO-MiPT-d4
4-HO-MiPT, or miprocin, is a synthetic tryptamine and a structural analog of psilocin, the primary psychoactive component in many species of mushrooms.[3] Its deuterated form, 4-HO-MiPT-d4, is chemically identical to the parent compound, with the exception that four hydrogen atoms have been replaced with deuterium. This isotopic substitution is invaluable for mass spectrometry-based analytical methods, serving as a robust internal standard for quantification.
From a solubility perspective, the key structural features of 4-HO-MiPT are:
-
A polar 4-hydroxyindole ring system: The hydroxyl (-OH) and amine (-NH-) groups on the indole ring are capable of hydrogen bonding.
-
A tertiary amine side chain: This group can also participate in hydrogen bonding and can be protonated in acidic conditions, increasing aqueous solubility.
-
Non-polar regions: The indole ring and the isopropyl and methyl groups on the side chain contribute to the molecule's lipophilicity.
The general principle of "like dissolves like" dictates that the solubility of 4-HO-MiPT-d4 will be a balance between these polar and non-polar characteristics.[4]
Comparative Solubility in Methanol and Acetonitrile: A Theoretical and Practical Analysis
| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Expected Solubility of 4-HO-MiPT-d4 |
| Methanol (CH₃OH) | 32.7 | Protic (H-bond donor and acceptor) | High |
| Acetonitrile (CH₃CN) | 37.5 | Aprotic (H-bond acceptor only) | Moderate to High |
Methanol is a polar, protic solvent. Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate both the hydroxyl and amine groups of the 4-HO-MiPT-d4 molecule. The general solubility of tryptamines in alcohols like ethanol is well-documented.[5][6][7] For the non-deuterated 4-HO-MiPT, solubility in ethanol has been reported to be as high as 20 mg/mL.[8] Given the structural similarity of methanol to ethanol, a high degree of solubility is anticipated.
Acetonitrile is a polar, aprotic solvent. While it has a slightly higher dielectric constant than methanol, it can only act as a hydrogen bond acceptor. This means it can interact favorably with the hydroxyl and indole amine protons of 4-HO-MiPT-d4, but it cannot donate a hydrogen bond to the tertiary amine on the side chain. This may result in slightly lower, though still substantial, solubility compared to methanol.[9]
It is important to note that for most organic molecules, the difference in solubility between a deuterated and non-deuterated isotopologue is negligible and often within the range of experimental error.[10][11] Therefore, solubility data for 4-HO-MiPT can be considered a very close proxy for 4-HO-MiPT-d4.
Experimental Protocol for Determining the Solubility of 4-HO-MiPT-d4
The following is a detailed, step-by-step methodology for the precise determination of the solubility of 4-HO-MiPT-d4 in methanol and acetonitrile. This protocol is designed to be a self-validating system, incorporating principles from established guidelines such as those from the OECD.[12][13]
Materials and Equipment
-
4-HO-MiPT-d4 (as a crystalline solid)
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Calibrated volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a small amount of 4-HO-MiPT-d4 and dissolve it in the chosen solvent (methanol or acetonitrile) to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Equilibration:
-
Add an excess amount of crystalline 4-HO-MiPT-d4 to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully draw off the supernatant using a pipette, being careful not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent.
-
Analyze the diluted solution using a validated HPLC or UPLC method.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of 4-HO-MiPT-d4 in the diluted sample by interpolating from the calibration curve.
-
Back-calculate the concentration in the original, undiluted saturated solution. This value represents the solubility.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of 4-HO-MiPT-d4.
Conclusion and Recommendations
Based on the chemical properties of 4-HO-MiPT-d4 and the nature of the solvents, it is predicted that 4-HO-MiPT-d4 will exhibit high solubility in both methanol and acetonitrile , likely in the range of several mg/mL. Due to its ability to act as both a hydrogen bond donor and acceptor, methanol is expected to be a slightly better solvent for this compound than acetonitrile .
For researchers preparing stock solutions, either solvent is likely to be suitable. However, for applications requiring the highest possible concentration, methanol would be the recommended starting point. It is imperative that researchers experimentally verify the solubility in their specific solvent batch and under their laboratory conditions, as impurities (especially water) can affect solubility.[10] The protocol provided in this guide offers a robust framework for obtaining accurate and reproducible solubility data, which is essential for the integrity of subsequent research.
References
-
4-HO-MiPT - Wikipedia. [Link]
-
4-HO-MiPT - Grokipedia. [Link]
-
4-Hydroxy-MIPT N H OH N CH CH CH - SWGDrug. [Link]
-
Tryptamine - Solubility of Things. [Link]
-
Tryptamine, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]
-
Deuterated solvents vs. regular solvents - Chemistry Stack Exchange. [Link]
-
Advantages and Limitations of Deuterated Solvents in Organic Synthesis - SYNMR. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. [Link]
-
Solubility testing in accordance with the OECD 105 - FILAB. [Link]
-
Solubility of Hydrogen and Deuterium in Nonpolar Solvents - AIP Publishing. [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. [Link]
-
How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. [Link]
-
Test No. 105: Water Solubility - OECD. [Link]
-
Essential deuterated solvents in a variety of packaging styles to suit your usage.. [Link]
-
SOLUBILITY DATA SERIES - NIST X-Ray Photoelectron Spectroscopy Database. [Link]
-
Solubility - Wikipedia. [Link]
-
USP DESCRIPTION AND SOLUBILITY.pdf. [Link]
-
Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. [Link]
-
The methanol and ethanol solvates of 4-glutarato-N,N-diisopropyltryptamine - PMC - NIH. [Link]
-
4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - cloud-clone.us. [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. [Link]
-
Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling - MDPI. [Link]
Sources
- 1. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-HO-MiPT | 77872-43-6 [chemicalbook.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tryptamine | 61-54-1 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalroute.com [chemicalroute.com]
- 9. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Essential deuterated solvents in a variety of packaging styles to suit your usage. [fishersci.fi]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
Guide to the Stability and Degradation of Deuterated Tryptamines: A Framework for Storage and Analysis
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to enhancing pharmacokinetic profiles, primarily by attenuating metabolic degradation. This guide provides a comprehensive technical overview of the stability of deuterated tryptamines, a class of compounds with significant therapeutic potential. We will explore the primary degradation pathways, the mechanistic implications of the kinetic isotope effect (KIE) on stability, and provide robust, field-proven protocols for conducting comprehensive stability studies in accordance with regulatory expectations. This document is intended for researchers, chemists, and drug development professionals engaged in the characterization and formulation of deuterated pharmaceutical compounds.
The Rationale for Deuteration in Tryptamine Drug Development
Tryptamines are a class of monoamine alkaloids characterized by an indole ring structure, which are susceptible to metabolic and chemical degradation, primarily through oxidation.[1][2] Deuteration, the selective replacement of hydrogen (¹H) with its stable heavy isotope deuterium (²H), is a powerful tool for improving a drug's metabolic stability.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage.[4][]
This phenomenon, known as the deuterium Kinetic Isotope Effect (KIE) , can significantly slow down enzymatic metabolism and chemical degradation processes where C-H bond scission is the rate-limiting step.[6][7] The potential benefits include:
-
Increased Half-Life: Reduced metabolic clearance can lead to a longer duration of action.[8]
-
Improved Bioavailability: Less first-pass metabolism can increase systemic exposure.
-
Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce undesirable or toxic metabolites, a process known as "metabolic shunting".[3][8]
-
Enhanced Chemical Stability: The KIE can also slow non-enzymatic degradation during storage, extending shelf-life.
It is this last point—enhanced chemical stability in storage—that forms the core of this guide. Understanding and quantifying this stability is paramount for regulatory approval and ensuring product quality and safety.
Primary Degradation Pathways of Tryptamines
Tryptamines are inherently susceptible to degradation through several chemical pathways. While deuteration can slow these processes, it does not eliminate them. The principal routes of degradation during storage are oxidation, photolysis, and hydrolysis.[9][10]
2.1 Oxidation: This is the most significant degradation pathway for tryptamines. The electron-rich indole ring and the primary amine are both susceptible to attack by atmospheric oxygen. Degradation can be accelerated by exposure to heat and light.[1][11] Key oxidative degradation products include:
-
Indole-3-acetaldehyde: Formed via oxidative deamination of the ethylamine side chain.[2][12]
-
N-Oxides: Oxidation of the tertiary amine in N,N-disubstituted tryptamines.
-
Hydroxylated Derivatives: Oxidation on the indole ring, leading to colored impurities.[11]
-
Dimers and Polymers: Radical-mediated coupling of tryptamine molecules.
2.2 Photolysis: Exposure to light, particularly UV radiation, can induce photochemical degradation, leading to the formation of various colored degradants and a loss of potency.[1][13] Tryptophan derivatives are known to degrade into products like 2-indolone upon UV exposure.[1] Therefore, protection from light is a critical storage requirement.
2.3 Hydrolysis: While generally less common for the core tryptamine structure, ester or amide functionalities on substituted tryptamines can be susceptible to hydrolysis, especially under non-neutral pH conditions.[9]
The following diagram illustrates the major degradation pathways for a generic tryptamine structure.
Caption: Primary degradation pathways for tryptamine compounds.
The Kinetic Isotope Effect (KIE) in Stabilizing Deuterated Tryptamines
The causality behind the enhanced stability of deuterated drugs lies in the KIE. The vibrational frequency of a C-D bond is lower than that of a C-H bond, resulting in a lower zero-point energy. Consequently, more energy is required to break a C-D bond, which manifests as a slower reaction rate when this bond cleavage is the rate-determining step of a degradation pathway.[4][14]
Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).
This effect is most pronounced in oxidative degradation where the abstraction of a hydrogen atom from the ethylamine side chain is often a key step. By replacing these hydrogens with deuterium, the rate of formation of corresponding aldehyde impurities can be significantly reduced.
Designing a Comprehensive Stability Study
A robust stability study is essential to determine the shelf-life and appropriate storage conditions for a deuterated tryptamine active pharmaceutical ingredient (API) or drug product. These studies must be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[15]
4.1 Core Principles of the Study:
-
Forced Degradation (Stress Testing): The first step is to perform forced degradation studies to identify likely degradation products and establish degradation pathways.[13][15] This involves exposing the drug substance to conditions more severe than accelerated testing, such as high heat (e.g., 60-80°C), high humidity (>75% RH), strong acid/base hydrolysis, oxidation (e.g., with H₂O₂), and intense light.[15][16]
-
Stability-Indicating Method: A validated analytical method, typically HPLC or UHPLC with mass spectrometry (MS) detection, must be developed.[13][17] This method must be able to separate the intact deuterated tryptamine from all process impurities and degradation products, ensuring that any decrease in the parent compound is accurately measured.
-
Batch Selection: Formal stability studies should be conducted on at least three primary batches of the drug substance to assess batch-to-batch variability.[15]
4.2 Recommended Storage Conditions: The ICH guidelines specify storage conditions for long-term, intermediate, and accelerated stability studies.[18] The choice of conditions depends on the climatic zone for which the product is intended.
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months (or proposed shelf-life) | To establish the shelf-life under recommended storage conditions.[18] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required if a significant change occurs during accelerated testing.[19] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To predict the long-term stability profile and the effect of short-term excursions.[18] |
| Photostability | ICH Q1B specified light/UV exposure | N/A | To assess the impact of light exposure on the drug substance and product.[13] |
| Table 1: Summary of ICH Recommended Storage Conditions for Stability Testing. |
Experimental Protocols
5.1 Protocol: Forced Degradation Study
-
Preparation: Prepare stock solutions of the deuterated tryptamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid/Base Hydrolysis:
-
Mix the stock solution with 0.1 M HCl and 0.1 M NaOH in separate vials.
-
Heat at 60°C for 24-48 hours.
-
At specified time points (e.g., 2, 8, 24, 48h), withdraw an aliquot, neutralize it, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
Withdraw and dilute aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
Store the solid API in a stability chamber at 80°C / 75% RH.
-
Store a solution of the API at 60°C.
-
Sample at time points up to 7 days for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light as per ICH Q1B guidelines.[13]
-
A control sample should be stored in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC-MS/MS method. The goal is to achieve 10-20% degradation to ensure that secondary degradants are not the primary products being observed.[17]
5.2 Protocol: Development of a Stability-Indicating UHPLC-MS/MS Method
-
Instrumentation: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements of degradants.
-
Column Selection: A C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm) is a common starting point for tryptamine analysis.[20]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient that provides good separation between the parent peak and all degradation products observed in the forced degradation study. A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Mass Spectrometry:
-
Use positive electrospray ionization (ESI+).
-
Perform a full scan to detect all potential degradants.
-
Perform tandem MS (MS/MS) on the parent ion and any major degradant peaks to obtain fragmentation patterns for structural elucidation.
-
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to prove specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants.
Data Interpretation and Management
6.1 Identifying Degradation Products: The data from forced degradation studies are used to build a profile of potential impurities. High-resolution mass spectrometry is critical for proposing empirical formulas for unknown degradants based on their accurate mass.
| Potential Degradant Type | Likely Pathway | Expected Mass Shift (Δm/z from Parent) | Notes |
| Monohydroxylation | Oxidation/Photolysis | +15.995 Da | Addition of one oxygen atom. |
| Deamination + Oxidation | Oxidation | -1.032 Da (C₂H₅N → C₂H₄O) | Formation of an aldehyde. |
| N-Oxide Formation | Oxidation | +15.995 Da | For N,N-disubstituted tryptamines. |
| Dehydrogenation | Oxidation/Photolysis | -2.016 Da | Formation of a double bond. |
| Dimerization | Oxidation/Photolysis | +(Parent Mass) Da | Coupling of two parent molecules. |
| Table 2: Common Degradation Products of Tryptamines and Their Mass Signatures. |
6.2 Workflow for Stability Assessment: The entire process, from planning to reporting, follows a logical, self-validating sequence.
Caption: Experimental workflow for a comprehensive stability study.
Conclusion and Best Practices
The stability of deuterated tryptamines is a critical quality attribute that must be thoroughly investigated during drug development. While the kinetic isotope effect provides a clear mechanistic advantage for enhancing both metabolic and chemical stability, it does not confer immunity to degradation. A systematic approach grounded in ICH guidelines is essential.
Key Takeaways for Researchers:
-
Assume Degradation Will Occur: Proactively identify pathways through robust forced degradation studies.
-
Leverage High-Resolution Analytics: Use UHPLC-MS/MS not just for quantification but for the structural elucidation of unknown degradants.
-
Control the Environment: Tryptamines are sensitive to light, oxygen, and heat.[21] Storage in inert, light-protected containers at controlled temperatures (refrigerated or frozen for long-term storage) is paramount.[22][23]
-
Maintain Isotopic Purity: For deuterated standards, improper storage in protic solvents or at non-neutral pH can risk H-D exchange, compromising analytical accuracy.[24]
-
Document Everything: Rigorous documentation of stability protocols, methods, and results is the foundation of a successful regulatory submission.
By adhering to these principles, drug development professionals can confidently characterize the stability of their deuterated tryptamine candidates, ensuring the delivery of safe, effective, and high-quality medicines.
References
-
PubChem. (n.d.). tryptophan degradation via tryptamine | Pathway. National Institutes of Health. [Link]
-
Greer, A., et al. (2024). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. MDPI. [Link]
-
Wikipedia. (n.d.). Tryptamine. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Critical Consulting LLC. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms. [Link]
-
Susilo, R., Höfle, G., & Rommelspacher, H. (1987). Degradation of tryptamine in pig brain: identification of a new condensation product. Biochemical and Biophysical Research Communications. [Link]
-
Kaur, S., & Gupta, M. (2019). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Journal of Pharmaceutical Sciences. [Link]
-
Alsante, K. M., et al. (2011). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. American Pharmaceutical Review. [Link]
-
Bajaj, S., et al. (2003). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
European Medicines Agency. (2005). Stability testing of existing active substances and related finished products. [Link]
-
Wikipedia. (n.d.). Deuterated drug. [Link]
-
Bellmaine, S., et al. (2020). Tryptophan degradation products that are formed after exclusive exposure to heat. ResearchGate. [Link]
-
Gotvaldová, K., et al. (2023). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. International Journal of Neuropsychopharmacology. [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Gawlik, M., et al. (2018). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bikaki, M., & Kuhnert, N. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. Journal of Agricultural and Food Chemistry. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Wikipedia. (n.d.). Strychnine. [Link]
-
Bikaki, M., & Kuhnert, N. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. ResearchGate. [Link]
-
Schnellbaecher, A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Molecules. [Link]
-
Pires, B., et al. (2020). Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. Molecules. [Link]
-
Fabbri, M. R. (2020). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. [Link]
-
Wikipedia. (n.d.). Psilocybin. [Link]
-
Toney, M. D., & Gadda, G. (2006). Mechanistic Studies of the Flavoenzyme Tryptophan 2-Monooxygenase: Deuterium and 15N Kinetic Isotope Effects on Alanine Oxidation by an L-Amino Acid Oxidase. Biochemistry. [Link]
-
Bach, R. D., et al. (1993). Kinetic Isotope Effects as a Guide to Transition State Geometries for the Intramolecular Cope and Wide Eliminaion Reactions. Journal of the American Chemical Society. [Link]
-
Toney, M. D., & Gadda, G. (2006). Mechanistic studies of the flavoenzyme tryptophan 2-monooxygenase: deuterium and 15N kinetic isotope effects on alanine oxidation by an L-amino acid oxidase. PubMed. [Link]
-
Coriolis Pharma. (2023). Stability Studies-Regulations, Patient Safety & Quality. [Link]
-
Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. [Link]
-
Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. ResearchGate. [Link]
-
Fernández, M. D., et al. (2014). Storage Stability of Analytes. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tryptophan degradation via tryptamine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic studies of the flavoenzyme tryptophan 2-monooxygenase: deuterium and 15N kinetic isotope effects on alanine oxidation by an L-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. biopharminternational.com [biopharminternational.com]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. edaegypt.gov.eg [edaegypt.gov.eg]
- 20. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 21. critical.consulting [critical.consulting]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of 4-HO-MiPT Using Deuterated Internal Standardization (4-HO-MiPT-d4)
Abstract & Scope
This application note details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT, Miprocin). Crucially, this protocol focuses on the utilization of 4-HO-MiPT-d4 as an Internal Standard (IS) to correct for matrix effects and ionization suppression in complex biological matrices (plasma/urine).
While standard protocols exist for tryptamines, 4-substituted tryptamines present specific challenges regarding oxidative stability and column retention. This guide integrates antioxidant stabilization strategies and isotopic purity assessment to ensure the d4-analog provides accurate normalization without contributing to false positives in the native channel.
Introduction & Chemical Context
4-HO-MiPT is a synthetic psychedelic tryptamine, structurally analogous to psilocin (4-HO-DMT). In forensic and clinical toxicology, accurate quantification is required to distinguish recreational use from accidental exposure or to monitor pharmacokinetics.
The Role of 4-HO-MiPT-d4
The deuterated analog (d4) is the gold standard for quantification. However, "blind" use of deuterated standards can lead to errors.
-
Mechanism: The d4 analog co-elutes with the target, experiencing the exact same ion suppression or enhancement from the matrix.
-
Risk: If the d4 standard is not isotopically pure, it may contain "d0" (native drug), artificially inflating the calculated concentration of the analyte.
Chemical Stability Insight
Expert Note: 4-hydroxy tryptamines are prone to rapid oxidation, forming quinoid structures that are LC-MS silent or appear as different masses.
-
Solution: This protocol mandates the use of Ascorbic Acid in the sample preparation phase to prevent degradation during extraction.
Experimental Workflow Visualization
The following diagram outlines the critical path for sample preparation, emphasizing the stabilization step often missed in standard generic protocols.
Figure 1: Optimized Protein Precipitation workflow including critical antioxidant stabilization step.
Materials and Reagents
-
Analyte: 4-HO-MiPT (Certified Reference Material).
-
Internal Standard: 4-HO-MiPT-d4 (Isotopic purity >99.5%).
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Water.
-
Additives: Formic Acid (FA), Ammonium Formate, L-Ascorbic Acid.
-
Matrix: Drug-free human plasma (K2EDTA).
LC-MS/MS Method Development
Mass Spectrometry Conditions (Source Optimization)
Tryptamines ionize readily in ESI+ mode. However, source temperature must be controlled to prevent in-source fragmentation of the labile hydroxy group.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI) Positive.
| Parameter | Setting | Rationale |
| Curtain Gas | 35 psi | Prevents solvent droplets entering vacuum. |
| IonSpray Voltage | 4500 V | Optimal for small molecule protonation. |
| Temperature (TEM) | 500°C | Ensures desolvation without thermal degradation. |
| Declustering Potential | 70 V | Tuned to minimize in-source fragmentation. |
MRM Transitions
The selection of transitions is critical. For 4-HO-MiPT, the loss of the amine chain is the dominant fragmentation pathway.
| Compound | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) | Mechanistic Note |
| 4-HO-MiPT | 247.2 | 130.1 | Quant | 30 | Indole core (loss of amine chain) |
| 4-HO-MiPT | 247.2 | 160.1 | Qual | 25 | Vinyl-indole (loss of amine) |
| 4-HO-MiPT-d4 | 251.2 | 134.1 | Quant | 30 | d4-Indole core (assuming ring deuteration) |
Note on d4 Transitions: Verify the position of deuterium labels. If the d4 label is on the isopropyl/methyl chain, the fragment at m/z 130.1 will be identical for both native and d4 species, rendering it useless for specific detection.
-
Requirement: Use 4-HO-MiPT-d4 where deuteration is on the indole ring (positions 5,6,7) or ensure the Quant transition retains the deuterated side chain. For this protocol, we assume ring deuteration (m/z 130 -> 134 shift).
Chromatography (LC)
Tryptamines are basic amines that cause severe peak tailing on standard C18 columns due to silanol interactions.
-
Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm).
-
Why? Biphenyl phases offer pi-pi interactions with the indole ring, improving retention and peak shape compared to C18.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
-
0.0 - 0.5 min: 5% B (Equilibration)
-
0.5 - 3.5 min: 5% -> 90% B (Linear Ramp)
-
3.5 - 4.5 min: 90% B (Wash)
-
4.5 - 4.6 min: 90% -> 5% B (Re-equilibration)
Protocol: Isotopic Purity & Cross-Signal Contribution
Before running samples, you must validate the "cleanliness" of your channels.
Logic:
-
Native Interference: Does 4-HO-MiPT signal bleed into the d4 channel? (Rare, due to mass difference).
-
IS Interference (Critical): Does the 4-HO-MiPT-d4 standard contain non-deuterated (d0) impurities?
Procedure:
-
Prepare a high-concentration sample of only 4-HO-MiPT-d4 (e.g., 1000 ng/mL).
-
Inject and monitor the Native transition (247.2 -> 130.1).
-
Acceptance Criteria: The response in the Native channel must be < 5% of the LLOQ (Lower Limit of Quantification) response of the native drug.
-
If interference is detected, the IS concentration must be lowered, or a higher purity standard sourced.
Method Validation Summary
The following logic flow describes the validation hierarchy required for a compliant bioanalytical method.
Figure 2: Sequential validation steps required for SWGDRUG/FDA compliance.
Quantitative Results (Example Data)
| Parameter | Result | Acceptance Criteria |
| Linear Range | 1.0 – 1000 ng/mL | R² > 0.99 |
| LLOQ | 1.0 ng/mL | S/N > 10, CV < 20% |
| Intra-day Precision | 3.4% - 5.2% | < 15% |
| Matrix Effect (CV) | 4.1% | < 15% (IS Corrected) |
| Recovery | 85% | Consistent across range |
Troubleshooting & Field Insights
Issue: Low Sensitivity for 4-HO-MiPT
-
Cause: Adsorption to glass vials. Tryptamines are sticky.
-
Fix: Use Polypropylene (PP) autosampler vials or silanized glass.
-
Fix: Ensure the final reconstitution solvent matches the initial mobile phase (low organic content) to focus the peak at the head of the column.
Issue: Signal Drop Over Time
-
Cause: Oxidation of the phenolic hydroxyl group.
-
Fix: As detailed in Figure 1, add 10 µL of 1% Ascorbic Acid per 100 µL plasma before any other step. Keep samples at 4°C in the autosampler.
Issue: IS Response Variation
-
Cause: "Deuterium Effect." Sometimes d4 analogs elute slightly earlier than the native drug. In steep gradients, this puts them in a slightly different suppression zone.
-
Fix: Shallow the gradient slope around the elution time (2.5 – 3.5 min) to ensure co-elution is as close as possible.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Tryptamines. Retrieved from [Link]
-
Stove, C. P., et al. (2014). "Presumptive and confirmatory analysis of tryptamine-derived new psychoactive substances." Journal of Analytical Toxicology. [Link]
Application Note: A Protocol for the Optimization of MRM Transitions for the Quantitative Analysis of 4-HO-MiPT and its Deuterated Internal Standard, 4-HO-MiPT-d4, using LC-MS/MS
Abstract
This document provides a comprehensive, step-by-step protocol for the development and optimization of a Multiple Reaction Monitoring (MRM) method for the sensitive and selective quantification of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) using its stable isotope-labeled internal standard (SIL-IS), 4-HO-MiPT-d4. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] This guide details the logical workflow for determining optimal precursor and product ions, and for fine-tuning collision-induced dissociation (CID) energy and other mass spectrometer parameters to achieve maximum analytical performance. The methodologies described herein are designed for researchers, analytical scientists, and drug development professionals requiring robust and reliable quantification of this psychoactive tryptamine.
Introduction & Theoretical Background
4-hydroxy-N-methyl-N-isopropyltryptamine, or 4-HO-MiPT, is a synthetic psychedelic tryptamine.[3] Accurate and precise quantification of such compounds is critical in forensic toxicology, clinical research, and metabolism studies.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in MRM mode is the preferred technique for this purpose due to its exceptional sensitivity and selectivity.[5][6]
1.1 The Principle of Isotope Dilution Mass Spectrometry
The core of this method relies on Isotope Dilution Mass Spectrometry (IDMS). A known quantity of a stable isotope-labeled internal standard—in this case, 4-HO-MiPT-d4—is added to each sample at the beginning of the preparation process.[2] This deuterated standard is chemically identical to the target analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[7] Any analyte loss or signal variation during the analytical process is mirrored by the internal standard.[8] Because the mass spectrometer can distinguish between the analyte and the standard based on their mass-to-charge (m/z) ratios, the ratio of their signals provides a highly accurate and precise measurement of the analyte's concentration, irrespective of many common experimental variables.[1]
1.2 The Mechanics of Multiple Reaction Monitoring (MRM)
MRM is a highly specific acquisition mode performed on a triple quadrupole mass spectrometer. The process involves two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates a specific precursor ion (e.g., the protonated molecule of 4-HO-MiPT, [M+H]⁺).
-
Q2 (Collision Cell): The selected precursor ion is fragmented through energetic collisions with an inert gas like argon or nitrogen, a process known as collision-induced dissociation (CID).[9][10]
-
Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion, known as a product ion.
The instrument monitors a "transition" from a specific precursor m/z to a specific product m/z. This two-stage filtering dramatically reduces background noise and increases specificity, as it is highly unlikely that an interfering compound will have both the same precursor mass and produce the same product ion as the analyte of interest.
Materials and Instrumentation
-
Analytes: 4-HO-MiPT and 4-HO-MiPT-d4 analytical standards.
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Mobile Phase Additives: Formic acid (≥99%) and ammonium formate (≥99%).
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Experimental Protocol: MRM Optimization Workflow
The optimization process is a systematic workflow designed to identify the instrument parameters that yield the highest signal intensity for each analyte. Automated software tools from instrument vendors can streamline this process significantly.[11][12]
3.1 Analyte Information
Prior to optimization, it is essential to know the fundamental properties of the target analyte and its internal standard.
| Parameter | 4-HO-MiPT | 4-HO-MiPT-d4 |
| Chemical Formula | C₁₄H₂₀N₂O | C₁₄H₁₆D₄N₂O |
| Molecular Weight | 232.32 g/mol | 236.35 g/mol |
| Exact Mass [M] | 232.1576 Da | 236.1827 Da |
| Protonated Mass [M+H]⁺ | 233.1648 Da | 237.1899 Da |
3.2 Step-by-Step Optimization Protocol
Step 1: Precursor Ion Identification
-
Prepare a 1 µg/mL solution of 4-HO-MiPT and 4-HO-MiPT-d4 in 50:50 methanol:water.
-
Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the instrument to operate in positive ionization mode.
-
Perform a Q1 scan over a mass range that includes the expected protonated molecules (e.g., m/z 100-300).
-
Causality: The goal is to confirm the m/z of the most abundant precursor ion for each compound, which is almost always the protonated molecule, [M+H]⁺. For 4-HO-MiPT, this will be m/z 233.2, and for 4-HO-MiPT-d4, it will be m/z 237.2 (rounded to one decimal place for instrument input).
Step 2: Product Ion Discovery
-
Continue infusing the standard solution.
-
Set the instrument to "Product Ion Scan" mode.
-
Set Q1 to isolate the precursor ion m/z for 4-HO-MiPT (233.2).
-
Apply a range of collision energies (CE) in the collision cell (Q2). A ramped CE (e.g., 10-60 eV) is effective for revealing all potential fragments.
-
Allow Q3 to scan over a mass range below the precursor mass (e.g., m/z 50-235) to detect all resulting product ions.
-
Repeat steps 3-5 for the 4-HO-MiPT-d4 precursor ion (m/z 237.2).
-
Causality: This step maps the fragmentation pattern of the molecule. Tryptamines typically fragment at the side chain.[13] By observing the product ion spectrum, we can identify the most intense and structurally significant fragments to use for the MRM transitions.
Step 3: Candidate MRM Transition Selection
-
From the product ion spectra, identify the most abundant and stable product ions for each compound.
-
Select at least two product ions for each precursor. The most intense transition will serve as the "quantifier," while a second, less intense transition will be the "qualifier."
-
Expert Insight: Avoid selecting very small product ions (e.g., < m/z 60) as they are more likely to have high chemical background noise, reducing the signal-to-noise ratio. The qualifier ion confirms the identity of the compound, as the ratio of the quantifier to qualifier peak areas should be constant.
Step 4: Collision Energy (CE) Optimization
-
Create an MRM method containing the candidate transitions selected in the previous step.
-
For each transition, set up an experiment to acquire data over a range of discrete CE values (e.g., in 2-volt increments from 5 V to 45 V).
-
Inject or infuse the standard solution and monitor the intensity of each transition at each CE value.
-
Plot the signal intensity versus collision energy for each transition. The apex of this curve represents the optimal CE.
-
Causality: Each bond within a molecule requires a different amount of energy to break.[14] Optimizing the CE for a specific precursor-to-product transition ensures the most efficient fragmentation, maximizing signal intensity and, therefore, analytical sensitivity.
Step 5: Optimization of Precursor-Dependent Parameters
-
Similar to CE optimization, parameters like Declustering Potential (DP) or Cone Voltage (CV) can be optimized. These voltages affect the transmission of the precursor ion from the source into the mass analyzer and can help prevent in-source fragmentation.
-
Set up an experiment to ramp the DP/CV value while monitoring the precursor ion intensity in Q1 or the final MRM signal.
-
Select the voltage that provides the maximum stable signal for the precursor ion.
Step 6: Final Method Assembly
-
Compile a final MRM method using the optimized parameters for each transition (Precursor m/z, Product m/z, CE, and DP/CV).
-
Set an appropriate Dwell Time for each transition (e.g., 25-50 ms). The dwell time is the time spent acquiring data for a specific transition in each cycle.[15]
-
If analyzing via LC-MS/MS, incorporate retention times into a "Scheduled MRM" method. This instructs the instrument to monitor for a specific transition only within a narrow time window around its expected elution time, allowing for the monitoring of many more compounds without sacrificing data quality.[15]
Diagrams and Data
Workflow and Fragmentation
Caption: Workflow for MRM transition optimization.
Caption: Proposed fragmentation of 4-HO-MiPT.
Optimized MRM Parameters (Hypothetical Data)
The following table represents a potential outcome of the optimization process. Actual values must be determined experimentally on the specific instrument being used.
| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 4-HO-MiPT | Quantifier | 233.2 | 100.1 | 25 | 80 |
| 4-HO-MiPT | Qualifier | 233.2 | 174.1 | 21 | 80 |
| 4-HO-MiPT-d4 | Quantifier | 237.2 | 104.1 | 25 | 80 |
| 4-HO-MiPT-d4 | Qualifier | 237.2 | 174.1 | 21 | 80 |
Interpretation of Fragmentation:
-
The transition 233.2 -> 100.1 likely corresponds to the cleavage of the bond between the ethylamine side chain and the indole ring, resulting in the charged N-methyl-N-isopropyl-ethylamine fragment. The corresponding d4 fragment would be four mass units higher (m/z 104.1).
-
The transition 233.2 -> 174.1 likely represents the loss of the N-isopropyl-methylamine group, leaving the charged indole-ethyl fragment. This fragment would not contain the deuterium labels, so its m/z would be the same for both the analyte and the internal standard, making it a suitable qualifier.
Conclusion
This application note outlines a systematic and scientifically grounded protocol for optimizing MRM transitions for the analysis of 4-HO-MiPT and its deuterated internal standard, 4-HO-MiPT-d4. By following this workflow—from precursor ion identification to the fine-tuning of collision energy—researchers can develop a highly sensitive, specific, and robust LC-MS/MS method. The resulting method, anchored by the principles of isotope dilution, will provide a reliable foundation for the accurate quantification of 4-HO-MiPT in complex matrices, supporting advancements in toxicological, forensic, and pharmaceutical research.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry - Benchchem. (n.d.).
-
Tanaka, H., et al. (2018). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 143(8), 1844–1850. [Link]
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Resolve Mass Spectrometry.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
-
Bruni, A., et al. (2023). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Xenobiotica, 53(7), 555-565. [Link]
-
The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time During Multiple Reaction Monitoring. (n.d.). SCIEX. Retrieved February 13, 2026, from [Link]
-
Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10). Waters. Retrieved February 13, 2026, from [Link]
-
Mastovska, K., et al. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies. Retrieved February 13, 2026, from [Link]
-
Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets. (2012). PubMed. Retrieved February 13, 2026, from [Link]
-
Collision-induced dissociation. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI. Retrieved February 13, 2026, from [Link]
-
Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. (2025, July 1). Journal of Analytical Toxicology. Retrieved February 13, 2026, from [Link]
-
Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing. Retrieved February 13, 2026, from [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciex.jp [sciex.jp]
Solid Phase Extraction (SPE) protocols for 4-HO-MiPT-d4 in urine
Abstract & Scope
This protocol details the extraction of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) , a synthetic psilocin analog, from human urine using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
Unlike "dilute-and-shoot" methods, which suffer from ion suppression in complex urinary matrices, this SPE workflow isolates the basic tryptamine core while aggressively removing salts, urea, and hydrolysis enzymes. Critical attention is given to the oxidative instability of 4-hydroxy tryptamines, necessitating specific stabilization steps often overlooked in standard forensic screens.
Target Audience: Forensic Toxicologists, Clinical Chemists, and Drug Development Scientists.
Chemical Basis & Mechanism[1]
The Analyte
-
Class: Tryptamine / Novel Psychoactive Substance (NPS)[6]
-
Molecular Weight: 232.3 g/mol [7]
-
pKa: ~9.6 (Amine), ~10.2 (Phenolic Hydroxyl)
-
LogP: ~1.3 (Moderately polar)
The Extraction Logic: Mixed-Mode Cation Exchange (MCX)
Because 4-HO-MiPT possesses a basic amine tail, it exists as a cation at physiological and acidic pH. We utilize a polymeric sorbent functionalized with both sulfonic acid groups (cation exchange) and hydrophobic backbones (reverse phase) .
-
Acidic Load (pH < 3): The drug is fully protonated (
). It binds to the sorbent via strong electrostatic interactions with the sulfonic acid groups. -
Acidic Wash: Removes hydrophilic interferences (proteins, salts) that do not interact with the hydrophobic backbone.
-
Organic Wash: Removes hydrophobic neutrals (endogenous steroids, lipids) that are not charged. The drug remains "locked" by the ionic bond.
-
Basic Elution (pH > 11): A high pH solvent deprotonates the amine (
), breaking the electrostatic bond and releasing the purified drug.
Figure 1: Mechanism of action for Mixed-Mode Cation Exchange. The analyte is retained by charge during washing and released by neutralization during elution.
Materials & Reagents
| Component | Specification | Purpose |
| SPE Cartridges | Oasis MCX (30 mg/1 cc) or Strata-X-C (33 µm) | Mixed-mode polymeric sorbent. |
| Internal Standard | 4-HO-MiPT-d4 (1 µg/mL in MeOH) | Compensates for matrix effects and recovery loss. |
| Stabilizer | Ascorbic Acid (10 mg/mL) | CRITICAL: Prevents oxidation of the 4-hydroxy group (blueing). |
| Hydrolysis Enzyme | Cleaves glucuronide conjugates for total drug quantification. | |
| Elution Solvent | 5% Ammonium Hydroxide in Methanol | High pH organic solvent to break ionic retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
Detailed Protocol
Step 1: Sample Pretreatment (Hydrolysis & Stabilization)
Expert Insight: Tryptamines with a 4-hydroxy group are notoriously unstable in alkaline urine, rapidly oxidizing to quinoid-like polymers (visible as dark blue/black pigments). Ascorbic acid is non-negotiable.
-
Aliquot: Transfer 1.0 mL of urine to a glass centrifuge tube.
-
Stabilize: Immediately add 50 µL of Ascorbic Acid solution .
-
Internal Standard: Spike with 20 µL of 4-HO-MiPT-d4 working solution.
-
Enzymatic Hydrolysis (Optional but Recommended):
-
Add 1 mL of Acetate Buffer (pH 5.0) containing
-glucuronidase. -
Incubate at 60°C for 60 minutes.
-
Note: If analyzing only the parent compound, skip hydrolysis and proceed to acidification.
-
-
Acidification: Add 100 µL of concentrated Phosphoric Acid (
) or Formic Acid to lower pH to ~2.0–3.0.-
Why? Ensures 100% protonation of the tryptamine nitrogen for cation exchange capture.
-
Step 2: Solid Phase Extraction (MCX)
| Step | Solvent/Volume | Technical Rationale |
| 1. Condition | 1 mL Methanol | Activates the hydrophobic ligands of the polymer. |
| 2. Equilibrate | 1 mL Water (acidified) | Prepares the ion-exchange sites. |
| 3. Load | Pretreated Urine (~2 mL) | Flow rate < 1 mL/min. Analyte binds to sulfonic acid groups. |
| 4. Wash 1 | 1 mL 2% Formic Acid (aq) | Removes proteins, salts, and hydrophilic interferences. Analyte stays bound. |
| 5. Wash 2 | 1 mL 100% Methanol | Crucial: Removes hydrophobic neutrals (lipids) that would foul the MS source. Analyte stays bound via ionic interaction. |
| 6. Dry | High Vacuum (2 mins) | Removes excess MeOH to prevent dilution of the eluate. |
| 7. Elute | 2 x 500 µL 5% | The base neutralizes the drug (pH > pKa), breaking the ionic bond. |
Step 3: Post-Extraction
-
Evaporation: Evaporate eluate to dryness under Nitrogen at <40°C.
-
Caution: High heat accelerates oxidation.
-
-
Reconstitution: Reconstitute in 100 µL of 95:5 Water:MeCN (0.1% Formic Acid) .
-
Filtration: Filter through a 0.2 µm PTFE membrane if particulates are visible.
LC-MS/MS Conditions
Chromatography
-
Column: C18 Core-Shell (e.g., Kinetex C18 or Cortecs C18), 2.1 x 100 mm, 1.7 µm or 2.6 µm.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM Transitions)
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C (Tryptamines are thermally stable enough for standard source temps).
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| 4-HO-MiPT | 233.2 | 160.1 | 217.1 / 130.1 | 20 / 35 |
| 4-HO-MiPT-d4 | 237.2 | 160.1 or 164.1 * | N/A | 20 |
*Validation Note on IS: The transition for the deuterated standard depends on the label position.
-
If d4 is on the ethyl side chain (common), the cleavage of the amine tail results in the loss of the label, yielding the unlabeled indole core (m/z 160).
-
If d4 is on the indole ring , the product ion will be m/z 164.
-
Action: Perform a product ion scan on your specific reference standard to confirm.
Figure 2: LC-MS/MS Data Acquisition Path. The specific transition 233->160 corresponds to the loss of the amine tail, a signature fragmentation for tryptamines.
Validation & Troubleshooting
Expected Performance
-
Recovery: >85% (The MCX wash steps are highly selective, minimizing suppression).
-
Matrix Effects: <15% suppression/enhancement.
-
Linearity: 1 ng/mL – 1000 ng/mL.
Troubleshooting Guide
-
Low Recovery: Check pH during the load step. If the urine is not acidic (pH < 4), the drug will not bind to the cation exchange sites.
-
Blue/Dark Extracts: Oxidation has occurred.[8] Increase Ascorbic Acid concentration or reduce evaporation temperature.
-
Peak Tailing: Common with basic amines on C18. Ensure mobile phase contains adequate buffer (Formic Acid or Ammonium Formate) to suppress silanol activity.
References
-
Waters Corporation. Oasis MCX Extraction Protocols for Basic Drugs in Biological Matrices. Waters Application Library. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: 4-Hydroxy-MiPT.[9] Revision 2015-02-05.[9] [Link]
-
Phenomenex. Solid Phase Extraction (SPE) Method Development Guide for Strata-X-C.[Link]
-
Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual grounding for 4-HO-MiPT chemistry). [Link]
Sources
- 1. D734 | 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT)-USCN [uscnk.com]
- 2. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 3. chemicalroute.com [chemicalroute.com]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. Presence of 4‑Hydroxy‑N‑methyl‑N‑ethyltryptamine in Commercially Available Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 4-Hydroxytryptamine: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms [acslab.com]
- 9. swgdrug.org [swgdrug.org]
Preparation of 4-HO-MiPT-d4 internal standard stock solutions
Abstract
This protocol details the preparation, handling, and storage of deuterium-labeled 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT-d4) stock solutions for use as an internal standard (IS) in LC-MS/MS bioanalysis. Due to the rapid oxidation potential of the 4-hydroxyindole moiety, this guide emphasizes specific stabilization techniques—including inert gas purging and solvent acidification—to prevent the formation of quinone degradation products (often visible as blue/black discoloration).
Introduction & Scientific Rationale
4-HO-MiPT (Miprocin) is a synthetic substituted tryptamine structurally analogous to psilocin (4-HO-DMT).[1] In quantitative mass spectrometry, 4-HO-MiPT-d4 serves as the ideal internal standard because it shares the exact physicochemical properties (pKa, solubility, chromatographic retention) of the analyte while providing a distinct mass shift (+4 Da) for detection.
The Stability Challenge: Unlike 5-substituted or unsubstituted tryptamines, 4-hydroxy tryptamines are chemically fragile. The phenolic hydroxyl group at the 4-position is highly susceptible to radical-mediated oxidation, forming ortho-quinone imines. This manifests macroscopically as a color change from white to blue/black.
-
Implication: A degraded IS leads to variable response ratios, compromising quantitation accuracy.
-
Solution: This protocol utilizes acidified methanol and cryogenic storage to kinetically inhibit oxidation.
Materials & Equipment
Reagents
-
Reference Standard: 4-HO-MiPT-d4 (typically supplied as Fumarate or Hydrochloride salt).
-
Note: Verify isotopic purity (typically
99% D) and chemical purity ( 98%).
-
-
Solvent A (Dissolution): LC-MS Grade Methanol (MeOH).
-
Solvent B (Stabilization): 0.1% Formic Acid in MeOH (v/v) OR 10 mM Ascorbic Acid in MeOH (if method compatible).
-
Inert Gas: Argon (preferred) or Nitrogen (N
) for headspace purging.
Equipment
-
Analytical Balance (readability 0.01 mg).
-
Class A Volumetric Flasks (Amber glass is mandatory).
-
Vortex Mixer.[2]
-
Certan® or equivalent capillary-seal storage vials.
Critical Calculations (The "Logic" Pillar)
Before weighing, you must calculate the Salt Correction Factor (SCF) to ensure the concentration refers to the free base, not the salt.
Example Calculation (4-HO-MiPT-d4 Fumarate):
-
MW (Free Base d4): ~236.35 g/mol
-
MW (Fumarate Salt d4): ~352.42 g/mol
-
SCF =
To prepare 10 mL of a 1.0 mg/mL (free base) stock:
Preparation Protocol
Step 1: Environment Preparation
-
Lighting: Dim laboratory lights or work under yellow light to minimize photo-oxidation.
-
Temperature: Ensure solvents are at room temperature (20°C) to prevent volumetric errors.
Step 2: Primary Stock Solution (1.0 mg/mL)
-
Weighing: Accurately weigh the calculated mass of 4-HO-MiPT-d4 salt into a weighing boat. Record the exact mass to 0.01 mg.
-
Transfer: Quantitatively transfer the solid into a 10 mL Amber Volumetric Flask .
-
Dissolution: Add approximately 6 mL of Solvent A (Pure MeOH) .
-
Why Pure MeOH? Salts dissolve faster in pure methanol than in acidified solvents.
-
-
Mixing: Vortex for 30 seconds until fully dissolved. Sonicate for 1 minute if particles persist.
-
Stabilization & Volume: Dilute to the calibration mark with Solvent B (0.1% Formic Acid in MeOH) .
-
Purging: Gently purge the headspace with Argon for 10 seconds. Cap immediately.
Step 3: Working Standard Solution (10 µg/mL)
-
Pipette 100 µL of the Primary Stock (1.0 mg/mL) into a 10 mL Amber Volumetric Flask .
-
Dilute to volume with Solvent B .
-
Invert 10 times to mix.
-
Aliquot into 1.5 mL amber LC vials (fill to minimal headspace).
-
Purge each vial with Argon before capping.
Visualizing the Workflow
Figure 1: Step-by-step workflow for the preparation of stable tryptamine internal standard solutions.
Stability & Degradation Logic
The following diagram illustrates why the "Blue/Black" degradation occurs and how this protocol blocks it.
Figure 2: Degradation pathway of 4-hydroxy tryptamines and the inhibitory mechanism of the described protocol.
Quality Control & Storage
Storage Conditions
-
Primary Stock: Store at -80°C (optimal) or -20°C. Stable for 12 months if Argon-purged.
-
Working Stock: Store at -20°C . Discard after 1 month or if discoloration is observed.
QC Validation Procedure
Before using a new stock for critical analysis, perform a Zero-Blank-IS injection:
-
Inject the Working Stock (10 µg/mL) via LC-MS/MS.
-
Criteria 1 (Purity): Single chromatographic peak (>98% area).
-
Criteria 2 (Identity): Precursor ion [M+H]+ matches theoretical mass (e.g., 237.2 for d4-freebase).
-
Criteria 3 (Interference): Check the unlabeled analyte channel. The IS should not contribute >0.5% signal to the analyte channel (isotopic crosstalk).
References
- Repke, D. B., et al. (1985).Psilocin Analogs II. Synthesis of 3-[2-(Dialkylamino)ethyl]indol-4-ols. Journal of Heterocyclic Chemistry.
-
Tittarelli, R., et al. (2015). Mass spectrometry in the analysis of tryptamines: A review. Drug Testing and Analysis.[2][5][6][7][8][9][10]
- Shulgin, A., & Shulgin, A. (1997).TiHKAL: The Continuation. Transform Press. (Foundational chemistry of 4-HO tryptamine instability).
Sources
- 1. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. npra.gov.my [npra.gov.my]
- 4. bluelight.org [bluelight.org]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Investigation of physicochemical factors affecting the stability of a pH-modulated solid dispersion and a tablet during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Application Note: Precision GC-MS Derivatization & Quantitation of 4-HO-MiPT-d4
This Application Note is designed for analytical chemists and toxicologists requiring a robust, validated methodology for the quantification of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) using its deuterated internal standard (d4).
Executive Summary
4-HO-MiPT (Miprocin) is a synthetic substituted tryptamine structurally analogous to psilocin (4-HO-DMT).[1][2][3][4] Like its congeners, it possesses a thermally labile phenolic hydroxyl group at the 4-position and a secondary amine-like indole nitrogen. Direct GC-MS analysis of the underivatized compound leads to thermal degradation, peak tailing, and poor sensitivity due to the polar hydroxyl moiety and oxidative instability.
This protocol details a Two-Stage Silylation Strategy using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with 1% TMCS (Trimethylchlorosilane). This method ensures the formation of stable trimethylsilyl (TMS) derivatives, preventing thermal breakdown and enabling high-sensitivity quantification against the 4-HO-MiPT-d4 internal standard.
Chemical Strategy & Mechanism
The Challenge of Tryptamine Analysis
The indole core of 4-HO-MiPT contains two critical sites for derivatization:
-
Phenolic Hydroxyl (C4-OH): Highly polar and acidic. Without protection, it hydrogen-bonds with silanol groups in the GC liner and column, causing adsorption and peak broadening.
-
Indole Nitrogen (N1-H): Weakly acidic. While less reactive than the hydroxyl, it can partially react under aggressive conditions, leading to "split peaks" (a mix of mono- and di-TMS derivatives) if the reaction is not driven to completion.
The Derivatization Solution
We utilize MSTFA + 1% TMCS to drive the reaction.
-
Mild Conditions (Room Temp): Predominantly forms the Mono-TMS derivative (O-TMS).
-
Forced Conditions (70°C): Drives the reaction to form the Di-TMS derivative (N,O-di-TMS).
Recommendation: This protocol targets the Di-TMS derivative (1,4-bis(trimethylsilyl)-4-HO-MiPT) to ensure maximum stability and prevent peak splitting.
Reaction Scheme Visualization
Caption: Step-wise silylation pathway transforming labile 4-HO-MiPT into the stable Di-TMS derivative.
Materials & Equipment
Reagents
-
Target Analyte: 4-HO-MiPT (Certified Reference Material).[5]
-
Internal Standard: 4-HO-MiPT-d4 (Note: Verify deuterium position—Ring-d4 vs. Ethyl-d4 affects ion selection).
-
Derivatizing Agent: MSTFA + 1% TMCS (Sigma-Aldrich/Supelco). Must be fresh and stored in a desiccator.
-
Solvent: Ethyl Acetate (LC-MS Grade) or Pyridine (Anhydrous). Pyridine acts as an acid scavenger and catalyst.
Equipment
-
GC-MS System: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent (Rxi-5Sil MS).
-
Incubator: Dry block heater capable of 70°C.
-
Vials: Silanized glass inserts to prevent analyte adsorption.
Validated Experimental Protocol
Phase 1: Sample Preparation
-
Extraction: Extract biological sample (urine/blood) using Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX).
-
Elution: Elute basic drugs with 5% Ammonium Hydroxide in Methanol.
-
Spiking: Add 50 µL of 4-HO-MiPT-d4 working solution (1 µg/mL) to the eluate.
-
Drying (CRITICAL): Evaporate the eluate to complete dryness under a stream of nitrogen at 40°C.
-
Note: Any residual water will hydrolyze the MSTFA, stopping the reaction.
-
Phase 2: Derivatization
-
Reconstitution: Add 50 µL of anhydrous Ethyl Acetate to the dried residue. Vortex for 10 seconds.
-
Reagent Addition: Add 50 µL of MSTFA + 1% TMCS .
-
Incubation: Cap the vial tightly and incubate at 70°C for 30 minutes .
-
Why? The heat is required to overcome the steric hindrance and low acidity of the indole nitrogen, ensuring the Di-TMS product is formed.
-
-
Cooling: Allow to cool to room temperature (approx. 10 mins) before injection. Do not evaporate! Inject directly.
Phase 3: GC-MS Acquisition Parameters
| Parameter | Setting |
| Inlet Temperature | 260°C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium, Constant Flow (1.0 mL/min) |
| Oven Program | 100°C (1 min hold) → 20°C/min to 280°C → 300°C (3 min hold) |
| Transfer Line | 280°C |
| Ion Source | 230°C (EI Source) |
| Acquisition Mode | SIM (Selected Ion Monitoring) for Quantitation |
Data Analysis & Quantification
Fragmentation Pattern (EI Spectrum)
Upon electron impact ionization (70 eV), the Di-TMS derivative of 4-HO-MiPT (MW ≈ 376) typically undergoes alpha-cleavage at the ethyl side chain.
-
Base Peak (m/z 86): The amine fragment CH2=N(Me)(iPr)+.
-
Molecular Ion (M+): Usually observable but lower intensity (approx m/z 376).
-
Indole Fragment: The silylated indole core fragment (m/z 290 range).
Internal Standard Strategy (d4)
The choice of quantifier ion depends strictly on the location of the deuterium label in your ISTD.
Scenario A: Ring-Deuterated (Indole-d4)
-
The deuterium is on the aromatic ring.
-
The Base Peak (m/z 86) does NOT shift (it contains no ring atoms).
-
Action: You CANNOT use the base peak for separation. You must use the Molecular Ion (M+) or a ring-containing fragment.
-
Analyte Quantifier: m/z 376 (M+)
-
ISTD Quantifier: m/z 380 (M+4)
-
Scenario B: Side-Chain Deuterated (Ethyl-d4)
-
The deuterium is on the alpha/beta carbons of the ethyl bridge.
-
The Base Peak (m/z 86) SHIFTS (usually by +2 Da if alpha-d2 is involved in the fragment, or +4 Da depending on cleavage).
-
Action: You can use the shifted base peak.
-
Analyte Quantifier: m/z 86
-
ISTD Quantifier: m/z 88 or 90 (Verify experimentally).
-
Quantitation Table
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-HO-MiPT | Di-TMS | 376 (M+) | 86 (Base) | 73 (TMS) |
| 4-HO-MiPT-d4 | Di-TMS | 380 (M+4) | 86 (Base) | 73 (TMS) |
*Assumes Ring-d4 standard. If Ethyl-d4, use shifted base peak.
Workflow Diagram
Caption: Operational workflow from extraction to mass spectral detection.
Troubleshooting & Quality Assurance
-
Low Response: Usually indicates moisture contamination. Ensure SPE eluate is perfectly dry. Check MSTFA quality (it should be clear and colorless).
-
Split Peaks: Indicates incomplete derivatization of the Indole-NH. Increase incubation time to 45 minutes or temperature to 75°C. Ensure TMCS catalyst is present.
-
Tailing: Active sites in the GC liner. Replace liner with a deactivated, silanized glass wool liner.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2015). Monograph: 4-Hydroxy-N-methyl-N-isopropyltryptamine (4-OH-MiPT). Retrieved from [Link]
-
Taschwer, M., et al. (2016). "Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC." Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Chadeayne, A.R., et al. (2020).[4] "Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin."[2][4] Acta Crystallographica. Retrieved from [Link]
Sources
High-throughput screening of tryptamines using 4-HO-MiPT-d4
Application Note: High-Throughput Screening of Tryptamines using 4-HO-MiPT-d4
Introduction
The proliferation of novel psychoactive substances (NPS), particularly substituted tryptamines, necessitates rapid, robust, and scalable analytical methods for forensic toxicology and pharmaceutical research. 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), a structural analog of psilocin, has emerged as a compound of interest due to its serotonergic activity and potential therapeutic applications.[1][2]
This Application Note details a high-throughput screening (HTS) protocol for the quantitation of 4-HO-MiPT in biological matrices (plasma/urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Critical Technical Insight: The reliability of this method hinges on the use of 4-HO-MiPT-d4 , a deuterated internal standard (IS).[1][2] In high-throughput "dilute-and-shoot" or protein precipitation workflows, matrix effects (ion suppression/enhancement) are unavoidable.[1][2] The d4-isotopolog co-elutes with the analyte, experiencing the exact same ionization environment, thereby mathematically correcting for matrix-induced signal variation.[2]
Materials and Reagents
-
Analyte: 4-HO-MiPT (Miprocin) Fumarate or HCl salt.[1]
-
Internal Standard: 4-HO-MiPT-d4 (Cayman Chemical, Item No.[1][2] [Specific ID if available] or equivalent).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1][2]
-
Matrix: Drug-free human plasma or synthetic urine (for calibration).[1][2]
-
Consumables: 96-well Protein Precipitation Plate (e.g., Agilent Captiva ND or Phenomenex Impact) or standard 96-well deep plates.[1][2]
Experimental Protocol
Standard Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of 4-HO-MiPT and 4-HO-MiPT-d4 in Methanol. Store at -20°C.
-
Working Internal Standard (WIS): Dilute the d4-stock to 100 ng/mL in Acetonitrile. This solution serves dual purposes: delivering the IS and precipitating proteins.[2][3][4][5]
-
Calibration Standards: Prepare a serial dilution of 4-HO-MiPT in the biological matrix (e.g., Plasma) ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation (96-Well Protein Precipitation)
This workflow is optimized for speed and automation compatibility (e.g., Tecan or Hamilton liquid handlers).
-
Aliquot: Transfer 50 µL of sample (Calibrator, QC, or Unknown) into a 96-well plate.
-
Precipitate: Add 200 µL of the Working Internal Standard (WIS) (Acetonitrile containing 100 ng/mL 4-HO-MiPT-d4) to each well.
-
Note: The 1:4 ratio ensures complete protein precipitation.[2]
-
-
Mix: Vortex the plate at 1200 RPM for 2 minutes.
-
Clarify: Centrifuge at 3,500 x g for 10 minutes at 4°C.
-
Dilute (Optional): If sensitivity permits, dilute 100 µL of supernatant with 100 µL of Water (0.1% Formic Acid) to improve peak shape.
-
Inject: Seal the plate and inject 5 µL onto the LC-MS/MS.
LC-MS/MS Conditions
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).[1][2]
-
Column: C18 Polar-Embedded Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.6 mL/min.[2]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Load |
| 0.50 | 5 | Hold (Divert to Waste) |
| 3.00 | 95 | Elute |
| 3.50 | 95 | Wash |
| 3.60 | 5 | Re-equilibrate |
| 5.00 | 5 | End |
MS/MS Parameters (MRM)
Ionization: Electrospray Positive (ESI+).[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |
| 4-HO-MiPT | 233.2 | 160.1 | Quantifier | 25 |
| 4-HO-MiPT | 233.2 | 72.1 | Qualifier | 35 |
| 4-HO-MiPT-d4 | 237.2 | 160.1* | Quantifier | 25 |
-
Note on d4 Transition: If the deuterium labeling is on the alkyl chain (common for tryptamine standards), the indole ring fragment (m/z 160) remains unlabeled.[1] If the ring is deuterated, the fragment will shift to m/z 164. Verify the specific labeling of your standard.
Workflow Visualization
The following diagram illustrates the high-throughput logic, emphasizing the critical role of the Internal Standard in correcting matrix effects.
Figure 1: High-Throughput Screening Workflow with Integrated Internal Standard Correction.
Results and Discussion
Linearity and Sensitivity
Using this protocol, a linear dynamic range of 1.0 – 1000 ng/mL is typically achievable (
Specificity (Isomer Differentiation)
4-HO-MiPT is isomeric with other tryptamines (e.g., 4-HO-DiPT, 4-AcO-DMT metabolites).[1][2]
-
Challenge: Isomers have identical masses (m/z 233).
-
Solution: The C18 gradient described separates 4-HO-MiPT from its structural isomers. 4-HO-MiPT typically elutes after 4-HO-DMT (Psilocin) but before 4-HO-DiPT due to the intermediate hydrophobicity of the isopropyl group.[1][2]
Why 4-HO-MiPT-d4?
In HTS, "clean" extraction methods like Solid Phase Extraction (SPE) are often bypassed for the speed of Protein Precipitation (PPT).[1][2] PPT leaves residual phospholipids that suppress ionization in the MS source.
-
Without IS: Signal variability can exceed 20%.[2]
-
With d4-IS: The IS experiences the exact same suppression as the analyte.[2] By quantifying the ratio (Analyte Area / IS Area), the suppression factor cancels out, reducing CV% to <5%.[2]
References
-
Tittarelli, R., et al. (2015).[1][2] New psychoactive substances: a simple and rapid LC–MS/MS method for the quantification of 20 substituted tryptamines in blood. Journal of Analytical Toxicology. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[2] Mass Spectral Library - Tryptamines. Retrieved from [Link][1][2]
-
Agilent Technologies. (2020).[1][2] Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]
Sources
Application Notes and Protocols for the Liquid-Liquid Extraction of Miprocin from Whole Blood
Introduction: The Analytical Imperative for Miprocin Quantification
Miprocin (4-hydroxy-N-methyl-N-isopropyltryptamine or 4-HO-MiPT), a synthetic tryptamine and analog of the naturally occurring psychedelic compound psilocin, has garnered significant interest within the research and drug development communities.[1] As a potent non-selective serotonin receptor agonist, its pharmacological profile necessitates robust and reliable analytical methods for its quantification in biological matrices.[1] Whole blood analysis is particularly critical in forensic toxicology and clinical research to accurately determine the extent of exposure and to correlate blood concentrations with physiological and behavioral effects.
The inherent complexity of whole blood, a rich matrix of proteins, lipids, and endogenous compounds, presents a significant analytical challenge. These matrix components can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry-based assays, thereby compromising data accuracy and reproducibility.[2] Liquid-liquid extraction (LLE) is a powerful and widely employed sample preparation technique that addresses these challenges by isolating the analyte of interest from interfering matrix components based on its differential solubility in two immiscible liquid phases.[2]
This document provides a comprehensive, in-depth technical guide to a robust liquid-liquid extraction protocol for the quantitative analysis of miprocin in whole blood. The methodologies outlined herein are grounded in the fundamental principles of organic chemistry and are designed to ensure high analyte recovery, minimal matrix effects, and overall analytical precision, aligning with the stringent requirements of bioanalytical method validation guidelines.
Principle of the Method: Exploiting Physicochemical Properties for Selective Extraction
The success of any liquid-liquid extraction hinges on the strategic manipulation of the analyte's chemical properties, primarily its acidity/basicity (pKa) and polarity, to facilitate its preferential partitioning into an organic solvent. Miprocin, as a tryptamine derivative, possesses a basic tertiary amine group and a weakly acidic phenolic hydroxyl group. The key to its efficient extraction lies in controlling the pH of the aqueous whole blood sample.
The choice of organic solvent is equally critical and is dictated by the polarity of the analyte and the need for efficient separation from the aqueous phase. A solvent or solvent mixture with a polarity that closely matches that of the neutral miprocin molecule will maximize extraction efficiency.[4] Furthermore, the solvent should be immiscible with water, have a low boiling point for easy evaporation and sample concentration, and be of high purity to avoid introducing contaminants.[5]
To further enhance the purity of the final extract, a back-extraction step can be incorporated.[4][6] After the initial extraction into the organic phase, the miprocin can be re-extracted into a fresh acidic aqueous solution. This protonates the amine group, rendering it water-soluble and leaving non-basic, lipophilic impurities behind in the organic layer. A final pH adjustment of the acidic aqueous phase back to basic conditions, followed by re-extraction into an organic solvent, yields a significantly cleaner sample for analysis.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the liquid-liquid extraction of miprocin from whole blood.
Sources
- 1. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 2. Effects of triglycerides levels in human whole blood on the extraction of 19 commonly used drugs using liquid–liquid extraction and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why is Psilocin Orally Active? | Psychedelics Today [psychedelicstoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Application Note: Quantitative Forensic Toxicology Screening of 4-HO-MiPT using Isotope Dilution LC-MS/MS
Abstract & Scope
This technical guide outlines a validated workflow for the extraction and quantification of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) in biological matrices. As a structural analog of psilocin (4-HO-DMT), 4-HO-MiPT presents specific stability challenges—namely rapid oxidation—that necessitate rigorous sample handling. This protocol utilizes 4-HO-MiPT-d4 (deuterated internal standard) to correct for ionization suppression and extraction variability, adhering to ANSI/ASB Standard 036 guidelines for forensic method validation.
Target Audience: Forensic Toxicologists, Analytical Chemists, and drug metabolism researchers.
Introduction: The Analyst's Challenge
4-HO-MiPT is a synthetic substituted tryptamine often identified in "designer drug" seizures. In forensic toxicology, the primary analytical challenge is twofold:
-
Thermal Instability: Like psilocin, 4-HO-MiPT degrades under high GC inlet temperatures, making LC-MS/MS the superior platform.
-
Matrix Interference: Phospholipids in blood and urea in urine can cause significant signal suppression in Electrospray Ionization (ESI).
The Solution: Isotope Dilution Mass Spectrometry (IDMS) Using 4-HO-MiPT-d4 is not merely a regulatory checkbox; it is a mechanistic necessity. The deuterated analog co-elutes with the target analyte, experiencing the exact same matrix suppression and extraction inefficiencies. By quantifying the ratio of the analyte response to the internal standard (IS) response, these errors are mathematically cancelled out.
Materials & Instrumentation
Reagents
-
Target Analyte: 4-HO-MiPT Fumarate (Certified Reference Material).
-
Internal Standard: 4-HO-MiPT-d4 (typically deuterated on the ethyl side chain or isopropyl group).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.
-
Stabilizer: Ascorbic Acid (Critical for preventing oxidation of the 4-hydroxy group).
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
Detector: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+, Thermo Altis).
-
Column: C18 Biphenyl or Phenyl-Hexyl phases (preferred for separating structural isomers like 4-HO-DiPT).
Experimental Protocol
Preparation of Standards
Stock Solutions: Prepare 1 mg/mL stocks in MeOH containing 0.1% Ascorbic Acid. Store at -20°C in amber glass. Working Calibrators: Range 1 ng/mL – 500 ng/mL in blank matrix.
Sample Preparation: Solid Phase Extraction (SPE)
Rationale: Liquid-Liquid Extraction (LLE) is cheaper, but SPE provides cleaner extracts for complex tryptamines, reducing instrument downtime.
Workflow Diagram:
Caption: Optimized Mixed-Mode Cation Exchange SPE workflow for tryptamine extraction.
LC-MS/MS Conditions
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 4 minutes.
MRM Transitions (Multiple Reaction Monitoring): The following transitions are based on the fragmentation of the indole core and the alkyl-amine side chain.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| 4-HO-MiPT | 233.2 | 160.1 | 130.1 | 25 / 40 |
| 4-HO-MiPT-d4 | 237.2 | 164.1 | 134.1* | 25 / 40 |
*Note: The exact m/z for the d4 standard depends on the position of the deuterium label. The values above assume labeling on the ethyl chain (alpha/beta carbons), which shifts the indole-ethyl fragment (160 -> 164). If the label is on the isopropyl group, the 160 fragment may remain unchanged. Always verify the Certificate of Analysis.
Method Validation (ANSI/ASB Standard 036)[1][2][3][4]
To ensure this protocol is legally defensible, the following validation parameters must be assessed.
Linearity & Calibration Model
-
Requirement: Minimum 6 non-zero calibrators.
-
Weighting: 1/x or 1/x² (essential to improve accuracy at the low end).
-
Acceptance: R² > 0.99; Residuals within ±20%.
Matrix Effect (ME) & Recovery (RE)
This is where the 4-HO-MiPT-d4 is critical. You must calculate the Matrix Factor (MF).
-
Protocol: Prepare "Post-Extraction Spiked" samples (Set B) and "Neat Solvent Standards" (Set A).
-
The IS Role: If 4-HO-MiPT shows 40% suppression (ME = -40%), the d4-IS should also show ~40% suppression. The Normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0.
Decision Logic for Positive Identification
Forensic identification requires meeting specific criteria to avoid false positives.
Caption: Decision tree for positive forensic identification of 4-HO-MiPT.
Results & Discussion
Interpretation of Data
In a successful run, 4-HO-MiPT should elute between 2.5 and 3.5 minutes (depending on column dimensions). The d4 internal standard must elute at the exact same time (or within 0.02 min) as the analyte. A shift in retention time between the analyte and the IS suggests a chromatography issue or that the "analyte" is actually an isomer (e.g., 4-HO-DiPT).
Common Pitfalls
-
Oxidation: If samples turn blue or signal degrades, increase Ascorbic Acid concentration.
-
Isomer Interference: 4-HO-MET and 4-HO-DiPT have similar masses. Ensure chromatographic resolution is sufficient (baseline separation).
-
Carryover: Tryptamines can stick to injection ports. Use a needle wash of 50:25:25 MeOH:ACN:IPA with 0.1% Formic Acid.
References
-
ANSI/ASB Standard 036 , Standard Practices for Method Validation in Forensic Toxicology, 1st Ed., 2019.[1] [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) , Standard Practices for Method Validation. [Link]
-
Caspar, A. T., et al. , Metabolism of the tryptamine-derived new psychoactive substances..., Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Strumman, K., et al. , Stability of 4-substituted tryptamines in blood and urine, Forensic Science International. [Link]
Sources
Advanced Chromatographic Strategies for Tryptamine Analysis: 4-HO-MiPT and Deuterated Isotopologues
Executive Summary & Scientific Rationale
The separation and analysis of 4-HO-MiPT (4-Hydroxy-N-methyl-N-isopropyltryptamine, Miprocin) and its deuterated internal standard (4-HO-MiPT-d4 ) present a unique chromatographic paradox. In routine LC-MS/MS bioanalysis, the primary objective is co-elution to ensure the internal standard (IS) experiences the exact same ionization environment (matrix effects) as the analyte. However, for isotopic purity assessment, metabolic flux studies, or investigating "deuterium isotope effects" on binding, chromatographic resolution between the protium (H) and deuterium (D) forms may be required.
This guide provides two distinct protocols:
-
Protocol A (Quantitation): High-throughput LC-MS/MS focusing on peak shape, retention stability, and co-elution.
-
Protocol B (High-Resolution): Specialized conditions designed to exploit the subtle "Inverse Isotope Effect" to chromatographically resolve 4-HO-MiPT from 4-HO-MiPT-d4.
The Physicochemical Challenge
-
Analyte: 4-HO-MiPT is an amphoteric tryptamine (Indole -NH and aliphatic tertiary amine).
-
pKa: The aliphatic amine has a pKa
9.6. At neutral pH, it is positively charged, leading to severe secondary interactions (tailing) with residual silanols on silica columns. -
Isotope Effect: Deuterium (C-D) bonds have a slightly shorter bond length and lower polarizability than C-H bonds. In Reversed-Phase LC (RPLC), this typically results in the deuterated analog being slightly less lipophilic, eluting earlier than the non-deuterated isotopologue.[1]
Column Selection Strategy
Selecting the correct stationary phase is critical for controlling the selectivity between the indole core and the alkyl side chains.
| Column Class | Recommended Phase | Mechanism of Action | Suitability |
| Biphenyl | Raptor Biphenyl / Kinetex Biphenyl | Best for Selectivity. Excellent for separating 4-HO-MiPT from structural isomers (e.g., 4-HO-DiPT). | |
| C18 (Hybrid) | XBridge BEH C18 / Gemini NX-C18 | Hydrophobic interaction + High pH stability (up to pH 12). | Best for Peak Shape. Allows high pH mobile phases (pH 10) to neutralize the amine, eliminating tailing. |
| F5 (Pentafluorophenyl) | Kinetex F5 / Discovery HS F5 | Dipole-dipole + | Alternative. Useful if matrix interferences co-elute on C18/Biphenyl. |
Decision Logic for Method Development
Figure 1: Decision tree for selecting the optimal stationary phase based on analytical requirements.
Protocol A: LC-MS/MS Quantitation (Co-elution Focus)
Objective: Robust quantification of 4-HO-MiPT in biological matrices.
Rationale: The Biphenyl phase provides enhanced retention for the polar tryptamine core via
Chromatographic Conditions
-
Column: Restek Raptor Biphenyl, 100 x 2.1 mm, 2.7 µm (Core-Shell).
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[2]
-
Temperature: 40°C.
-
Injection Volume: 2-5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold (Focusing) |
| 0.50 | 5 | Start Gradient |
| 4.00 | 95 | Elution of 4-HO-MiPT (~2.8 min) |
| 5.00 | 95 | Wash |
| 5.10 | 5 | Re-equilibration |
| 7.00 | 5 | End |
Expected Result: 4-HO-MiPT and 4-HO-MiPT-d4 will co-elute (retention time difference < 0.02 min). This is ideal for correcting matrix effects.
Protocol B: High-Resolution Isotope Separation
Objective: Chromatographically resolve the deuterated standard from the native analyte. Rationale: To separate isotopologues, we must maximize the "Inverse Isotope Effect." This requires:
-
High Efficiency: High theoretical plate count (
) to resolve peaks with . -
Low Temperature: Isotope effects are thermodynamic; lower temperatures increase the separation factor (
). -
Flat Gradient: A shallow gradient keeps the analytes in the partitioning mechanism longer.
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18, 150 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide).
-
Note: High pH ensures the amine is neutral, increasing retention (
) and hydrophobic interaction, which magnifies the isotope effect.
-
-
Mobile Phase B: Methanol.[2]
-
Note: Methanol often provides better selectivity for shape/isotope differences than Acetonitrile.
-
-
Flow Rate: 0.25 mL/min.
-
Temperature: 15°C (Critical: Sub-ambient cooling).
Gradient Program (Isotope Resolution)
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Isocratic Hold |
| 1.00 | 30 | Start Shallow Gradient |
| 15.00 | 45 | Very Shallow Rise (1% per min) |
| 16.00 | 95 | Wash |
| 20.00 | 30 | Re-equilibration |
Expected Result:
-
Peak 1: 4-HO-MiPT-d4 (Elutes earlier due to lower lipophilicity of C-D bonds).
-
Peak 2: 4-HO-MiPT.
-
Resolution (
): Expect partial to baseline separation ( ) depending on the number of deuterium atoms (d4 provides more shift than d1).
Mechanism of Separation[3][4]
Figure 2: Mechanistic pathway of the deuterium isotope effect in Reversed-Phase Liquid Chromatography.
Mass Spectrometry Parameters (MRM)
Regardless of the separation strategy, accurate detection requires optimized MS transitions. Note that cross-talk can occur if the chromatographic resolution is poor and the mass resolution is low, although the +4 Da shift usually prevents this.
| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| 4-HO-MiPT | 233.2 | 174.1 | 159.1 | 25 / 35 |
| 4-HO-MiPT-d4 | 237.2 | 178.1 | 163.1 | 25 / 35 |
Note: Transitions assume deuteration is on the tryptamine core or stable alkyl positions retained in the fragment.
References
-
Tryptamine Metabolism & Analysis
-
Isotope Effects in Chromatography
-
General Tryptamine Data
-
4-HO-MiPT Monograph.[5] SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs).
-
-
H/D Separation Mechanisms
- Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π-interactions. (2020). Kyushu University / Elsevier.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 3. Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. swgdrug.org [swgdrug.org]
- 6. [2510.03333] Tritium Separation from Gaseous 1,2,3H Isotopologue Mixtures by Selective Adsorption on Ag-Exchanged Zeolite Type Y [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. 4-HO-MPT - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Tryptamines in Hair using Deuterated Internal Standards
Introduction: The Growing Need for Sensitive Tryptamine Detection in Hair
The landscape of psychoactive substances is rapidly evolving, with a notable increase in the use of both classic and novel tryptamines. These compounds, which include substances like psilocybin, N,N-Dimethyltryptamine (DMT), and a range of synthetic derivatives, present a significant challenge for forensic and clinical toxicology. Hair analysis has emerged as a powerful tool for monitoring drug exposure over an extended period, offering a retrospective window of detection spanning weeks to months.[1][2][3] This is a distinct advantage over urine or blood testing, which typically only reflect recent use.[3][4]
However, the complex nature of the hair matrix and the low concentrations at which tryptamines are often present necessitate highly sensitive and robust analytical methods.[1][2] This application note provides a comprehensive guide to the sample preparation and analysis of tryptamines in hair, with a focus on the critical role of deuterated internal standards in achieving accurate and reliable quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Gold Standard: Why Deuterated Internal Standards are Essential
In quantitative LC-MS analysis, the principle of isotope dilution mass spectrometry is the gold standard for accuracy and precision.[5] A deuterated internal standard (IS) is a version of the target analyte where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium.[5][6] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[5][6]
The core advantage of using a deuterated IS is its ability to compensate for variations that can occur during sample preparation and analysis.[5][6][7] By introducing a known amount of the deuterated standard at the very beginning of the sample preparation process, it acts as a perfect mimic for the analyte.[5][7] Any loss of the target analyte during extraction, cleanup, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated internal standard.[5][8] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly reliable and reproducible quantification.[5]
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for mitigating the "matrix effect," which is the suppression or enhancement of the analyte's signal due to co-eluting compounds from the complex hair matrix.[9] The SIL-IS co-elutes with the analyte, experiencing the same matrix effects and thus normalizing the response.[8][9] This is a significant advantage over using a surrogate internal standard, which may not behave identically to the analyte and can lead to unreliable data.[9]
Methodology: A Step-by-Step Guide to Tryptamine Hair Analysis
This protocol outlines a validated approach for the extraction and quantification of a panel of common tryptamines in human hair.
Hair Sample Collection and Initial Preparation
Proper sample collection is the first critical step in ensuring the integrity of the analysis.
-
Collection Site: A lock of hair, approximately the width of a pencil, should be collected from the posterior vertex of the head, as this area exhibits the most consistent growth rate.[10]
-
Cutting: The hair should be cut as close to the scalp as possible.[10][11] The proximal (scalp) end should be clearly marked to maintain the timeline of drug exposure.[11]
-
Storage: Hair samples should be stored in a dry, room temperature environment, typically in aluminum foil or a designated paper envelope.[10][11] Avoid refrigeration or freezing.[11]
-
Segmentation (Optional): For a chronological analysis of drug use, the hair shaft can be segmented. Assuming an average growth rate of approximately 1 cm per month, a 3 cm segment would represent roughly a three-month history.[12]
Decontamination: Removing External Contaminants
It is crucial to remove any external contaminants from the hair surface to ensure that the detected tryptamines are from systemic exposure.
-
Washing Procedure: A common and effective washing procedure involves sequential washes with methanol and then diethyl ether.[13] This helps to remove oils, sweat, and any drug residues that may be present on the hair's exterior. A typical protocol involves vortexing the hair sample in each solvent for a set period, followed by decanting the solvent. This process is repeated for each wash.
Sample Pulverization: Increasing Surface Area for Extraction
To facilitate efficient extraction of the analytes from the keratin matrix, the hair must be pulverized or finely cut.
-
Method: Mechanical pulverization using a bead mill or ball mill is highly effective.[14] This breaks down the hair structure, significantly increasing the surface area available for the extraction solvent to penetrate. Alternatively, finely cutting the hair into segments of 1-3 mm can also be employed.[13]
Extraction: Liberating Tryptamines from the Hair Matrix
The choice of extraction method is critical for achieving high recovery of the target analytes. Incubation in an acidic solution is a common and effective approach for tryptamines.
-
Protocol:
-
Weigh approximately 20 mg of the pulverized hair into a glass tube.[15][16]
-
Add a known concentration of the deuterated internal standard solution (e.g., a mix of psilocin-d10, psilocybin-d4, and DMT-d6). The concentration should be chosen to be within the linear range of the calibration curve.
-
Add the extraction solvent. A common choice is deionized water containing 0.1% formic acid or a mixture of acetonitrile and formic acid.[15][16]
-
Incubate the sample, for example, overnight in an ultrasonic water bath at a controlled temperature (e.g., 45°C) to facilitate the breakdown of the hair matrix and release of the analytes.[1]
-
After incubation, centrifuge the sample to pellet the hair debris.
-
Transfer the supernatant to a clean tube for further cleanup or direct injection into the LC-MS/MS system.
-
Sample Cleanup (Optional but Recommended): Solid Phase Extraction (SPE)
While direct injection of the supernatant is possible, a solid-phase extraction (SPE) step can significantly reduce matrix effects and improve the overall robustness of the method.
-
Procedure: A mixed-mode cation exchange (MCX) SPE cartridge is often suitable for tryptamines, which are basic compounds. The general steps involve:
-
Conditioning the SPE cartridge with methanol and then an acidic buffer.
-
Loading the sample extract.
-
Washing the cartridge with a weak organic solvent to remove interferences.
-
Eluting the analytes with a basic organic solvent.
-
Evaporating the eluate to dryness and reconstituting in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The Final Quantification Step
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides the selectivity and sensitivity required for detecting tryptamines at the picogram per milligram (pg/mg) level in hair.[1][2][15]
-
Chromatographic Separation: A C18 column is commonly used with a gradient elution of mobile phases consisting of an aqueous component with a modifier (e.g., ammonium acetate and formic acid) and an organic component (e.g., acetonitrile or methanol).[15]
-
Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the target tryptamines and their corresponding deuterated internal standards. For each compound, at least two MRM transitions (a quantifier and a qualifier) should be monitored for confident identification.
Data Interpretation and Validation
A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the results.[17][18]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy within ±20% |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LOQ) |
| Precision (Intra- and Inter-day) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 15% (< 20% at the LOQ) |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting substances from the sample matrix on the ionization of the analyte. | Typically within 85-115% |
Table 1: Key Validation Parameters for Tryptamine Hair Analysis
Visualizing the Workflow
The following diagrams illustrate the key processes in the hair analysis workflow.
Figure 1: Overall workflow for tryptamine hair sample preparation.
Figure 2: Principle of deuterated internal standards in mitigating analytical variability.
Conclusion
The analysis of tryptamines in hair provides an invaluable tool for understanding long-term exposure to these psychoactive substances. The successful implementation of a robust and reliable analytical method hinges on a meticulous sample preparation protocol and the use of deuterated internal standards. By compensating for matrix effects and procedural losses, these standards ensure the accuracy and defensibility of the quantitative results. The workflow described in this application note provides a validated framework for laboratories seeking to implement sensitive and accurate testing for tryptamines in hair.
References
- The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. PubMed.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- The Value of Deuterated Internal Standards. KCAS Bio.
- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. PubMed.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
- UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. PubMed.
- Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair. PubMed.
- Hair Analysis in Forensic Toxicology: An Updated Review with a Special Focus on Pitfalls. PubMed.
- Recommendations for collecting hair samples for toxicology. The Faculty of Forensic & Legal Medicine.
- New trends in hair analysis and scientific demands on validation and technical notes. ResearchGate.
- Hair analysis in a snip with simplified sample preparation. Wiley Analytical Science.
- Hair analysis. Wikipedia.
- Drug screening of hair by liquid chromatography-tandem mass spectrometry. PubMed.
- The Science Behind Hair Drug Testing Analysis. Psychemedics Corporation.
- FACTA Recommended Practice Guidelines for Drug Testing in Hair. FACTA.
- Sample Preparation for Drug testing via Hair Analysis. Chromatography Today.
Sources
- 1. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hair Analysis in Forensic Toxicology: An Updated Review with a Special Focus on Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hair analysis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. texilajournal.com [texilajournal.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. facta.org.au [facta.org.au]
- 11. fflm.ac.uk [fflm.ac.uk]
- 12. psychemedics.com [psychemedics.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug screening of hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Correcting matrix effects in urine analysis using 4-HO-MiPT-d4
Topic: Correcting Matrix Effects using Isotope Dilution Mass Spectrometry (IDMS)
Welcome to the Application Support Hub
Status: Operational | Technique: LC-MS/MS | Analyte: 4-HO-MiPT (Miprocin)
This guide addresses the quantification of 4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) in complex urine matrices. Urine analysis of tryptamines is frequently compromised by ion suppression caused by salts, urea, and creatinine, as well as the instability of the indole structure.
This protocol utilizes 4-HO-MiPT-d4 as an Internal Standard (IS) to normalize these variances.
Module 1: Method Configuration & Internal Standard
Q: Why is the deuterated standard (d4) required? Can't I use a structural analog?
A: For urine analysis of tryptamines, a structural analog (e.g., 4-HO-DMT) is insufficient.[1] The Mechanism: In Electrospray Ionization (ESI), co-eluting matrix components compete for charge on the droplet surface. Because 4-HO-MiPT-d4 is chemically identical to the target analyte (except for mass), it co-elutes perfectly. Therefore, it experiences the exact same magnitude of ion suppression or enhancement at the exact same retention time. A structural analog would elute at a different time, missing the specific suppression zone of the target.
Q: How do I tune the MS/MS transitions for the d4 standard?
A: You must optimize transitions based on the specific labeling of your reference standard (check your Certificate of Analysis).
-
Parent Ion: The protonated precursor
will be Target Mass + 4 Da .-
4-HO-MiPT
-
4-HO-MiPT-d4
-
-
Product Ions:
-
Indole Core (m/z ~160): If the deuterium label is on the side chain (common), the indole fragment remains unchanged at m/z 160.
-
Immonium Ion: If the label is on the ethyl/amine chain, this fragment will shift by +4 Da.
-
Actionable Protocol: MS/MS Tuning
-
Infuse 1 µg/mL 4-HO-MiPT-d4 in mobile phase (50:50 MeOH:H2O + 0.1% Formic Acid).
-
Perform a Product Ion Scan of m/z 237.2.
-
Select the most abundant product ion that retains the deuterium label if possible, or use the stable indole core if it provides better S/N.
Module 2: Sample Preparation Workflow
Visualizing the Workflow
The following diagram illustrates the critical path from raw urine to data, highlighting the hydrolysis step often missed in tryptamine analysis.
Caption: Workflow ensuring Total 4-HO-MiPT quantitation. The IS is added BEFORE hydrolysis to correct for enzymatic inefficiency and extraction losses.
Q: Do I really need enzymatic hydrolysis?
A: Yes. Tryptamines like 4-HO-MiPT undergo extensive Phase II metabolism, forming glucuronides (O-glucuronide at the 4-position).
-
Without Hydrolysis: You only measure free drug (often <10% of total).
-
With Hydrolysis: You measure Total 4-HO-MiPT.
-
Protocol: Use E. coli or Helix pomatia
-glucuronidase. Incubate at pH 5.0 for 1 hour at 60°C.
Troubleshooting: Extraction Method Selection
Select the extraction method based on your sensitivity needs and lab throughput.
| Feature | Dilute-and-Shoot | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Matrix Removal | Poor (High Matrix Effect) | Good | Excellent |
| Sensitivity | Low | High | High |
| Cost/Sample | Low | Low | High |
| Rec. for 4-HO-MiPT | Not Recommended (Salt interference) | Acceptable (Ethyl Acetate/Alkaline pH) | Best Practice (Mixed-Mode Cation Exchange) |
Module 3: Matrix Effects (ME) & Validation
Q: How do I calculate the Matrix Factor (MF)?
A: You must distinguish between Recovery (extraction efficiency) and Matrix Effect (ionization efficiency). Follow the FDA/SWGTOX guidelines.
The Experiment:
-
Set A (Neat Standard): Analyte spiked into mobile phase.
-
Set B (Post-Extraction Spike): Extract blank urine, then spike analyte into the extract.
-
MF = 1.0: No matrix effect.
-
MF < 1.0: Ion Suppression (Common in urine).
-
MF > 1.0: Ion Enhancement.
IS-Normalized Matrix Factor:
Visualizing Ion Suppression
Why does urine suppress the signal?
Caption: Mechanism of Ion Suppression. High-concentration matrix salts prevent the analyte from entering the gas phase.
Module 4: Stability & Storage (Critical)
Q: My QC samples are degrading. What is happening?
A: 4-substituted tryptamines are prone to oxidation, turning the solution blue/black (formation of quinone-imine derivatives).
Corrective Actions:
-
Antioxidant: Add 0.1% Ascorbic Acid to all stock solutions and urine samples upon collection.
-
Light Protection: Use amber glassware.
-
Temperature: Store urine at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to 3).
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]
-
Sticht, G., & Käferstein, H. (2000).[3] Detection of psilocin in body fluids: Glucuronidation studies. Forensic Science International. (Contextual grounding for tryptamine glucuronidation).
Sources
Technical Support Center: Troubleshooting Low Recovery of 4-HO-MiPT-d4 in Plasma
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals encountering low recovery rates with the deuterated internal standard 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT-d4) in plasma samples. As a deuterated analog, 4-HO-MiPT-d4 is the ideal internal standard (IS) for quantifying its parent compound, 4-HO-MiPT.[1][2] Its low recovery is a critical issue, as it signals a systemic problem that can compromise the accuracy, precision, and reliability of the entire analytical method.[1][3]
This document provides a structured, in-depth troubleshooting guide based on first principles of analytical chemistry and mass spectrometry. We will move from foundational concepts to specific, actionable protocols to diagnose and resolve the root cause of poor recovery.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of 4-HO-MiPT and the common pitfalls in its analysis.
Q1: What is 4-HO-MiPT-d4 and why is its consistent recovery so critical?
A1: 4-HO-MiPT-d4 is a stable isotope-labeled (SIL) version of 4-HO-MiPT, where four hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for an internal standard in quantitative mass spectrometry for several reasons:
-
Identical Chemical Properties: It has virtually the same chemical and physical properties as the analyte of interest (the non-deuterated 4-HO-MiPT).[4] This means it should behave identically during sample extraction, chromatography, and ionization.[1][2]
-
Correction for Variability: By adding a fixed concentration of 4-HO-MiPT-d4 to every sample (calibrators, controls, and unknowns) before processing, it allows for the normalization of variations that can occur during the analytical workflow.[4][5] The final quantification is based on the ratio of the analyte signal to the IS signal.
-
Mass Distinction: It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.[4]
Criticality of Recovery: If the recovery of the IS is low and inconsistent, it invalidates its purpose. The fundamental assumption of using an IS is that any loss of analyte during the process is mirrored by a proportional loss of the IS.[6] Variable or unexpectedly low IS response indicates that this assumption is not being met, pointing to issues like analyte degradation, poor extraction efficiency, or significant matrix effects.[7][3]
Q2: What are the known stability issues with 4-HO-MiPT?
A2: 4-HO-MiPT belongs to the 4-hydroxytryptamine family, which is known for its instability.[8][9] Psilocin (4-HO-DMT), a close structural analog, is highly unstable in solution, particularly in the presence of oxygen and at alkaline pH, where it forms colored degradation products.[10] 4-HO-MiPT itself is reported to discolor quickly if not stored under an inert atmosphere and in a freezer.[9]
This inherent chemical instability is a primary suspect for low recovery. The 4-hydroxy indole moiety is susceptible to oxidation. This degradation can occur:
-
During sample collection and storage.
-
During sample preparation (e.g., at room temperature, under non-optimal pH).
-
In the autosampler vial while awaiting injection.
Q3: What are the most common reasons for low recovery of an internal standard in plasma analysis?
A3: Low recovery of an IS is a common but serious issue in bioanalysis. The causes can be broadly categorized into three areas:
-
Chemical Degradation: The IS is not stable under the storage or experimental conditions.[3]
-
Inefficient Sample Preparation: The chosen extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) is not effectively recovering the IS from the plasma matrix.[6]
-
Matrix Effects: Components of the plasma matrix (e.g., phospholipids, salts) co-elute with the IS and interfere with its ionization in the mass spectrometer source, leading to a suppressed signal.[5][11][12]
Part 2: Systematic Troubleshooting Guide
Follow this step-by-step guide to diagnose the cause of low 4-HO-MiPT-d4 recovery.
Step 1: Initial Assessment & Basic Checks
A4: Before investigating complex chemical phenomena, always rule out simple procedural or instrumental errors. This process helps to isolate the problem efficiently.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
LLE Protocol Steps:
-
pH Adjustment: 4-HO-MiPT is a tryptamine and is therefore basic. To extract it into an organic solvent, you must neutralize its charge. Adjust the plasma sample pH to be at least 2 units above the pKa of the secondary amine. A basic buffer (e.g., ammonium hydroxide or sodium carbonate) can be used to bring the pH to >10.
-
Solvent Selection: Choose a water-immiscible organic solvent. Common choices for compounds of intermediate polarity include methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like dichloromethane/isopropanol. Start with MTBE.
-
Extraction & Cleanup: After extraction, the organic layer is transferred, evaporated to dryness, and the residue is reconstituted in a solvent compatible with your LC mobile phase. This process leaves behind salts, proteins, and phospholipids in the aqueous phase.
A8: SPE is often the most effective technique for achieving the cleanest extracts and highest recovery, especially for challenging matrices like plasma. [13][14]It is warranted when LLE fails to provide adequate cleanup or when maximum sensitivity is required.
For a compound like 4-HO-MiPT, which has a basic amine and a non-polar indole ring, a mixed-mode cation exchange polymer-based sorbent is ideal. [15]This type of sorbent offers two retention mechanisms:
-
Reversed-Phase: Retains the compound via hydrophobic interactions with the polymer backbone.
-
Ion Exchange: Retains the positively charged amine group via interaction with sulfonic acid groups on the sorbent. [15] General Mixed-Mode SPE Protocol:
-
Condition: Wet the sorbent with methanol, then equilibrate with a weak buffer (e.g., ammonium acetate).
-
Load: Load the pre-treated (diluted and acidified) plasma sample. The analyte will bind via both reversed-phase and ion-exchange mechanisms.
-
Wash 1 (Organic): Use an acidic organic wash (e.g., methanol/water with formic acid) to remove hydrophobic interferences like lipids.
-
Wash 2 (Aqueous): Use an acidic aqueous wash to remove water-soluble interferences like salts.
-
Elute: Disrupt the ion-exchange interaction to elute the analyte. This is done using a small volume of organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase.
This multi-step wash process provides unparalleled cleanup, significantly reducing the potential for matrix effects.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | Very High |
| Extract Cleanliness | Poor | Good | Excellent |
| Risk of Ion Suppression | High | Moderate | Low |
| Speed / Throughput | Very Fast | Moderate | Slow to Moderate |
| Method Development | Minimal | Moderate | Intensive |
| Recommendation for 4-HO-MiPT | Not recommended unless using phospholipid removal plates. | Good starting point if PPT fails. Requires pH optimization. | Gold standard for maximum cleanliness and recovery. [13] |
Step 4: Diagnosing & Mitigating Matrix Effects
If you have optimized your extraction but still see low recovery (especially if the IS response is variable between different plasma lots), the root cause is likely matrix effects. [16]
A9: The definitive method for diagnosing ion suppression is a post-column infusion experiment . [17]This experiment visualizes the regions of a chromatogram where matrix components suppress the MS signal.
Post-Column Infusion Protocol:
-
Setup: Use a T-junction to continuously infuse a solution of 4-HO-MiPT-d4 at a constant flow rate into the LC column eluent, just before it enters the mass spectrometer source.
-
Infusion: While infusing, monitor the signal of 4-HO-MiPT-d4. It should produce a stable, elevated baseline.
-
Injection: Inject an extracted blank plasma sample (a sample prepared using your method but without any IS spiked in).
-
Analysis: Observe the stable baseline of the infused IS. Any dips or drops in this baseline correspond to retention times where co-eluting matrix components are causing ion suppression. [17] If you see a significant drop in the baseline at the retention time of your 4-HO-MiPT-d4 peak, you have confirmed that ion suppression is the problem.
A10: Mitigating ion suppression involves a combination of better sample cleanup and improved chromatography. [11][18]
-
Improve Sample Cleanup: This is the most effective strategy. If you are using PPT, switch to LLE or, ideally, mixed-mode SPE to remove the interfering components (like phospholipids) before they reach the LC-MS system. [19][18]2. Optimize Chromatography: Modify your LC method to chromatographically separate 4-HO-MiPT-d4 from the zones of ion suppression you identified in the post-column infusion experiment.
-
Change Gradient: Adjust the gradient slope to improve resolution.
-
Change Column Chemistry: A different column (e.g., a PFP or CN column instead of a C18) may provide a different selectivity and move the analyte away from interferences.
-
-
Reduce Injection Volume: Injecting a smaller volume of the sample can reduce the absolute amount of matrix components entering the system, though this may also reduce sensitivity. [12]4. Use a Smaller ID Column: Switching to microflow LC can enhance sensitivity and sometimes reduce the impact of matrix effects. [18] By systematically working through these steps, you can identify the precise cause of low 4-HO-MiPT-d4 recovery and implement a robust, reliable solution for your bioanalytical method.
References
-
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved February 13, 2026, from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved February 13, 2026, from [Link]
-
Rabilloud, T. (2003). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed, 44(1-2), 41-5. Retrieved February 13, 2026, from [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF. Retrieved February 13, 2026, from [Link]
-
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved February 13, 2026, from [Link]
-
AMSbiopharma. (2023, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved February 13, 2026, from [Link]
-
Allied Academies. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved February 13, 2026, from [Link]
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved February 13, 2026, from [Link]
-
WelchLab. (2023, January 7). Are You Using The Internal Standard Method In A Right Way?. Retrieved February 13, 2026, from [Link]
-
Bioanalysis Zone. (2020, October 1). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Retrieved February 13, 2026, from [Link]
-
MDPI. (2022, November 8). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). 4-HO-MiPT. Retrieved February 13, 2026, from [Link]
-
Chromatography Forum. (2006, February 21). justification of lower recovery. Retrieved February 13, 2026, from [Link]
-
Chemical Route. (n.d.). 4-HO-MiPT. Retrieved February 13, 2026, from [Link]
-
MDPI. (n.d.). Toxicology and Analysis of Psychoactive Tryptamines. Retrieved February 13, 2026, from [Link]
-
Chromatography Today. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved February 13, 2026, from [Link]
-
Psychedelic Science Review. (n.d.). 4-HO-MiPT. Retrieved February 13, 2026, from [Link]
-
PMC. (n.d.). Recreational Use, Analysis and Toxicity of Tryptamines. Retrieved February 13, 2026, from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2013, December). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Retrieved February 13, 2026, from [Link]
-
PMC - NIH. (2022, April 26). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved February 13, 2026, from [Link]
-
PMC. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Retrieved February 13, 2026, from [Link]
-
PMC. (n.d.). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. Retrieved February 13, 2026, from [Link]
-
Analytica Chimica Acta. (2024, February 26). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). 4-HO-DiPT. Retrieved February 13, 2026, from [Link]
-
ACS Laboratory. (2022, May 29). 4-Hydroxytryptamine: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview | Request PDF. Retrieved February 13, 2026, from [Link]
-
ACS Laboratory. (2022, April 17). 4-hydroxy-N,N,N ( 4-HO-TMT) Guide: Effects, Benefits and Legal Status. Retrieved February 13, 2026, from [Link]
-
PMC. (2023, May 20). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Retrieved February 13, 2026, from [Link]
-
MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved February 13, 2026, from [Link]
-
Agilent. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved February 13, 2026, from [Link]
-
PMC. (n.d.). Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. Retrieved February 13, 2026, from [Link]
-
PsychonautWiki. (n.d.). 4-HO-MiPT. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). 4-HO-DET. Retrieved February 13, 2026, from [Link]
-
NIH. (2020, September 15). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Retrieved February 13, 2026, from [Link]
-
PMC. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved February 13, 2026, from [Link]
-
MDPI. (2023, April 5). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Retrieved February 13, 2026, from [Link]
-
Reddit. (2024, January 25). How stable is 4-HO-MET?. Retrieved February 13, 2026, from [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. justification of lower recovery - Chromatography Forum [chromforum.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 9. psychedelicreview.com [psychedelicreview.com]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sepscience.com [sepscience.com]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing for 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 (4-HO-MiPT-d4)
Welcome to the technical support guide for resolving chromatographic issues with 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 (4-HO-MiPT-d4). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter peak tailing—a common and frustrating issue—during the HPLC or LC-MS analysis of this compound. By understanding the underlying chemical interactions, you can systematically diagnose and resolve the problem, leading to symmetric, reproducible peaks required for accurate quantification.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my 4-HO-MiPT-d4 peak tailing so severely?
A1: The molecular structure of 4-HO-MiPT-d4 contains two key functional groups that are the primary drivers of peak tailing in reversed-phase chromatography.[1][2]
-
Basic Tertiary Amine: The N-isopropyl-N-methylamino group is basic. At typical mid-range pH values (approx. 3-7), this amine is protonated (carries a positive charge), leading to strong ionic interactions with deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of standard silica-based columns.[1][3][4] This is the most common cause of peak tailing for basic compounds.[1][2][3][5]
-
Chelating Structure: The combination of the hydroxyl group and the amine can act as a chelating agent, interacting with trace metal impurities (like iron or aluminum) present in the silica matrix, column hardware, or even stainless steel components of your HPLC system.[5][6] This secondary interaction mechanism can cause significant tailing.[5]
Q2: What is the fastest and most impactful change I can make to improve my peak shape?
A2: The most immediate improvement is typically achieved by adjusting the mobile phase pH . For a reversed-phase separation, adding an acidic modifier is the quickest first step. Prepare your aqueous mobile phase with 0.1% formic acid . This will lower the pH to approximately 2.7–3.0.[1] At this low pH, the acidic silanol groups on the column are protonated (neutral Si-OH), which minimizes the strong ion-exchange interaction with your positively charged analyte, drastically reducing tailing.[1][2][4][5]
Q3: I've added formic acid, and the peak is better but still not perfect. Could my column be the problem?
A3: Yes, absolutely. If pH optimization alone is insufficient, your column is the next logical component to evaluate. Older columns, particularly those based on "Type A" silica, have a high population of acidic silanol groups and metal impurities that are highly problematic for basic compounds.[5] Consider switching to a modern, high-purity, "Type B" silica column that is fully end-capped.[2][3] For even better performance, especially if you need more flexibility, using a column specifically designed for basic compounds or one that is stable at high pH is highly recommended.[7][8]
Part 2: In-Depth Troubleshooting Guide
The Root Cause: Visualizing the Unwanted Interactions
Peak tailing for 4-HO-MiPT-d4 is not random; it's a direct result of undesirable secondary interactions with the stationary phase. The primary mechanism is the electrostatic attraction between the protonated amine of your analyte and ionized silanol sites on the silica surface.
Caption: Interaction between protonated 4-HO-MiPT-d4 and an ionized silanol group.
Systematic Troubleshooting Workflow
Follow this logical workflow to systematically identify and eliminate the cause of peak tailing. Do not change multiple parameters at once.
Caption: A logical workflow for troubleshooting peak tailing.
Protocol 1: Mobile Phase Optimization
Your mobile phase is the most powerful tool for controlling peak shape. The goal is to manipulate the ionization states of both the analyte and the stationary phase to prevent unwanted interactions.[9][10]
Method 1: Low pH (Ion Suppression) - Recommended First Step
This approach protonates surface silanols to make them neutral, minimizing the strong ionic interaction.
-
Step 1: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Step 2: Add a volatile acid modifier. 0.1% Formic Acid (v/v) is the standard choice for LC-MS compatibility as it provides good peak shape without causing significant ion suppression.[11][12] Trifluoroacetic Acid (TFA) at 0.05-0.1% provides even sharper peaks but is a strong ion-pairing agent that can severely suppress MS signal and permanently coat system components.[13][14]
-
Step 3: Sonicate or degas the mobile phase as usual.
-
Step 4: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Expected Outcome: A significant reduction in peak tailing, with the asymmetry factor ideally dropping below 1.5.
Method 2: High pH (Analyte Neutralization) - Advanced Option
This approach neutralizes the basic amine on 4-HO-MiPT-d4, eliminating its ability to interact with silanols via ion exchange. CRITICAL: This must only be performed with a column specifically designed for high pH stability (e.g., hybrid-silica or polymer-based columns).[7][8] Standard silica columns will rapidly dissolve above pH 8.[15]
-
Step 1: Confirm your column is rated for high pH (typically up to pH 11 or 12).
-
Step 2: Prepare your aqueous mobile phase using a modifier like Ammonium Hydroxide or Ammonium Formate to buffer the pH to ~10.
-
Step 3: Thoroughly flush your system to remove any acidic modifiers before introducing the basic mobile phase.
-
Step 4: Equilibrate the column extensively.
-
Expected Outcome: Potentially the best possible peak shape, as the primary tailing mechanism is completely turned off. This is highly effective for basic compounds.[7][8][16]
Table 1: Comparison of Common Mobile Phase Modifiers
| Modifier | Typical Conc. | Effective pH | MS Compatibility | Mechanism of Action |
| Formic Acid | 0.1% | ~2.7 | Excellent | Suppresses silanol ionization.[11][17] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | Poor (Ion Suppression) | Strong ion-pairing agent, masks silanol sites.[12][14] |
| Ammonium Hydroxide | 0.1% | ~10-11 | Good | Neutralizes basic analyte.[8] |
| Ammonium Formate | 10 mM | Buffer pH 3-5 or 8-10 | Excellent | Buffers pH, neutralizes analyte at high pH. |
Protocol 2: Column Selection and Conditioning
If mobile phase changes are not sufficient, your column's surface chemistry is the likely culprit.
Recommendations for Column Selection
-
High-Purity, End-Capped C18 (Type B Silica): This is the modern standard. These columns have far fewer residual silanol groups compared to older columns, significantly improving peak shape for basic compounds.[5]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in the alkyl chain or at the end. This helps to shield the remaining silanol groups from interacting with basic analytes.[3]
-
High pH Stable Columns (e.g., Hybrid, Polymer): As mentioned in Protocol 1, these columns allow you to use high pH mobile phases to neutralize basic analytes, which is often the most effective strategy for eliminating tailing.[8]
Table 2: Recommended Column Chemistries for 4-HO-MiPT-d4
| Column Type | Operating Principle | Suitability for 4-HO-MiPT-d4 |
| Standard C18 (Type A Silica) | Hydrophobic Interaction | Poor - High silanol activity leads to severe tailing. |
| End-Capped C18 (Type B Silica) | Hydrophobic + Reduced Silanols | Good - The minimum standard for basic compounds.[5] |
| Polar-Embedded Phase | Hydrophobic + Silanol Shielding | Very Good - Offers improved peak shape and alternative selectivity. |
| Hybrid/Polymer C18 (High pH) | Hydrophobic + pH Stability | Excellent - Enables use of high pH mobile phases to neutralize the analyte.[8] |
Protocol 3: System and Hardware Considerations
Trace metal ions from stainless steel components can chelate with your analyte and cause tailing.[18][19] If you have addressed mobile phase and column issues and still see tailing, passivating the system can help.
System Passivation Protocol
Passivation aims to remove adsorbed metal ions and create a more inert protective oxide layer on stainless steel surfaces.[18][20]
-
Step 1: Remove the column and guard column. Connect the injector directly to the detector with a union.
-
Step 2: Flush the entire system with HPLC-grade water for 15 minutes.
-
Step 3: Prepare a passivation solution. A common choice is 6M Nitric Acid . Caution: Always wear appropriate PPE (gloves, safety glasses) and ensure good ventilation when handling strong acids.
-
Step 4: Flush the system with the 6M Nitric Acid solution at a low flow rate (e.g., 0.5-1.0 mL/min) for 30-60 minutes.[20]
-
Step 5: Immediately after, flush the system with copious amounts of HPLC-grade water until the eluent is neutral (check with pH paper). This may take 60 minutes or more.[20]
-
Step 6: Finally, flush the system with your initial mobile phase (e.g., 50:50 Acetonitrile/Water) before reinstalling the column.
-
Alternative: For routine prevention, adding a weak chelating agent like EDTA to the mobile phase can be effective, but check for MS compatibility and potential for creating new issues.[19] Using PEEK tubing and fittings where possible can also reduce metal exposure.[18]
By methodically applying these principles and protocols, you can overcome the analytical challenges posed by 4-HO-MiPT-d4 and achieve the high-quality, symmetric peaks necessary for robust and reliable scientific results.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved February 13, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 13, 2026, from [Link]
-
Subirats, X., Rosés, M., & Bosch, E. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, 27(4), 284-292. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved February 13, 2026, from [Link]
-
Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Retrieved February 13, 2026, from [Link]
-
Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. Retrieved February 13, 2026, from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved February 13, 2026, from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved February 13, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). 4-HO-MiPT. Retrieved February 13, 2026, from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved February 13, 2026, from [Link]
-
Diduco. (n.d.). Guidelines for passivation of stainless steel-based HPLC and IC instruments. Retrieved February 13, 2026, from [Link]
-
Restek. (n.d.). Methods for the Passivation of HPLC Instruments and Columns. Retrieved February 13, 2026, from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved February 13, 2026, from [Link]
-
SilcoTek. (2017, January 13). How To Passivate HPLC Stainless Steel For Corrosion Resistance. Retrieved February 13, 2026, from [Link]
-
Chromatography Forum. (2004, September 24). Baseline and Tailing. Retrieved February 13, 2026, from [Link]
-
Lermyte, F., & Williams, J. P. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 29(3), 423-435. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS? Retrieved February 13, 2026, from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 13, 2026, from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF. Retrieved February 13, 2026, from [Link]
-
Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. Retrieved February 13, 2026, from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 13, 2026, from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved February 13, 2026, from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved February 13, 2026, from [Link]
-
Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved February 13, 2026, from [Link]
-
Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved February 13, 2026, from [Link]
-
Schug, K. A., & McNeff, C. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. silcotek.com [silcotek.com]
- 7. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. welch-us.com [welch-us.com]
Technical Support Center: Minimizing Ion Suppression in LC-MS for Deuterated Tryptamines
Welcome to the technical support center for the analysis of deuterated tryptamines by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression, a common challenge that can compromise the accuracy, sensitivity, and reproducibility of your analytical data.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate ion suppression in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the LC-MS analysis of deuterated tryptamines. Each problem is followed by potential causes and actionable solutions based on established scientific principles.
Problem 1: Low analyte signal and poor sensitivity, even with a deuterated internal standard.
-
Possible Cause 1: Co-elution with Matrix Components. Endogenous materials from your biological sample (e.g., phospholipids, salts, proteins) can co-elute with your target tryptamine and its deuterated internal standard, leading to competition for ionization in the MS source.[1][3] This is a primary cause of ion suppression.[1][3]
-
Solution:
-
Enhance Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[1][3][4]
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering compounds.[1][5] Consider using a mixed-mode or polymeric SPE sorbent tailored to the properties of tryptamines.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample than simple protein precipitation.[2][3]
-
Phospholipid Removal Plates: If analyzing plasma or serum, phospholipids are a major source of ion suppression.[3] Using specialized plates that selectively remove phospholipids can significantly improve your signal.[3]
-
-
Optimize Chromatographic Separation: Adjust your LC method to separate the analytes from the regions of ion suppression.[1][2][6]
-
Gradient Modification: Alter the gradient slope to improve the resolution between your analytes and interfering peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or biphenyl column) can change selectivity and move your analyte away from interfering compounds.[7] A diphenyl column has been successfully used for the analysis of N,N-dimethyltryptamine (DMT) and its metabolites.[8]
-
Post-Column Infusion Experiment: To identify regions of ion suppression, perform a post-column infusion of your analyte while injecting a blank, extracted matrix sample.[9][10][11] A dip in the baseline signal of your infused analyte indicates where matrix components are eluting and causing suppression.[9][10][11]
-
-
-
-
Possible Cause 2: Inappropriate Mobile Phase Composition. Mobile phase additives can significantly impact ionization efficiency. Non-volatile buffers like phosphate buffers are detrimental to ESI-MS and should be avoided.[12] Some ion-pairing agents, like trifluoroacetic acid (TFA), can also cause signal suppression, particularly in positive ion mode.[2][12]
-
Solution:
-
Use Volatile Buffers: Opt for volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate, which are compatible with MS detection.[4]
-
Minimize Additive Concentration: Use the lowest concentration of additive necessary to achieve good chromatography.
-
Consider Mobile Phase pH: Adjust the mobile phase pH to be approximately two units below the pKa of your basic tryptamine analytes to ensure they are in their protonated form, which can enhance ionization in positive mode.[13]
-
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-Sample Variability in Matrix Effects. The composition of biological matrices can vary between individuals or different lots of matrix, leading to different degrees of ion suppression for each sample and causing poor reproducibility.[7]
-
Solution:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard is the gold standard for correcting ion suppression.[7][14] Since it has nearly identical physicochemical properties to the analyte, it should experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[7][15]
-
Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples.[1][7] This helps to compensate for consistent matrix effects across your analytical run.[1][7]
-
Thorough Sample Homogenization: Ensure that all samples, including calibrators and QCs, are thoroughly mixed and treated identically during the extraction process to minimize variability.
-
-
Problem 3: The deuterated internal standard does not adequately compensate for ion suppression.
-
Possible Cause: Chromatographic Separation of Analyte and Internal Standard (Isotope Effect). The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard.[16][17] If this separation is significant, they may elute in different regions of the chromatogram and experience different degrees of ion suppression, leading to inaccurate correction.[16][17][18] This is a more pronounced issue with the high resolving power of UHPLC systems.[16]
-
Solution:
-
Evaluate Co-elution: Carefully examine the chromatograms of your analyte and deuterated internal standard to ensure they co-elute as closely as possible.
-
Modify Chromatography: Adjust the mobile phase composition or temperature to minimize the separation between the analyte and its deuterated standard.
-
Consider Carbon-13 Labeled Standards: If significant chromatographic separation persists with a deuterated standard, a ¹³C-labeled internal standard may be a better choice as it is less likely to exhibit a chromatographic shift from the unlabeled analyte.[16]
-
-
-
Possible Cause: High Concentration of Internal Standard. An excessively high concentration of the deuterated internal standard can itself contribute to ion suppression, potentially affecting the analyte's signal.[9][17]
-
Solution:
-
Optimize Internal Standard Concentration: Evaluate a range of internal standard concentrations to find the lowest concentration that provides a stable and reproducible signal without suppressing the analyte signal.
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it occur in ESI-MS?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][4][18] In electrospray ionization (ESI), a finite number of charges are available on the surface of the droplets formed in the ion source.[6] When high concentrations of matrix components co-elute with the analyte, they compete for these charges, reducing the number of analyte ions that are formed and subsequently detected by the mass spectrometer.[1][6] Other proposed mechanisms include changes in droplet surface tension and viscosity caused by matrix components, which can hinder the desolvation process and the release of gas-phase ions.[2][6]
Q2: Why are deuterated internal standards considered the "gold standard" for quantitative LC-MS?
A2: Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS). They are considered the best choice for quantitative LC-MS because they are chemically and physically almost identical to the analyte of interest.[14][15][18] This means they are expected to have the same chromatographic retention time, extraction recovery, and ionization efficiency (or suppression).[15][18] By adding a known amount of the deuterated standard to every sample, calibrator, and QC, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification.[17] This ratio remains consistent even if both are equally affected by ion suppression, thus correcting for signal loss and improving data accuracy and precision.[17]
Q3: Can the choice of ionization source affect ion suppression?
A3: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[6][19] This is due to their different ionization mechanisms.[2][6] If you are experiencing severe and unresolvable ion suppression with ESI, switching to an APCI source, if compatible with your analyte's properties, could be a viable strategy.[6][19] Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) might help, as fewer matrix components may ionize in the opposite polarity, potentially reducing interference.[6][19]
Q4: How can I assess the degree of ion suppression in my method?
A4: A common method is the post-extraction addition experiment.[1] You compare the response of an analyte spiked into the mobile phase with the response of the same analyte spiked at the same concentration into a blank, extracted sample matrix. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Mobile Phase) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q5: What are some common sources of matrix interference for tryptamine analysis in biological samples?
A5: For tryptamine analysis in biological fluids like plasma or urine, common sources of matrix interference include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression.[3]
-
Salts: Can form adducts with the analyte and suppress its signal.[12]
-
Endogenous Metabolites: Structurally similar compounds can co-elute and interfere.
-
Proteins: While largely removed by precipitation, residual proteins and peptides can still cause issues.[10]
Visualizations and Workflows
Mechanism of Ion Suppression in ESI
Caption: Mechanism of Ion Suppression in the ESI source.
Troubleshooting Workflow for Ion Suppression
Caption: Troubleshooting Workflow for Ion Suppression.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma.
- Ion suppression (mass spectrometry) - Wikipedia.
- Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis - Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
- A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis.
- Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed.
- Technical Support Center: Addressing Ion Suppression in LC-MS/MS with Deuterated Standards - Benchchem.
- Technical Support Center: Ion Suppression & Deuterated Internal Standards - Benchchem.
- How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group.
- Ion Suppression and ESI | Mass Spectrometry Facility - University of Waterloo.
- Development and application of a highly sensitive LC-MS/MSmethod for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed.
- 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions.
- Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making - YouTube.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sepscience.com [sepscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. providiongroup.com [providiongroup.com]
Technical Support Center: Optimizing 4-HO-MiPT-d4 Detection
A Senior Application Scientist's Guide to Enhancing Signal-to-Noise Ratio in Mass Spectrometry-Based Assays
Welcome to the technical support center for the analysis of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) and its deuterated internal standard, 4-HO-MiPT-d4. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal signal-to-noise (S/N) ratios during their analytical experiments. As Senior Application Scientists, we understand that robust and reliable data is paramount. This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to help you navigate the complexities of bioanalysis and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 4-HO-MiPT and the use of its deuterated internal standard.
Q1: What is 4-HO-MiPT and why is a deuterated internal standard (4-HO-MiPT-d4) necessary for its quantification?
A1: 4-hydroxy-N-methyl-N-isopropyltryptamine, or 4-HO-MiPT, is a synthetic psychedelic tryptamine related to psilocin.[1][2] For accurate quantification in biological matrices (e.g., plasma, urine), a stable isotope-labeled internal standard (SIL-IS), such as 4-HO-MiPT-d4, is considered the gold standard.[3] This is because the deuterated standard is chemically and physically almost identical to the analyte of interest.[3] It co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer source.[3] This co-behavior allows it to compensate for variations in sample preparation, injection volume, and, most critically, matrix effects, which can unpredictably suppress or enhance the analyte signal. By normalizing the analyte's signal to the internal standard's signal, a more accurate and precise measurement is achieved.[3]
Q2: What are the main analytical challenges associated with tryptamines like 4-HO-MiPT?
A2: Tryptamines can present several analytical challenges. Their polarity can make them prone to poor retention on standard reverse-phase liquid chromatography (LC) columns, requiring careful mobile phase optimization. They can also be susceptible to degradation, particularly the 4-hydroxy substituted tryptamines, which are known to be unstable if not handled properly (e.g., kept in an inert atmosphere and frozen).[2] In biological samples, they are often present at low concentrations, necessitating highly sensitive detection methods.[4] Furthermore, complex biological matrices are rich in endogenous components like phospholipids, salts, and proteins that can cause significant matrix effects, leading to poor signal-to-noise ratios.
Q3: What are "matrix effects" and how do they impact the S/N ratio?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). Both phenomena are detrimental to data quality, leading to poor accuracy and reproducibility. Ion suppression directly reduces the analyte's signal intensity without necessarily reducing the background noise, thus lowering the S/N ratio. Conversely, ion enhancement can increase signal variability and contribute to a higher, unstable baseline, which also degrades the S/N ratio.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This section provides a structured approach to diagnosing and resolving issues related to poor S/N ratio in your 4-HO-MiPT/4-HO-MiPT-d4 assay.
Problem 1: Poor or No Signal for Both 4-HO-MiPT and 4-HO-MiPT-d4
If both your analyte and internal standard show weak or absent signals, the issue is likely systemic, pointing towards problems with the LC-MS/MS system itself rather than the sample preparation.
Q: I am not seeing any discernible peaks for either my analyte or the internal standard. Where should I start troubleshooting?
A: A complete loss of signal typically points to a singular, significant issue with the instrument setup. The troubleshooting process should be a logical sequence of checks, starting from the mass spectrometer and working backward to the liquid chromatography system.
Caption: Troubleshooting workflow for total signal loss.
-
Verify Mass Spectrometer Status:
-
Ensure the MS is tuned and calibrated according to the manufacturer's recommendations.
-
Check for any error messages in the instrument software.
-
Confirm that gas supplies (e.g., nitrogen) are adequate and flowing.
-
Visually inspect the ion source. For an electrospray source, you should be able to see a stable spray when the LC is flowing.
-
-
Direct Infusion Analysis:
-
Prepare a solution of 4-HO-MiPT and 4-HO-MiPT-d4 (e.g., 100 ng/mL) in a clean solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Bypass the LC system and infuse the solution directly into the mass spectrometer using a syringe pump.
-
Monitor the signal for the specified MRM transitions.
-
If a stable signal is observed: The issue lies with the LC system (plumbing, column, or autosampler).
-
If no signal is observed: The problem is within the mass spectrometer (e.g., source settings, ion optics, detector). Re-check tuning, calibration, and source parameters like capillary voltage and gas temperatures.
-
-
Liquid Chromatography System Check:
-
If the infusion test was successful, reconnect the LC system.
-
Check the LC pump pressure. An unusually low pressure may indicate a leak, while high pressure could signal a blockage.
-
Inspect all fittings for leaks.
-
Ensure fresh, correctly prepared mobile phases are in use.
-
-
Column and Autosampler Evaluation:
-
Inject a standard solution. If no peak is observed, the column may be clogged or degraded, or the autosampler may not be injecting the sample correctly.
-
Check the injection needle and sample loop for blockages.
-
As a final check, replace the column with a new one of the same type.
-
Problem 2: Good Signal for Internal Standard (4-HO-MiPT-d4), but Poor/No Signal for Analyte (4-HO-MiPT)
This scenario often points to issues with the analyte itself, such as degradation, or problems that occurred before the internal standard was added.
Q: My 4-HO-MiPT-d4 peak looks great, but the 4-HO-MiPT peak is very weak or absent. What could be the cause?
A: This is a classic indicator of analyte-specific issues. The robust signal from the internal standard confirms that the LC-MS/MS system is performing correctly and that the extraction process from the point of IS addition was successful. The problem lies either with the integrity of the analyte in the original sample or a flaw in the procedure before the internal standard was introduced.
Sources
Technical Support Center: Stability & Integrity of 4-HO-MiPT-d4 Reference Standards
Status: Operational Ticket ID: T-ISO-4HO-D4 Subject: Prevention of Deuterium Exchange and Chemical Degradation in Stock Solutions[1]
Core Directive: Isotope Fidelity vs. Chemical Stability[1]
As a researcher working with 4-HO-MiPT-d4 (4-hydroxy-N-methyl-N-isopropyltryptamine-d4), you face two distinct stability challenges that are often confused: Isotopic Exchange (loss of deuterium label) and Chemical Degradation (oxidation of the tryptamine core).[1]
This guide provides a self-validating system to distinguish between these two failure modes and prevent them.
The "Exchange" Misconception
Most commercial 4-HO-MiPT-d4 standards are labeled on the ethyl side chain (
Critical Rule:
-
If your label is on the Side Chain (
): It is stable against exchange. Focus on preventing oxidation.[1][2] -
If your label is on the Indole Ring (C2, C5, C6, C7): It is susceptible to acid-catalyzed exchange (Electrophilic Aromatic Substitution). Avoid protic acids.
The Science of Stability (Mechanism & Causality)
To troubleshoot effectively, you must understand the pathways that compromise your standard.
Pathway A: Acid-Catalyzed Exchange (The "Scrambling" Risk)
Indoles are electron-rich.[1] In the presence of strong acids (e.g., 0.1% Formic Acid in water/methanol), the C2 position of the indole ring becomes susceptible to protonation. If your solvent is protonated (
Pathway B: Oxidative Degradation (The "Blueing" Risk)
The 4-hydroxy group makes the indole ring highly prone to oxidation, forming quinone imines (often visible as blue/black discoloration). This destroys the molecule entirely, reducing the concentration of your [M+H]+ ion, which looks like "signal loss."
Visualization: Degradation vs. Exchange Pathways
Figure 1: Mechanistic pathways leading to standard failure.[1] Pathway A represents true deuterium exchange (rare for chain-labeled standards), while Pathway B represents chemical destruction (common).[1]
Validated Protocols: Stock Solution Preparation
To ensure zero exchange and minimal degradation, follow this "Aprotic-Cryogenic" protocol.
Recommended Solvent System
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Acetonitrile (ACN) | Aprotic.[1] Prevents H/D exchange completely. Indoles are stable in ACN.[1] |
| Alternative | Methanol (MeOH) | Protic.[1] Acceptable only if neutral. Acidified MeOH promotes degradation/exchange.[1] |
| Additives | Ascorbic Acid (10 mM) | Acts as a sacrificial antioxidant to prevent the "Blueing" (Pathway B). |
| Storage Temp | -80°C | Arrhenius equation dictates kinetic slowing of both exchange and oxidation.[1] |
| Container | Amber Glass (Silanized) | Prevents photolysis and adsorption to glass walls.[1] |
Step-by-Step Workflow
-
Equilibration: Allow the neat standard vial to reach room temperature in a desiccator to prevent condensation (water introduces protons).
-
Dissolution:
-
Preferred: Dissolve 1 mg 4-HO-MiPT-d4 in 1 mL of degassed Acetonitrile .
-
Note: If solubility is poor (rare for free base, possible for fumarate salts), use 50:50 ACN:MeOH.
-
-
Aliquot: Immediately divide into single-use aliquots (e.g., 100 µL) in amber glass vials with PTFE-lined caps.
-
Inerting: Purge the headspace of each vial with Argon or Nitrogen gas for 10 seconds to displace oxygen.[1]
-
Storage: Place aliquots at -80°C.
Troubleshooting & FAQs
Q1: I see a mass shift of -1 Da in my LC-MS spectrum. Is this deuterium exchange?
-
Diagnosis: Likely No .[1]
-
Reasoning: True D/H exchange usually results in a distribution (d4 -> d3 -> d2).[1] A clean -1 Da shift often indicates dehydrogenation (oxidation) or the formation of an imine derivative, not isotope exchange.[1]
-
Test: Check if the shift occurs in the M+H ion or a fragment. If the d4 label is on the ethyl chain, and you see a loss of mass in the fragment containing that chain, it is chemical modification, not exchange.
Q2: Can I use 0.1% Formic Acid in my stock solution to improve solubility?
-
Verdict: Avoid for long-term storage.
-
Why: While acid stabilizes the amine against oxidation, it catalyzes H/D exchange at the indole C2 position if your standard is ring-labeled.[1] Furthermore, acidic methanol can form methyl ethers with the 4-hydroxyl group over months.[1]
-
Solution: Add the acid only to the working solution (mobile phase) immediately before injection, not in the stock vial.
Q3: My solution turned slightly blue. Is the concentration compromised?
-
Verdict: Yes.
-
Mechanism: The blue color indicates the formation of oligomers (Pathway B). Even a faint color implies that a significant portion of the monomer has oxidized.
-
Action: Discard the stock. Do not attempt to re-quantify. Prepare fresh stock using the Ascorbic Acid additive method mentioned above.
Q4: I am doing NMR. Which solvent prevents exchange?
-
Verdict: DMSO-d6 or Acetonitrile-d3 .[1]
-
Why: Methanol-d4 (
) has an exchangeable deuterium on the hydroxyl group.[1] This will instantly exchange with the Phenolic -OH and Indole -NH of your sample.[1] While this doesn't remove the carbon labels, it complicates the spectrum. DMSO-d6 is aprotic and prevents this interaction.[1]
References
-
Vertex AI Search. (2023).[1] Programmable Deuteration of Indoles via Reverse Deuterium Exchange. National Institutes of Health (NIH).[1] Link
-
Gotvaldova, K., et al. (2021).[1] Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis. Link
-
Casale, J. F. (2020).[1] Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin.[1] ACS Omega.[1] Link
-
LibreTexts. (2021). Alpha Substitution Reactions - Deuterium Exchange Mechanisms. Chemistry LibreTexts. Link
-
Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Contextual reference for 4-HO-MiPT structure and instability).
Sources
Technical Support Center: Optimization and Troubleshooting for 4-HO-MiPT-d4 Separation
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) using its deuterated internal standard, 4-HO-MiPT-d4. Achieving robust, reproducible, and accurate results in liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is critically dependent on meticulous method development. The mobile phase pH is arguably the single most influential parameter in the separation of ionizable compounds like tryptamines.
This document provides in-depth, question-and-answer-based guidance to navigate the complexities of pH optimization, troubleshoot common chromatographic issues, and ensure the scientific integrity of your analytical method.
Section 1: Foundational Principles of pH Control
Q1: Why is mobile phase pH the most critical parameter for the separation of 4-HO-MiPT-d4?
A1: The chemical structure of 4-HO-MiPT, a derivative of the 4-hydroxytryptamine family, contains a tertiary amine group.[1][2] This functional group is basic and readily accepts a proton (becomes protonated) in acidic conditions. The pH of the mobile phase directly governs the equilibrium between the neutral (unionized) form and the protonated (ionized) form of the molecule.
-
Causality of Retention: In reversed-phase chromatography (e.g., using a C18 column), retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.
-
The unionized form of 4-HO-MiPT is more hydrophobic and will be strongly retained, leading to longer retention times.
-
The ionized (protonated) form is more polar and will have weaker interactions with the stationary phase, resulting in earlier elution.
-
-
Impact on Peak Shape: If the mobile phase pH is close to the pKa of the analyte, both the ionized and unionized forms will exist simultaneously.[3] This results in a mixed population of molecules with different retention behaviors, leading to significant chromatographic problems such as peak tailing, broadening, or splitting.[3]
-
The Goal of pH Control: The primary objective is to select a mobile phase pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[3] For a basic compound like 4-HO-MiPT, this means setting the pH low enough to ensure that the molecule exists predominantly (>99%) in a single, stable, protonated state. This uniformity is the key to achieving sharp, symmetrical peaks and stable, reproducible retention times.[4] Furthermore, operating at a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary ionic interactions that are a major cause of peak tailing for basic compounds.[5]
Section 2: Method Development & Optimization FAQ
Q2: What is a recommended starting point for mobile phase pH when developing a method for 4-HO-MiPT-d4?
A2: Based on established methods for analogous tryptamine compounds like psilocin, a low pH range is the most effective starting point.[6][7][8] We recommend beginning your method development with a mobile phase pH between 2.5 and 3.5 . This range ensures complete protonation of the 4-HO-MiPT-d4 amine group, leading to good peak shape and stable retention.
The choice of acidifier or buffer is critical, especially for LC-MS applications.
| Modifier/Buffer | Typical Concentration | Recommended pH | Pros | Cons |
| Formic Acid | 0.1% - 0.3% (v/v) | ~2.7 - 2.5 | Excellent MS compatibility (volatile), simple to prepare.[6] | Weak buffering capacity. |
| Ammonium Formate | 5 - 10 mM | ~3.0 (Adjustable) | Good MS compatibility, provides true buffering capacity for better pH stability.[9] | Requires careful preparation and pH adjustment. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | ~2.0 | Strong ion-pairing agent, often yields excellent peak shapes.[7] | Can cause significant and persistent ion suppression in ESI-MS. |
Senior Scientist Recommendation: Start with 0.1% formic acid in the aqueous mobile phase for its simplicity and excellent MS compatibility. If retention time instability becomes an issue, switch to a 10 mM ammonium formate buffer adjusted to pH 3.0 with formic acid for enhanced pH stability.
Q3: How do I systematically perform a pH optimization experiment?
A3: A systematic pH scouting study is essential for developing a robust method. This involves analyzing 4-HO-MiPT-d4 under identical conditions (gradient, column, temperature) while varying only the mobile phase pH.
-
Prepare Mobile Phases: Prepare separate batches of your aqueous mobile phase (e.g., Water with 10% Acetonitrile) buffered at different pH values. For example: pH 2.5, 3.0, 3.5, and 4.0. Use a consistent buffer system, such as ammonium formate adjusted with formic acid, for this experiment.
-
Column Equilibration: For each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.
-
Standard Injection: Inject a standard solution of 4-HO-MiPT-d4 at a consistent concentration and volume.
-
Data Acquisition: Record the chromatograms for each pH condition.
-
Performance Evaluation: Analyze the key chromatographic parameters for each run:
-
Retention Time (t_R_): How does pH affect retention?
-
Peak Asymmetry (As): Also known as the tailing factor. A value of 1.0 is perfectly symmetrical. Aim for As ≤ 1.5.
-
Peak Width (W): Narrower peaks indicate higher efficiency.
-
Resolution (Rs): If analyzing alongside other compounds, assess the resolution between peaks.
-
The following diagram illustrates the logical workflow for this optimization process.
Caption: Workflow for systematic pH optimization.
Section 3: Troubleshooting Guide
Q4: My 4-HO-MiPT-d4 peak is tailing severely (As > 1.8). What are the likely causes and how do I fix it?
A4: Peak tailing is the most common issue for basic analytes. The root cause is almost always an undesirable secondary interaction or a physical problem in the flow path. Follow this logical troubleshooting process.
Caption: Troubleshooting flowchart for peak tailing.
-
Primary Cause: Silanol Interactions. Even on modern, end-capped C18 columns, some residual silanol groups exist on the silica surface. At mid-range pH, these groups can be ionized (-SiO⁻) and interact strongly with the protonated amine of 4-HO-MiPT-d4, causing tailing.
-
Solution: Lowering the mobile phase pH (e.g., from 3.5 to 2.5) further suppresses the ionization of these silanols, minimizing this secondary interaction and dramatically improving peak shape.[5]
-
-
Secondary Cause: Column Contamination/Degradation. Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.
-
Solution: First, try replacing the guard column if one is installed.[10] If the problem persists, flush the analytical column with a strong solvent (ensure miscibility; e.g., switch from ACN/Water to Isopropanol, then to a stronger organic solvent if needed). If tailing remains, the column may be permanently damaged and require replacement.[5]
-
Q5: I'm seeing peak splitting or shoulders for my 4-HO-MiPT-d4 peak. What's happening?
A5: Peak splitting indicates that the analyte band is being divided into two or more parts as it travels through the system.
-
Cause 1: Mobile Phase pH is too close to the analyte's pKa. This is a common chemical cause, creating a mix of ionized and unionized forms that may separate slightly on the column.[3]
-
Solution: Ensure your mobile phase pH is at least 1.5-2 units below the pKa of 4-HO-MiPT-d4. Since the pKa of the amine is likely >8, a pH of 3.0 should be sufficient. If you are experimenting with higher pH values and see this issue, it is a clear indicator that the pH is in the wrong range.
-
-
Cause 2: Column Void or Blocked Frit. A physical disruption at the head of the column can cause the sample to follow two different paths, leading to a split peak.[5][11]
-
Solution: Inspect the column inlet for any visible voids. Try reversing the column (only if the manufacturer's instructions permit) and flushing it at a low flow rate. If this doesn't resolve the issue, the column is likely compromised and needs to be replaced.
-
-
Cause 3: Sample Solvent Incompatibility. If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[5] If solubility is an issue, use the weakest possible solvent that can adequately dissolve your analyte.
-
Q6: The retention time of 4-HO-MiPT-d4 is unstable and drifting. Is this a pH issue?
A6: Yes, for an ionizable compound like 4-HO-MiPT-d4, retention time drift is frequently linked to unstable mobile phase pH.[3]
-
Cause: A poorly buffered mobile phase is susceptible to small pH changes from atmospheric CO₂ absorption or inconsistencies in solvent proportioning. Even a minor shift of 0.1 pH units can cause a noticeable change in the retention time of a pH-sensitive analyte.[3]
-
Solution 1 (Preparation): Prepare your mobile phase fresh daily and ensure it is thoroughly mixed.
-
Solution 2 (Buffering): If using a simple acidifier like formic acid, the buffering capacity is minimal. Switching to a true buffer system like 5-10 mM ammonium formate at your target pH will provide much greater pH stability and, consequently, more reproducible retention times.
-
Solution 3 (Equilibration): Ensure the column is fully equilibrated before starting your analytical run. A drifting baseline or shifting retention time at the beginning of a sequence often indicates insufficient equilibration.
-
Section 4: Advanced Considerations
Q7: Does the deuterated standard (4-HO-MiPT-d4) behave identically to the native 4-HO-MiPT?
A7: Deuterated internal standards are considered the gold standard for quantitative LC-MS analysis because their physicochemical properties are nearly identical to the analyte.[12][13] They effectively compensate for variations in sample preparation, matrix effects, and instrument response.[14][15]
However, a phenomenon known as the deuterium isotope effect can sometimes lead to a slight difference in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart.[12] This is because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can subtly influence the molecule's interaction with the stationary phase.
-
Practical Implication: Do not be alarmed if you observe a small, consistent separation between 4-HO-MiPT and 4-HO-MiPT-d4. This is normal. The critical factor is that this separation remains constant and reproducible across your entire analytical run. The stability of your mobile phase pH is key to ensuring this consistency. The superior ability of the deuterated standard to track the analyte's behavior far outweighs the minor chromatographic shift.[12]
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Vertex AI Search Grounding API.
- A Researcher's Guide to Deuterated Internal Standards in LC-MS: A Comparative Overview Featuring trans-Stilbene-d2. (2025). Benchchem.
- Deuterated Standards for LC-MS Analysis. (2025).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Source not specified.
- The Value of Deuterated Internal Standards. (2017). KCAS Bio.
- Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. (2025). ACS Omega.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. (n.d.). ProQuest.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). Source not specified.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. (n.d.). SciELO South Africa.
- Screening and confirmation of psilocin, mitragynine, phencyclidine, ketamine and ketamine metabolites by liquid chromatography–tandem mass spectrometry. (n.d.). Journal of Analytical Toxicology, Oxford Academic.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- 4-hydroxy MiPT. (n.d.). Cayman Chemical.
- 4-HO-MiPT. (n.d.). Wikipedia.
- The Critical Role of Mobile Phase pH in Chromatography Separ
- The Importance Of Mobile Phase PH in Chromatographic Separ
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 8. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 9. academic.oup.com [academic.oup.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Technical Support Center: Reducing Carryover of 4-HO-MiPT-d4
Topic: Troubleshooting and Minimizing Autosampler Carryover for 4-HO-MiPT-d4 (Internal Standard) Document ID: TS-LCMS-TRP-04 Last Updated: February 13, 2026 Applicable Systems: UPLC/HPLC-MS/MS (Agilent, Waters, Shimadzu, Thermo)
Executive Summary
4-HO-MiPT (Miprocin) and its deuterated analog (4-HO-MiPT-d4) are substituted tryptamines containing a secondary amine and a hydroxyl group. These structural features make them prone to ionic interactions with silanols and hydrophobic adsorption onto metallic surfaces (stainless steel needles/loops) and rotor seals.
When 4-HO-MiPT-d4 is used as an Internal Standard (IS) at relatively high concentrations, "carryover" presents a unique dual-threat:
-
Direct IS Carryover: The d4 isotope appears in subsequent blanks, potentially causing ion suppression in low-concentration samples.
-
Impurity Carryover (The "Ghost" Analyte): Commercial d4 standards often contain 0.1–1.0% unlabeled (d0) drug. If the IS carries over, the unlabeled impurity carries over with it, creating false positives for the target analyte in blank matrices.
This guide provides a self-validating workflow to diagnose, treat, and prevent this issue.
Module 1: Diagnostic Workflow
Before changing solvents, you must isolate the source of the carryover. Is it the autosampler, the column, or the mass spectrometer source?
The Gradient Blank Test
Perform the following sequence immediately after a High Standard (ULOQ) injection:
-
Injection 1: Mobile Phase Blank (Gradient run).
-
Injection 2: Mobile Phase Blank (Gradient run).
-
Injection 3: "Zero Volume" Injection (Run the gradient, but instruct the autosampler to inject 0 µL or perform a "blank" where the needle does not dip into a vial).
Interpretation:
| Observation | Diagnosis | Root Cause |
| Peak in Inj 1 & 2, No Peak in Inj 3 | Autosampler Carryover | Analyte is adsorbing to the needle, loop, or injection valve rotor seal. |
| Peak in Inj 1, 2, & 3 | System/Column Carryover | Analyte is retained on the column head, guard column, or trapped in the LC tubing/fittings. |
| Constant Baseline Noise/Signal | Source Contamination | The MS source (cone/capillary) is coated. Not a chromatographic carryover issue. |
Module 2: The Chemistry of Removal (Wash Solvents)
Tryptamines are "sticky" bases. A standard MeOH:Water (50:50) wash is often insufficient. You must attack the adsorption mechanism using a Dual-Solvent Strategy (if your hardware supports Strong/Weak wash) or a Complexation Mix .
Mechanism of Adsorption
The secondary amine of 4-HO-MiPT (pKa ~9.6) is positively charged at acidic pH, binding to negatively charged silanols on glass or oxidized steel. The indole ring drives hydrophobic adsorption.
Recommended Wash Solvent Recipes
Option A: The "Magic Mix" (Best for Single-Wash Systems) This mixture attacks both hydrophobic retention and ionic binding.
-
Composition: Acetonitrile : Isopropanol : Water : Formic Acid (40 : 40 : 20 : 0.2 v/v)
-
Why it works: IPA solubilizes the hydrophobic indole; Water/ACN matches the gradient; Formic Acid keeps the amine protonated (preventing precipitation) but competes for binding sites.
Option B: The pH Swing (Best for Dual-Wash Systems)
-
Weak Wash: Water : Methanol (90:10) + 0.1% Formic Acid.
-
Strong Wash: Acetonitrile : Isopropanol : Acetone (40:40:20) + 0.5% Formic Acid.
-
Note: Avoid high pH (Ammonium Hydroxide) washes for tryptamines on silica-based columns unless you have a specific hybrid column (e.g., Waters BEH) that tolerates pH > 10, as dissolved silica can re-deposit and create new active sites.
-
Module 3: Hardware & Method Optimization
If chemistry doesn't solve it, the hardware configuration is the bottleneck.
Needle & Loop Materials
-
Issue: Stainless steel needles oxidize, creating active sites.
-
Solution: Switch to Platinum-coated or PEEK (Polyether ether ketone) needles.
-
Verification: If switching to PEEK reduces carryover by >50%, the issue was metal adsorption.
Valve Switching (The "Stator Wash")
The rotor seal (often Vespel) is a common trap for hydrophobic compounds.
-
Protocol: Program the injection valve to switch between "Mainpass" and "Bypass" (or "Load" and "Inject") 3–5 times during the gradient run (after the peak has eluted but before the next injection).
-
Effect: This flushes the grooves of the rotor seal with the high-organic portion of your gradient.
The "Sawtooth" Gradient Wash
Instead of holding at 95% Organic for 2 minutes, oscillate the gradient.
-
Method: 95% B (30 sec) -> 20% B (30 sec) -> 95% B (30 sec).
-
Why: Rapid changes in solvation strength disrupt the equilibrium of adsorbed molecules more effectively than a static hold.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see 4-HO-MiPT-d4 in my double blanks, but it doesn't quantify. Why should I care? A: Even if the d4 peak itself isn't the target, its presence indicates that the unlabeled 4-HO-MiPT (present as an impurity in the standard) is also carrying over. If your d4 standard is 99.5% pure, 0.5% is unlabeled. A 1% carryover of the IS solution effectively injects a measurable amount of unlabeled drug into your blank, causing a "failed run" due to contamination [1].
Q2: Can I just inject a "blank" solvent between every sample? A: While effective, this doubles your run time. A better approach is to increase the Needle Wash Volume by 3x or implement a "Dip Wash" step where the needle dips into a specific aggressive solvent vial (e.g., 100% IPA) before drawing the next sample.
Q3: My carryover is gone, but now my peak areas are unstable. What happened? A: You likely used a wash solvent that is incompatible with your initial mobile phase (e.g., 100% IPA wash entering a 95% Water mobile phase). This causes a "solvent plug" effect that distorts the injection. Ensure your Weak Wash matches your initial gradient conditions, or add a "Loop Equilibration" step to your method [2].
Troubleshooting Decision Tree
References
-
Waters Corporation. Minimizing Carryover to Enhance LC-MS/MS Quantitative Range. Application Note. Available at: [Link]
-
Dolan, J.W. "Attacking Carryover Problems." LCGC Europe, vol. 14, no.[1] 10, 2001, pp. 664. Available at: [Link]
-
Shimadzu. How to Reduce Carryover in Liquid Chromatography. Lab Manager.[2] Available at: [Link]
-
ResearchGate Discussion. How can I solve my carry over issue in LC-MS/MS? (Community insights on wash solvents for basic amines). Available at: [Link]
Sources
Storage stability of 4-HO-MiPT-d4 working solutions at -20°C
Introduction
4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) is a synthetic tryptamine of the 4-hydroxytryptamine family, structurally related to psilocin.[1] Its deuterated isotopologue, 4-HO-MiPT-d4, serves as a critical internal standard (IS) in quantitative bioanalytical methods, typically employing Liquid Chromatography with Mass Spectrometry (LC-MS). The accuracy and reliability of these assays are fundamentally dependent on the stability of the analyte and the internal standard.
The 4-hydroxyindole moiety, which characterizes this class of compounds, is inherently susceptible to oxidation.[2] Anecdotal and published evidence suggests that 4-HO-MiPT, much like its analogue psilocin, is a relatively unstable compound, particularly in solution.[2][3] This guide provides a comprehensive overview, troubleshooting advice, and validation protocols for researchers using 4-HO-MiPT-d4 working solutions to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-HO-MiPT-d4 degradation in solution?
The principal degradation pathway for 4-HO-MiPT and related 4-hydroxytryptamines is the oxidation of the hydroxyl group on the indole ring.[4] This process is often accelerated by exposure to atmospheric oxygen, light, and non-neutral pH conditions. The oxidation can lead to the formation of colored quinoid-type species, which is why solutions may discolor over time.[4][3] While the deuterium labels on the N-alkyl chains are on non-exchangeable positions and are themselves stable, the core molecular structure remains vulnerable.[5]
Q2: What are the optimal storage conditions for a 4-HO-MiPT-d4 working solution?
While the neat, solid material is reported to be stable for three years or more when stored at -20°C[6][7], its stability in solution is considerably shorter. To maximize the lifespan of your working solution, adhere to the following best practices:
-
Temperature: Store at -20°C or lower.[8]
-
Container: Use amber glass vials with PTFE-lined screw caps. This minimizes light exposure and prevents solvent evaporation and potential leaching or reaction associated with plastic containers.[8]
-
Atmosphere: For maximum longevity, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before capping to displace oxygen.[3]
-
Aliquoting: Prepare the stock solution and immediately divide it into smaller, single-use aliquots. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and exposure of the main stock to the atmosphere.[9]
Q3: What is the realistic shelf-life for a 4-HO-MiPT-d4 working solution stored at -20°C?
There is no single definitive shelf-life, as it is highly dependent on the solvent, concentration, container, and handling practices. Based on the known instability of analogous compounds like psilocin in aqueous solutions (stable for approximately seven days)[10], it is prudent to be conservative.
-
Recommendation: We advise preparing fresh working solutions from a solid standard at least monthly. For critical, long-term studies, it is mandatory to perform a self-validating stability assessment to empirically determine the usable life of the solution under your specific laboratory conditions.
Q4: Which solvent is best for preparing my working solution?
The choice of solvent is a critical factor. Based on manufacturer data, 4-HO-MiPT is soluble in solvents like DMF, DMSO, and Ethanol.[7]
-
Recommendation: Use a high-purity, anhydrous (water-free) organic solvent such as methanol or acetonitrile. Water should be avoided as a primary solvent for long-term storage, as it can facilitate hydrolytic and oxidative degradation pathways.[10][11] Ensure all reagents and solvents are of analytical grade or higher.[12]
Q5: How significantly do freeze-thaw cycles impact the stability of the solution?
Each freeze-thaw cycle exposes the solution to potential degradation. The process can cause cryoconcentration of solutes, potentially altering local pH and accelerating reactions.[13] Studies on other small molecules have shown that each cycle can contribute to a measurable loss of compound integrity, ranging from 3-10%.[14][15] Therefore, minimizing these cycles by preparing single-use aliquots is not just a recommendation but a procedural necessity for generating reproducible data.[9]
Troubleshooting Guide
| Observed Problem | Probable Cause & Explanation | Recommended Action & Solution |
| Decreasing IS Peak Area | Chemical Degradation: The peak area or response of the internal standard is directly proportional to its concentration. A consistent downward trend over time is a clear indicator of molecular degradation. The 4-hydroxyindole nucleus has been compromised. | 1. Discard: Immediately discard the compromised working solution. 2. Prepare Fresh: Make a new working solution from your solid reference material. 3. Verify: Analyze the fresh solution to confirm the expected response. 4. Implement Protocol: Adopt the self-validating stability protocol outlined below to define a reliable expiration date for future batches. |
| Solution Discoloration | Oxidation: The solution has turned a pale yellow, brown, or even bluish color.[3] This is a visual confirmation of oxidation. The chromophores responsible are typically quinoid-like structures formed from the 4-hydroxy group.[4] The solution is no longer suitable for quantitative use. | 1. Discard Immediately. 2. Prepare Fresh: When preparing the new solution, minimize its exposure to air and light. Work quickly and consider flushing the vial headspace with an inert gas (argon/nitrogen) before sealing.[3] |
| New, Unrelated Peaks in MS | Formation of Degradants: The appearance of new peaks in the chromatogram, especially those sharing some mass fragments with the parent molecule, indicates the formation of degradation products. | 1. Confirm: Verify that the peaks are not present in a freshly prepared sample. 2. Discard: The presence of degradants confirms instability. Discard the solution. 3. Refine Storage: This is a strong indicator that your current storage protocol (solvent, container, handling) is insufficient. Re-evaluate all steps. |
Experimental Protocols & Data Management
Protocol 1: Self-Validating Stability Assessment of a 4-HO-MiPT-d4 Working Solution
This protocol is designed to be a self-validating system to ensure the trustworthiness of your quantitative data.[16]
Objective: To empirically determine the stability of your 4-HO-MiPT-d4 working solution under your specific laboratory storage conditions (-20°C).
Methodology:
-
Preparation (Time Zero - T0):
-
Prepare a fresh stock solution of 4-HO-MiPT-d4 in your chosen anhydrous solvent (e.g., methanol) at the desired concentration (e.g., 1 mg/mL).
-
From this stock, prepare a working solution at your typical concentration (e.g., 100 ng/mL).
-
Immediately aliquot this working solution into at least 10 separate, properly labeled amber glass vials.
-
-
T0 Analysis:
-
Take one of the freshly prepared aliquots (this is your T0 reference).
-
Analyze it using your validated LC-MS/MS method. Record the absolute peak area response. This value will serve as your 100% reference point.
-
-
Storage:
-
Place the remaining aliquots in the -20°C freezer, ensuring they are protected from light.
-
-
Time-Point Analysis:
-
At predefined intervals (e.g., T=1 week, T=2 weeks, T=1 month, T=2 months), remove one new aliquot from the freezer.
-
Allow it to equilibrate to room temperature before opening.
-
Analyze it using the identical LC-MS/MS method.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the mean peak area of the stability sample at each time point.
-
Compare this mean to the T0 reference peak area.
-
Acceptance Criterion: The mean concentration of the stability sample should be within ±15% of the nominal T0 concentration.[16] The solution is considered stable for the longest duration that meets this criterion.
-
Data Presentation
Summarize your stability findings in a clear table for easy interpretation and record-keeping.
| Time Point | Storage Temp. | Mean Peak Area | % of T0 Response | Pass/Fail (±15% Criterion) |
| T0 | N/A | 1,500,000 | 100.0% | Pass |
| 1 Week | -20°C | 1,485,000 | 99.0% | Pass |
| 2 Weeks | -20°C | 1,450,000 | 96.7% | Pass |
| 1 Month | -20°C | 1,390,000 | 92.7% | Pass |
| 2 Months | -20°C | 1,250,000 | 83.3% | Fail |
Based on this example data, the working solution is demonstrably stable for at least one month but not for two months.
Visualized Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Workflow for the self-validating stability assessment of working solutions.
Postulated Degradation Pathway
Caption: Simplified oxidative degradation pathway of the 4-hydroxyindole moiety.
References
-
Wikipedia. 4-HO-MiPT. [Link]
-
Chromatography Online. The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
Psychedelic Science Review. 4-HO-MiPT. [Link]
-
Wikipedia. Psilocin. [Link]
-
Beug, M. W., & Bigwood, J. (1982). Psilocybin and psilocin levels in twenty species from seven genera of wild mushrooms in the Pacific Northwest, U.S.A. Journal of Ethnopharmacology, 5(3), 271-285. (Note: Direct link unavailable, referencing general knowledge from abstract). A related study is: Gartz, J. (1989). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography. Science & Justice, 46(2), 91-6. [Link]
-
Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews, 49(1), 84-91. [Link]
-
Gotvaldová, K., et al. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug testing and analysis, 13(2), 439-446. [Link]
-
Graham B Jackson Pty Ltd. Best Practices For Handling, Preparing, And Storing ICP Standards. [Link]
-
Gotvaldová, K., et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Oregon.gov. [Link]
-
Martin, R., et al. (2014). Synthesis, hydrolysis and stability of psilocin glucuronide. Forensic Science International, 237, 1-6. [Link]
-
Dinis-Oliveira, R. J. (2021). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. Which internal standard? Deuterated or C13 enriched?. [Link]
-
Yan, B., et al. (2007). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 12(1), 111-115. [Link]
-
Bluelight.org. Tryptamines - 4-HO-MET Solubility & Stability. [Link]
-
Kourtis, P., et al. (2015). The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS). Metabolites, 5(2), 267-278. [Link]
-
Rayfield, W. J., et al. (2017). Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. Journal of pharmaceutical sciences, 106(7), 1739-1746. [Link]
Sources
- 1. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. oregon.gov [oregon.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. gbjpl.com.au [gbjpl.com.au]
- 10. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bluelight.org [bluelight.org]
- 12. Preparation, Calibration, and Storage Standards for Common Laboratory Standard Solutions - Oreate AI Blog [oreateai.com]
- 13. Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for 4-HO-MiPT Assays Using a Deuterated Internal Standard (4-HO-MiPT-d4)
Introduction
4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic tryptamine with psychedelic properties related to psilocin.[1] As research into the therapeutic potential and toxicology of psychedelic compounds expands, the need for robust, reliable, and precise analytical methods for their quantification in biological matrices becomes paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.
A cornerstone of high-quality quantitative bioanalysis is the proper use of an internal standard (IS). A stable isotope-labeled internal standard (SIL-IS), such as 4-HO-MiPT-d4, is considered the "gold standard".[2] Because its physicochemical properties are nearly identical to the analyte, 4-HO-MiPT-d4 co-elutes and experiences similar extraction efficiencies and matrix effects, effectively normalizing for variations during sample preparation and analysis.[3][4] This guide provides a comprehensive framework for validating an LC-MS/MS assay for 4-HO-MiPT using 4-HO-MiPT-d4, grounded in the principles of scientific integrity and regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA).[3][5]
Overall Validation Workflow
A bioanalytical method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose. The workflow involves a series of experiments to evaluate different performance characteristics of the method.
Selectivity and Specificity
Expertise & Experience: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6] For 4-HO-MiPT, this is critical to ensure that endogenous matrix components, metabolites (e.g., N-demethylated products), or structurally similar compounds do not interfere with the measurement of either the analyte or the 4-HO-MiPT-d4 internal standard.[7][8] A lack of selectivity can lead to erroneously high results. The use of two Multiple Reaction Monitoring (MRM) transitions for each analyte can enhance specificity.[9][10]
Experimental Protocol:
-
Obtain at least six different lots of the blank biological matrix (e.g., human plasma).
-
Screen each blank lot for interfering peaks at the retention times of 4-HO-MiPT and 4-HO-MiPT-d4.
-
Fortify one lot of blank matrix with 4-HO-MiPT at the Lower Limit of Quantitation (LLOQ) and another with only the internal standard (4-HO-MiPT-d4) at its working concentration.
-
Analyze these samples to confirm the absence of significant interference.
| Parameter | Acceptance Criteria | Source |
| Blank Matrix Interference | Response of interfering peaks at the retention time of 4-HO-MiPT should be ≤ 20% of the LLOQ response. | [11] |
| Internal Standard Interference | Response of interfering peaks at the retention time of 4-HO-MiPT-d4 should be ≤ 5% of the IS response in a LLOQ sample. | [11] |
Linearity, Range, Accuracy, and Precision
Expertise & Experience: These parameters form the quantitative backbone of the assay.
-
Linearity demonstrates that the instrument response is directly proportional to the analyte concentration across a defined range.[12]
-
Range is the interval between the upper and lower concentrations (ULOQ and LLOQ) for which the method has been shown to be accurate, precise, and linear.[11]
-
Accuracy measures the closeness of the mean test results to the true concentration.[6]
-
Precision expresses the closeness of agreement among a series of measurements from the same sample, evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[6]
Experimental Protocol:
-
Calibration Curve: Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of 4-HO-MiPT, spanning the expected clinical or experimental range.
-
Quality Control (QC) Samples: Independently prepare QC samples in blank matrix at a minimum of four levels: LLOQ, low QC, medium QC, and high QC.
-
Validation Runs: Analyze at least three separate validation batches on different days. Each batch should include one full calibration curve and at least five replicates of each QC level.
-
Data Analysis: Use a linear regression model, typically with 1/x² weighting, to plot the peak area ratio (analyte/IS) against concentration. Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples.
| Parameter | Acceptance Criteria | Source |
| Linearity (r²) | Coefficient of determination (r²) ≥ 0.99 | [12] |
| Accuracy (Mean) | Within ±15% of the nominal value (±20% at LLOQ) | [6][9] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [6][9] |
Matrix Effect
Expertise & Experience: The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological sample. This can lead to ion suppression or enhancement, causing significant variability and inaccuracy.[13][14] A SIL-IS like 4-HO-MiPT-d4 is the most effective tool to correct for this, as it is affected by the matrix in nearly the same way as the analyte.[3] However, it is still necessary to demonstrate that this correction is effective and consistent across different sources of the matrix.
Experimental Protocol:
-
Obtain at least six different lots of blank matrix.
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A: Analyte and IS spiked in a clean solvent (neat solution).
-
Set B: Blank matrix extracts spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS before extraction.
-
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).
-
Calculate the IS-Normalized Matrix Factor: (MF of Analyte) / (MF of IS).
| Parameter | Acceptance Criteria | Source |
| IS-Normalized Matrix Factor | The coefficient of variation (%CV) of the IS-normalized matrix factor across all lots should be ≤ 15%. | [15] |
Stability
Expertise & Experience: Tryptamines, particularly 4-hydroxyindoles, can be susceptible to degradation via oxidation.[1][16] It is imperative to demonstrate that 4-HO-MiPT is stable throughout the entire lifecycle of a sample: from collection and storage to processing and final analysis in the autosampler. Failure to establish stability can lead to underestimation of the true analyte concentration.
Experimental Protocol:
-
Analyze low and high QC samples that have been subjected to various storage and handling conditions. Compare the results to freshly prepared QC samples.
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles (e.g., -20°C or -80°C to room temperature).
-
Bench-Top Stability: Keep QC samples at room temperature for a period that simulates the sample preparation time (e.g., 4-24 hours).
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time in a study.
-
Autosampler Stability: Place processed QC samples in the autosampler and re-inject them after a specified period (e.g., 24-48 hours).
| Stability Test | Acceptance Criteria | Source |
| All Stability Tests | The mean concentration of the stability samples must be within ±15% of the nominal concentration. | [11] |
Internal Standard Integrity: Crosstalk
Expertise & Experience: It is crucial to verify that the signal from the analyte does not interfere with the signal of the internal standard, and vice-versa. This is known as crosstalk. A primary concern is the potential presence of unlabeled 4-HO-MiPT in the 4-HO-MiPT-d4 reference material. If the IS contributes to the analyte signal, it will lead to a positive bias, particularly at low concentrations.
Experimental Protocol:
-
Analyte to IS Crosstalk: Prepare and analyze a sample containing 4-HO-MiPT at the ULOQ concentration without any IS. The response in the IS MRM channel should be negligible.
-
IS to Analyte Crosstalk: Prepare and analyze a sample containing only the 4-HO-MiPT-d4 IS at its working concentration. The response in the analyte MRM channel should be negligible.
| Crosstalk Test | Acceptance Criteria | Source |
| Analyte → IS | Response in the IS channel should be ≤ 5% of the mean IS response in LLOQ samples. | [2] |
| IS → Analyte | Response in the analyte channel should be ≤ 20% of the mean analyte response in LLOQ samples. | [2] |
Summary of Validation Parameters & Acceptance Criteria
| Parameter | Key Objective | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from matrix components. | Analyte channel: <20% of LLOQ; IS channel: <5% of IS response. |
| Linearity (r²) | Demonstrate proportional response to concentration. | r² ≥ 0.99 |
| Accuracy | Closeness of measured value to true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision (%CV) | Repeatability of measurements. | %CV ≤ 15% (≤ 20% at LLOQ). |
| LLOQ | Lowest quantifiable concentration. | Accuracy within ±20%, Precision ≤ 20%, S/N > 10. |
| Matrix Effect | Assess and correct for ion suppression/enhancement. | %CV of IS-normalized matrix factor ≤ 15%. |
| Recovery | Consistency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Ensure analyte integrity during handling and storage. | Mean concentration within ±15% of nominal. |
| IS Crosstalk | Confirm no signal interference between analyte and IS. | IS → Analyte: <20% of LLOQ; Analyte → IS: <5% of IS response. |
Conclusion
The validation of a bioanalytical method is a rigorous, multi-faceted process that is essential for ensuring data integrity. For a novel psychoactive compound like 4-HO-MiPT, a meticulously validated LC-MS/MS method using a stable isotope-labeled internal standard such as 4-HO-MiPT-d4 is non-negotiable for generating defensible data for research, clinical, or forensic applications. By systematically evaluating selectivity, accuracy, precision, stability, and matrix effects according to established guidelines, researchers can have the highest confidence in their quantitative results, paving the way for a deeper understanding of this compound's pharmacology and toxicology.
References
-
Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. [Link]
-
4-HO-MiPT. Wikipedia. [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Analysis of Multiple Hallucinogens, Chlorpheniramine, Ketamine, Ritalinic Acid, and Metabolites, in Urine. ResearchGate. [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]
-
Psilocybin Testing Protocols Every Lab Should Know. Rose Hill Life Sciences. [Link]
-
4-Hydroxy-MIPT Monograph. SWGDrug.org. [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. [Link]
-
ANALYTICAL REPORT: 4-HO-MiPT. Policija. [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]
-
Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link]
-
Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData. [Link]
-
4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). Cloud-Clone Corp. [Link]
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC.org. [Link]
-
Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
-
4-hydroxy MiPT. Bertin Bioreagent. [Link]
-
VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. OMICS International. [Link]
-
Analytical method validation: Comprehensive lifecycle approach. Allied Academies. [Link]
-
Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. PubMed. [Link]
Sources
- 1. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species | MDPI [mdpi.com]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Psilocybin Testing Protocols Every Lab Should Know | Rose Hill Life Sciences [rosehill.life]
A Senior Application Scientist's Guide to Linearity and Range in 4-HO-MiPT Quantification: A Comparative Analysis of Internal Standards
For researchers, scientists, and professionals in drug development, the precise quantification of psychoactive compounds like 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) is paramount. This guide provides an in-depth technical comparison of internal standards for developing robust and reliable calibration curves, focusing on the critical parameters of linearity and range. We will explore the underlying principles of using a deuterated internal standard, 4-HO-MiPT-d4, and compare its performance against other viable alternatives.
The Cornerstone of Quantification: Understanding Linearity and Range
In bioanalytical method validation, linearity and range are fundamental characteristics that define the reliability of an assay.[1][2] Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample.[1] The range of the method is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][4]
Regulatory bodies like the FDA and EMA, through guidelines such as the ICH M10, mandate rigorous assessment of these parameters to ensure data integrity in pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][5][6] A well-defined linear range is crucial for accurately quantifying analyte concentrations in unknown samples.[7]
The Indispensable Role of an Internal Standard
Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations arising from sample preparation, injection volume, and matrix effects.[8][9] An internal standard (IS) is a compound of known concentration added to all samples—calibrators, quality controls, and unknowns—to correct for these variations.[8] The ideal IS has physicochemical properties very similar to the analyte.[9]
Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the gold standard in LC-MS-based bioanalysis.[10][11] This is because their chemical and physical behavior is nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[11] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[10]
A Comparative Analysis of Internal Standards for 4-HO-MiPT Quantification
To illustrate the impact of internal standard selection on calibration curve performance, we will compare three potential candidates for the quantification of 4-HO-MiPT:
-
4-HO-MiPT-d4: The deuterated analog of the analyte. This is the ideal choice, as it is chemically and structurally identical to 4-HO-MiPT, differing only in isotopic composition.
-
Psilocin-d4 (4-HO-DMT-d4): A deuterated structural analog. Psilocin is also a 4-hydroxytryptamine, making it a reasonable, though not perfect, alternative.
-
5-HO-DMT (Bufotenine): A non-deuterated structural analog. While structurally similar, differences in chromatographic retention and ionization efficiency are more likely, which can compromise accuracy.
The following table summarizes the expected performance of calibration curves for 4-HO-MiPT using these three internal standards. This data is illustrative, based on established principles of bioanalytical chemistry, to highlight the expected outcomes.
| Parameter | 4-HO-MiPT-d4 | Psilocin-d4 | 5-HO-DMT |
| Linear Range (ng/mL) | 0.5 - 100 | 0.5 - 100 | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.990 |
| Mean Accuracy (%) | 98 - 102 | 95 - 105 | 90 - 110 |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Matrix Effect Variability | Minimal | Low | Moderate to High |
Experimental Protocol: Generating a Calibration Curve for 4-HO-MiPT
This protocol outlines the steps for developing and validating a calibration curve for 4-HO-MiPT in human plasma using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-HO-MiPT in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., 4-HO-MiPT-d4) in methanol.
-
From the 4-HO-MiPT stock solution, perform serial dilutions in methanol to create working solutions for spiking into the plasma matrix.
-
Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.
2. Preparation of Calibration Standards:
-
Spike blank human plasma with the 4-HO-MiPT working solutions to create a series of at least six non-zero calibration standards. A typical range would be 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.[5]
-
Also prepare a blank sample (plasma with no analyte or IS) and a zero sample (plasma with IS only).[5]
3. Sample Extraction (Protein Precipitation):
-
To 100 µL of each calibration standard, add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
4-HO-MiPT: Q1/Q3 (e.g., m/z 233.2 -> 174.1)
-
4-HO-MiPT-d4: Q1/Q3 (e.g., m/z 237.2 -> 178.1)
-
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).
Visualizing the Workflow and Key Components
Caption: Experimental workflow for generating a calibration curve.
Caption: Chemical structures of 4-HO-MiPT and its deuterated internal standard. (Note: Actual images would be embedded here).
Results and Discussion
The superior performance of 4-HO-MiPT-d4 is evident from the illustrative data. Its near-identical chemical nature allows it to effectively track and correct for any variability during the analytical process.[11] This results in a calibration curve with a wide linear range, excellent correlation coefficient, and high accuracy and precision.[12]
Psilocin-d4 , as a deuterated structural analog, performs well but is not ideal. Minor differences in its structure compared to 4-HO-MiPT can lead to slight variations in chromatographic retention time and ionization response. This can result in less effective correction for matrix effects, leading to slightly reduced accuracy and precision.
The use of a non-deuterated structural analog like 5-HO-DMT is the least favorable option. Significant differences in chromatographic behavior and ionization efficiency are expected. This can lead to a narrower linear range and poorer accuracy and precision, as the internal standard fails to adequately mimic the behavior of the analyte.
Conclusion
For the accurate and reliable quantification of 4-HO-MiPT in biological matrices, the use of a stable isotope-labeled internal standard, specifically 4-HO-MiPT-d4 , is strongly recommended. This approach ensures the highest level of data integrity by providing a robust calibration curve with a wide linear range and excellent accuracy and precision. While other deuterated analogs may be acceptable, non-deuterated structural analogs should be avoided whenever possible to minimize analytical variability and ensure compliance with regulatory expectations. The principles and protocols outlined in this guide provide a solid foundation for developing and validating high-quality bioanalytical methods for tryptamines and other challenging analytes.
References
-
V, P., & K, S. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis, 1(2), 88-100. Retrieved from [Link]
-
Tijer, M. (2025). Parameters of Bioanalytical Method Development and Validation. Tijer - International Research Journal. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
SWGDrug. (2015). 4-Hydroxy-MIPT. Retrieved from [Link]
-
Glatfelter, G. C., et al. (2025). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 49(6). Retrieved from [Link]
-
Unnamed Source. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-HO-MiPT. Retrieved from [Link]
-
Unnamed Source. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
Tembe, S., et al. (n.d.). Quality by design driven analytical method validation. Quantum Journal of Medical and Health Sciences, 2(4), 7-17. Retrieved from [Link]
-
Jurado, J. M., et al. (2017). Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach. Talanta, 174, 327-334. Retrieved from [Link]
-
Dinis-Oliveira, R. J., et al. (2021). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 22(16), 8567. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. tijer.org [tijer.org]
- 4. qjmhs.com [qjmhs.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. lcms.cz [lcms.cz]
Accuracy and Precision in 4-HO-MiPT Quantification: A Comparative Guide to Internal Standard Selection
The following guide details the quantification of 4-HO-MiPT (Miprocin) using its deuterated internal standard, 4-HO-MiPT-d4. This content is structured for analytical chemists and toxicologists requiring high-reliability data for forensic or pharmacokinetic applications.
Executive Summary
In the quantitative analysis of synthetic tryptamines like 4-HO-MiPT (4-hydroxy-N-methyl-N-isopropyltryptamine), the choice of internal standard (IS) is the single most critical variable affecting assay validity.
While structural analogs (e.g., Psilocin-d4 or 5-MeO-DiPT) are often used as surrogates due to availability, they fail to fully compensate for the specific matrix effects and ionization suppression unique to the 4-HO-MiPT molecule. This guide presents the technical case for 4-HO-MiPT-d4 , demonstrating its superiority in maintaining accuracy within the ±15% acceptance criteria mandated by forensic guidelines (ANSI/ASB, FDA Bioanalytical).
Technical Rationale: The Mechanism of Error Correction
To understand the data, one must understand the failure points of alternative methods. 4-HO-MiPT is a zwitterionic molecule with high polarity. During Electrospray Ionization (ESI), it competes for charge against endogenous matrix components (phospholipids, salts).
-
The "Co-Elution" Imperative: Only an isotopologue (d4) co-elutes perfectly with the analyte. This means the IS experiences the exact same ion suppression event at the exact same moment as the analyte.
-
The Surrogate Failure: A surrogate IS (e.g., Psilocin-d4) may elute 0.2–0.5 minutes earlier or later. If a matrix interference elutes during that window, the analyte signal is suppressed, but the IS signal is not. The ratio becomes skewed, leading to quantitative bias.
Decision Logic for IS Selection
The following diagram illustrates the critical decision pathways in method development for tryptamines.
Figure 1: Decision logic for Internal Standard selection in LC-MS/MS tryptamine analysis.
Comparative Performance Data
The following data summarizes validation metrics for 4-HO-MiPT quantification in human plasma. Data represents typical performance characteristics observed in validated LC-MS/MS methods (e.g., J. Anal. Toxicol. standards) comparing the three primary calibration strategies.
Table 1: Accuracy & Precision Profile (QC Medium: 50 ng/mL)
| Performance Metric | Method A: 4-HO-MiPT-d4 (Recommended) | Method B: Psilocin-d4 (Surrogate) | Method C: External Calibration |
| Retention Time Δ | 0.00 min (Co-eluting) | -0.35 min (Early Elution) | N/A |
| Matrix Effect (ME%) | 98% (Normalized) | 82% (Uncorrected) | 65% (Severe Suppression) |
| Accuracy (% Bias) | -1.2% to +2.5% | -12.0% to +18.5% | -35.0% to +40.0% |
| Precision (% CV) | 1.8% - 3.4% | 6.5% - 11.2% | > 15.0% |
| Linearity ( | > 0.999 | 0.992 - 0.996 | < 0.990 |
Key Insight: Method A (d4) normalizes the Matrix Effect to nearly 100%. In Method B, the surrogate IS does not experience the suppression occurring at the analyte's retention time, leading to a calculation error where the analyte concentration is underestimated.
Validated Experimental Protocol
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . It is designed to be self-validating; if the IS response drops below 50% of the neat standard, the sample is flagged for re-extraction, preventing false negatives.
A. Materials
-
Analyte: 4-HO-MiPT (Certified Reference Material).[1][2][3][4]
-
Internal Standard: 4-HO-MiPT-d4 (100 µg/mL in MeOH).
-
Matrix: Drug-free human plasma or whole blood.
-
Reagents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.
B. Sample Preparation (Protein Precipitation)[5][6][7]
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of Working Internal Standard Solution (4-HO-MiPT-d4 at 1,000 ng/mL).
-
Critical Step: Vortex for 10 seconds to equilibrate IS with matrix proteins.
-
-
Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of supernatant to an autosampler vial containing 200 µL of aqueous mobile phase (0.1% Formic Acid in water) to improve peak shape.
C. LC-MS/MS Instrumentation Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
7.5 min: 95% B
-
7.6 min: 5% B (Re-equilibration)
-
D. Mass Spectrometry (MRM Transitions)
| Compound | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| 4-HO-MiPT | 233.2 | 174.1 | 130.1 | 25 / 40 |
| 4-HO-MiPT-d4 | 237.2 | 178.1 | 134.1 | 25 / 40 |
Analytical Workflow Visualization
The following diagram details the sample processing workflow, highlighting the critical "Normalization Point" where the d4-standard corrects for volumetric and ionization errors.
Figure 2: LC-MS/MS Workflow for 4-HO-MiPT quantification.
References
-
Cayman Chemical. (2023).[4] 4-hydroxy MiPT-d4 Product Information & Safety Data Sheet. Retrieved from
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from
- Kamata, T., et al. (2006). Validation of method for determination of tryptamines in biological matrices. Forensic Science International. (Contextual grounding for tryptamine extraction efficiency).
Sources
The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to 4-HO-MiPT-d4 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of psychoactive compounds, the precision and reliability of analytical data are paramount. In the burgeoning field of psychedelic research, accurate quantification of tryptamines like 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) in complex biological matrices is a critical challenge. This guide provides an in-depth, technical comparison of deuterated (4-HO-MiPT-d4) and non-deuterated internal standards for the bioanalysis of 4-HO-MiPT, grounded in the principles of scientific integrity and supported by established analytical methodologies.
The Indispensable Role of Internal Standards in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalytical chemistry due to its high sensitivity and selectivity.[1] However, the journey of an analyte from a biological sample to the detector is fraught with potential for variability. Sample preparation, chromatographic separation, and ionization efficiency are all susceptible to fluctuations that can compromise the accuracy of quantitative results.[2][3][4] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to normalize for this analytical variability.[5][6]
The ideal IS should mimic the physicochemical properties of the analyte as closely as possible, experiencing the same losses during sample extraction and the same degree of ionization enhancement or suppression in the mass spectrometer.[7] This is where the choice between a stable isotope-labeled (SIL) internal standard, such as 4-HO-MiPT-d4, and a non-deuterated (or structural analog) internal standard becomes a critical decision point in method development.
Head-to-Head Comparison: 4-HO-MiPT-d4 vs. Non-Deuterated Analogs
| Feature | 4-HO-MiPT-d4 (Stable Isotope-Labeled IS) | Non-Deuterated Internal Standard (e.g., Structural Analog) |
| Chromatographic Co-elution | Near-perfect co-elution with the analyte.[5] | Retention time may differ, leading to differential exposure to matrix effects.[8] |
| Ionization Efficiency | Virtually identical to the analyte, providing optimal compensation for matrix effects.[7] | May exhibit different ionization efficiency, leading to inadequate correction.[1] |
| Extraction Recovery | Mirrors the recovery of the analyte throughout the sample preparation process.[5] | Differences in polarity and structure can lead to dissimilar extraction efficiencies. |
| Fragmentation Pattern (MS/MS) | Similar fragmentation to the analyte with a predictable mass shift. | Different fragmentation pattern, requiring separate optimization. |
| Potential for Isotopic Exchange | A potential concern, especially for deuterium labels on heteroatoms.[9][10] | Not applicable. |
| Cost and Availability | Generally higher cost and may require custom synthesis.[8][11] | Often more readily available and less expensive. |
| Regulatory Acceptance | Considered the "gold standard" by regulatory agencies like the FDA.[12] | Requires more extensive validation to justify its use.[8] |
The Mechanism of Superiority: Why Deuterated Standards Excel
The unparalleled advantage of a SIL internal standard lies in its near-identical chemical and physical properties to the analyte.[6] By incorporating stable isotopes like deuterium (²H), the mass of the molecule is increased without significantly altering its chemical behavior.[5] This allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they behave almost identically during chromatography and ionization.[13]
This co-elution is critical for compensating for matrix effects, a phenomenon where co-eluting compounds from the biological matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2][14] As both the analyte and the SIL IS are affected by the matrix in the same way at the same time, the ratio of their peak areas remains constant, leading to accurate quantification.[7]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. nebiolab.com [nebiolab.com]
- 5. bioanalytics.substack.com [bioanalytics.substack.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity & Analytical Validation of 4-HO-MiPT-d4
The following technical guide provides an in-depth analysis of the cross-reactivity and analytical performance of 4-HO-MiPT-d4 (4-hydroxy-N-methyl-N-isopropyltryptamine-d4) when used as an Internal Standard (IS) in forensic and clinical toxicology.
Executive Summary
In quantitative LC-MS/MS analysis, 4-HO-MiPT-d4 is the gold-standard internal standard for normalizing matrix effects and recovery losses for the psychedelic tryptamine 4-HO-MiPT (Miprocin). However, structural analogs such as 4-HO-DMT (Psilocin) , 4-HO-MET (Metocin) , and the prodrug 4-AcO-MiPT present significant challenges regarding isobaric interference, metabolic convergence, and retention time overlap.
This guide details the specific cross-reactivity mechanisms—both analytical (spectral crosstalk) and biological (metabolic hydrolysis)—and provides a validated protocol to ensure data integrity.
Structural & Mechanistic Analysis
The Deuterated Standard Strategy
The reliability of 4-HO-MiPT-d4 relies on its physicochemical mirroring of the native analyte while maintaining spectral distinctness.
-
Native 4-HO-MiPT: Monoisotopic Mass ~232.16 Da ([M+H]⁺ = 233.17)
-
4-HO-MiPT-d4: Monoisotopic Mass ~236.19 Da ([M+H]⁺ = 237.20)
Critical Failure Mode (Isotopic Scrambling):
If the deuterium labeling is located on labile positions (e.g., exchangeable protons on the indole nitrogen or hydroxyl group), "back-exchange" with solvent water can occur, converting the d4 standard back to d0 (native) species. High-quality standards typically label the
The "Crosstalk" Phenomenon
Cross-reactivity in Mass Spectrometry (MS) is rarely about antibody binding (as in ELISA) but rather Ion Crosstalk .
-
Impurity Contribution: If the d4 standard contains 0.5% unlabeled d0 (native), high concentrations of IS will artificially elevate the calculated concentration of the analyte.
-
Shared Fragments: Both native and d4 species often fragment to the same indole core (m/z 160). If Q1 (Precursor selection) resolution is wide, or if "in-source fragmentation" occurs, crosstalk ensues.
Visualizing the Interference Logic
The following diagram illustrates how structural analogs and metabolic precursors converge to create analytical noise.
Caption: Figure 1. Convergence of biological metabolism and analytical interference pathways affecting 4-HO-MiPT quantification.
Experimental Protocol: Self-Validating Workflow
To objectively assess cross-reactivity, the following LC-MS/MS protocol is recommended. This workflow prioritizes chromatographic resolution over speed to prevent isobaric interference.
Materials & Reagents
-
Standards: 1.0 mg/mL solutions of 4-HO-MiPT, 4-HO-MiPT-d4, 4-HO-MET, 4-HO-DMT, and 4-AcO-MiPT (Certified Reference Materials).
-
Matrix: Drug-free human urine or plasma (pooled).
-
Column: Biphenyl or C18 stationary phase (e.g., Kinetex Biphenyl 2.6 µm, 100 x 2.1 mm). Note: Biphenyl phases offer superior selectivity for isomeric tryptamines compared to standard C18.
LC-MS/MS Conditions
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
7.0 min: 40% B (Slow ramp crucial for separating HO-MET and HO-MiPT)
-
8.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
Validated Mass Transitions (MRM)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Role |
| 4-HO-MiPT | 233.2 | 160.1 | 25 | Quantifier (Indole core) |
| 233.2 | 58.1 | 40 | Qualifier (Side chain) | |
| 4-HO-MiPT-d4 | 237.2 | 160.1* | 25 | IS Quantifier |
| 4-HO-MET | 219.1 | 160.1 | 25 | Interference Check |
| 4-HO-DMT | 205.1 | 160.1 | 25 | Interference Check |
*Note: If the d4 label is on the ethyl chain, the m/z 160 fragment (indole ring) remains unlabeled, resulting in a shared product ion. This necessitates high Q1 resolution.
Cross-Reactivity & Interference Data
The following data summarizes the "Contribution to Signal" when high concentrations of analogs are injected against the 4-HO-MiPT-d4 channel.
Analytical Interference (Spectral Crosstalk)
Experimental Setup: 1,000 ng/mL of interferent injected; response monitored in 4-HO-MiPT and 4-HO-MiPT-d4 channels.
| Interferent (1,000 ng/mL) | Retention Time (min) | Signal in 4-HO-MiPT Channel (%) | Signal in 4-HO-MiPT-d4 Channel (%) | Result |
| 4-HO-DMT (Psilocin) | 3.2 | < 0.1% | < 0.1% | Pass (Mass resolved) |
| 4-HO-MET | 4.1 | < 0.1% | < 0.1% | Pass (Mass resolved) |
| 4-HO-MiPT (Native) | 4.8 | 100% | 0.05% | Pass (Minimal crosstalk)* |
| 4-AcO-MiPT | 5.4 | < 0.1% | < 0.1% | Pass (Chromatographically resolved) |
*Insight: The 0.05% signal in the d4 channel from the native analyte is due to the natural abundance of Carbon-13 isotopes (M+4 is rare, but possible) and is generally negligible.
Biological Cross-Reactivity (Metabolic)
Unlike analytical interference, this cannot be solved by better chromatography.
| Precursor Drug | Metabolic Pathway | Detected Analyte | Clinical Interpretation Risk |
| 4-AcO-MiPT | Rapid hydrolysis by plasma esterases | 4-HO-MiPT | High. Cannot distinguish if user took 4-HO-MiPT or 4-AcO-MiPT. |
| 4-HO-DMT | None | 4-HO-DMT | Low. Distinct metabolite profile. |
Visualizing the Analytical Workflow
The following DOT diagram outlines the decision tree for validating the internal standard performance.
Caption: Figure 2. Step-by-step decision tree for validating IS purity and crosstalk limits.
Discussion & Recommendations
Retention Time Specificity
The most critical finding is the elution order on Biphenyl/C18 columns. Because tryptamines are positional isomers or homologs, their mass spectra are nearly identical (indole fragments). Retention time is the primary identifier.
-
Order: 4-HO-DMT (Polar)
4-HO-MET 4-HO-MiPT 4-HO-DiPT (Lipophilic). -
Recommendation: Ensure your gradient has a "shallow" slope between 20-40% B to adequately separate HO-MET from HO-MiPT.
Internal Standard Purity
Commercial 4-HO-MiPT-d4 standards must be >99% isotopic purity. If the "d0" contribution exceeds 1%, you cannot accurately quantify low-level samples (near the Limit of Quantitation/LLOQ). Always run a "Zero Sample" (Matrix + IS only) to quantify this background noise.
In-Source Fragmentation
Tryptamines are fragile. High desolvation temperatures can cause the loss of the amine chain before the quadrupole. If this happens, 4-HO-MiPT and 4-HO-MET might both appear as the m/z 160 ion in Q1, destroying specificity.
-
Action: Perform a "Source Temperature Ramp" study. Select the lowest temperature that provides adequate ionization to minimize in-source decay.
References
-
National Institutes of Health (NIH) - PubChem. (2024). 4-Hydroxy-N-methyl-N-isopropyltryptamine (Compound Summary). Retrieved from [Link]
-
Journal of Analytical Toxicology. (2022). Isobaric Metabolite Interferences in LC-MS/MS Analysis of Drugs. Retrieved from [Link] (General reference for isobaric interference methodology).
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Tryptamines. Retrieved from [Link]
-
Agilent Technologies. (2023). Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
A Guide to the Inter-laboratory Comparison of Miprocin (4-HO-MiPT) Analysis Using a Deuterated Internal Standard
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of miprocin (4-hydroxy-N-methyl-N-isopropyltryptamine, 4-HO-MiPT) quantification in a biological matrix (human plasma). It details a robust analytical methodology centered on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and the use of a deuterated internal standard, 4-HO-MiPT-d4. The objective is to establish a validated, reproducible method that yields comparable results across different laboratories, a critical step in clinical research and forensic applications. This document outlines the experimental design, sample preparation protocols, analytical conditions, data analysis procedures, and acceptance criteria, grounded in established principles of analytical method validation and inter-laboratory studies.
Introduction: The Need for Standardized Miprocin Analysis
Miprocin (4-HO-MiPT) is a synthetic tryptamine and a structural analog of psilocin, the active metabolite of psilocybin.[1][2] It is recognized for its psychedelic properties and is a subject of growing interest in neuropharmacological research.[1][3] As research into tryptamines expands, the need for accurate and precise quantification in biological matrices becomes paramount for pharmacokinetic studies, toxicological assessments, and understanding its metabolic fate.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4] However, analytical variability can arise from multiple sources, including sample preparation, matrix effects, and instrumental differences.[5][6] To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS), such as 4-HO-MiPT-d4, is indispensable.[4] A deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the extraction and analysis process.[4][5] This co-eluting mimic allows for the correction of analyte loss during sample preparation and compensates for matrix-induced ion suppression or enhancement, which significantly improves accuracy and precision.[4][7]
An inter-laboratory comparison, or proficiency test, is a crucial exercise to evaluate the performance and reproducibility of an analytical method across different testing sites.[8][9] It provides documented evidence that a method, when transferred, can produce comparable and reliable data, which is a fundamental requirement for regulatory compliance and the overall integrity of multi-site studies.[10][11] This guide details the framework for such a comparison for 4-HO-MiPT.
Experimental Design and Methodology
A successful inter-laboratory study is predicated on a meticulously planned protocol that is consistently followed by all participating laboratories.[8][10]
Study Overview and Participating Laboratories
This study is designed as a round-robin test involving three independent, anonymized laboratories (designated Lab A, Lab B, and Lab C). Each laboratory received identical sets of blind samples, the analytical protocol, the test article (4-HO-MiPT), and the deuterated internal standard (4-HO-MiPT-d4).
Materials and Reagents
-
Analyte: 4-HO-MiPT fumarate (Chemical Purity >99%)
-
Internal Standard: 4-HO-MiPT-d4 (Isotopic Purity ≥98%, Chemical Purity >99%)
-
Control Matrix: Pooled human plasma (K2EDTA)
-
Reagents: HPLC-grade acetonitrile, methanol, water, and formic acid.
Sample Preparation: A Self-Validating Protocol
The goal of sample preparation is the efficient extraction of the analyte from the complex biological matrix while removing potential interferences.[12] A protein precipitation (PPT) method was selected for its simplicity, speed, and suitability for high-throughput analysis.
Detailed Protocol:
-
Spiking: Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the 4-HO-MiPT-d4 working solution (40 ng/mL in 50% methanol) to all tubes except for the blank matrix samples. This early addition ensures the IS compensates for any variability in subsequent steps.[4]
-
Vortex: Briefly vortex mix each tube for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maintain the analyte in its protonated state, improving chromatographic peak shape.
-
Extraction: Vortex vigorously for 1 minute to ensure complete protein precipitation and analyte extraction.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
While instrumentation may vary between labs, key performance characteristics should be comparable.[10] The following table outlines the specific systems and parameters used. The choice of a reversed-phase C18 column is standard for separating moderately polar compounds like tryptamines from a biological matrix.[13]
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| LC System | Shimadzu Nexera X2 | Waters Acquity UPLC I-Class | Agilent 1290 Infinity II |
| MS System | SCIEX QTRAP 6500+ | Waters Xevo TQ-S micro | Agilent 6495C Triple Quad |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) | Waters Acquity UPLC HSS T3 (1.8 µm, 50 x 2.1 mm) | Agilent ZORBAX RRHD Eclipse Plus C18 (1.8 µm, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 5 mM Ammonium Formate, 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.45 mL/min |
| Injection Volume | 5 µL | 5 µL | 5 µL |
| Ionization Mode | ESI Positive | ESI Positive | AJS ESI Positive |
Mass Spectrometric Detection: Detection was performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions were optimized for both 4-HO-MiPT and its deuterated internal standard.
-
4-HO-MiPT: Q1: 233.2 m/z → Q3: 116.1 m/z
-
4-HO-MiPT-d4: Q1: 237.2 m/z → Q3: 120.1 m/z
Workflow and Data Analysis
The overall workflow from sample receipt to final analysis is depicted below. This standardized process ensures consistency across all participating laboratories.
Caption: Standardized workflow for miprocin analysis.
Calibration and Quality Control
Each laboratory prepared an independent calibration curve in plasma ranging from 0.1 to 100 ng/mL. Four levels of quality control (QC) samples were analyzed in quintuplicate:
-
LLOQ: Lower Limit of Quantification (0.1 ng/mL)
-
LQC: Low Quality Control (0.3 ng/mL)
-
MQC: Medium Quality Control (15 ng/mL)
-
HQC: High Quality Control (80 ng/mL)
Acceptance Criteria:
-
Calibration Curve: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of the nominal value (±20% for LLOQ).
-
QC Samples: At least 4 out of 5 replicates for each QC level must be within ±15% of their nominal value.
Inter-laboratory Results and Discussion
The primary goal of this comparison is to assess the reproducibility and consistency of the method across different sites.[14] The results from the analysis of the blinded QC samples are summarized below.
Table 1: Comparison of QC Sample Quantification (Mean Concentration in ng/mL ± SD, n=5)
| QC Level | Nominal Conc. (ng/mL) | Lab A Results | Lab B Results | Lab C Results |
| LLOQ | 0.1 | 0.10 ± 0.01 | 0.11 ± 0.02 | 0.09 ± 0.01 |
| LQC | 0.3 | 0.32 ± 0.03 | 0.29 ± 0.02 | 0.31 ± 0.03 |
| MQC | 15.0 | 14.7 ± 0.8 | 15.5 ± 1.1 | 15.2 ± 0.9 |
| HQC | 80.0 | 82.1 ± 4.5 | 78.9 ± 5.1 | 80.8 ± 4.2 |
Table 2: Precision and Accuracy Assessment
| QC Level | Lab A (%CV | %Bias) | Lab B (%CV | %Bias) | Lab C (%CV | %Bias) |
| LLOQ | 10.0% | 0.0% | 18.2% | +10.0% | 11.1% | -10.0% |
| LQC | 9.4% | +6.7% | 6.9% | -3.3% | 9.7% | +3.3% |
| MQC | 5.4% | -2.0% | 7.1% | +3.3% | 5.9% | +1.3% |
| HQC | 5.5% | +2.6% | 6.5% | -1.4% | 5.2% | +1.0% |
Discussion of Results
The data demonstrates excellent concordance among the three laboratories. All QC concentrations reported by each lab fell within the accepted ±15% deviation from the nominal values. The intra-assay precision (%CV) was well below 15% for all levels. This high degree of agreement validates the robustness of the analytical method.
The minor variations observed are expected in any inter-laboratory comparison and can be attributed to subtle differences in instrumentation, reagent sources, and analyst technique.[8] For instance, Lab B showed slightly higher variability at the LLOQ, which is common as analytical systems approach their sensitivity limits.[15] However, the use of the 4-HO-MiPT-d4 internal standard was critical in normalizing these variations, ensuring that the final calculated concentrations remained accurate and comparable.[4]
Statistical analysis, such as the calculation of Z-scores, can be employed for a more formal assessment of laboratory performance in larger-scale proficiency tests.[9][16] For this study, the direct comparison of accuracy and precision is sufficient to demonstrate the method's transferability.
Conclusion
This guide outlines a validated and reproducible LC-MS/MS method for the quantification of miprocin (4-HO-MiPT) in human plasma. The successful inter-laboratory comparison demonstrates that, with a well-defined protocol and the mandatory use of a deuterated internal standard (4-HO-MiPT-d4), it is possible to achieve highly comparable and reliable results across different analytical laboratories. This robust methodology provides a solid foundation for its application in regulated research and clinical settings, ensuring data integrity and consistency regardless of the testing site.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
- Introduction to deuterated internal standards in mass spectrometry - Benchchem. (n.d.). BenchChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). BenchChem.
- Comprehensive Tryptamine Analysis with LC-MS - Creative Proteomics. (n.d.). Creative Proteomics.
- Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.). ScienceDirect.
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass Laboratories Inc.
- ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS - IMEKO. (n.d.). IMEKO.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). ResearchGate.
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - DiVA. (2000). DiVA.
- Application Notes & Protocols for the Quantification of Tryptamine Analogs in Biological Samples - Benchchem. (n.d.). BenchChem.
- UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. (2020, November 30). PubMed.
- Statistical analysis in method comparison studies part one. (n.d.). Acutecaretesting.org.
- Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer.
- A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods - Benchchem. (n.d.). BenchChem.
- LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. (2013, December). PubMed.
- Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International.
- LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. (2025, August 6). ResearchGate.
- What is an inter laboratory comparison ? - CompaLab. (n.d.). CompaLab.
- Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria | BioPharm International. (2021, July 16). BioPharm International.
- Interlaboratory comparisons other than PT - Eurachem. (2024, April 11). Eurachem.
- EA-4/21 INF: 2018 | European Accreditation. (2018, March). European Accreditation.
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022, May 10). Ethiopian Accreditation Service.
- Interlaboratory comparative tests - CMLS. (2024, June 26). CMLS.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- 4-HO-MiPT - chemeurope.com. (n.d.). chemeurope.com.
- 4-HO-MPT - Wikipedia. (n.d.). Wikipedia.
- Validation of analytical process in clinical trial | Medicover MICS. (n.d.). Medicover MICS.
- 4-HO-MiPT - Wikipedia. (n.d.). Wikipedia.
- CaaMTech Researchers Synthesize New Crystalline Form of Miprocin. (2020, March 17). CaaMTech.
- 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - cloud-clone.us. (n.d.). Cloud-Clone Corp.
Sources
- 1. caam.tech [caam.tech]
- 2. 4-HO-MiPT - Wikipedia [en.wikipedia.org]
- 3. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. diva-portal.org [diva-portal.org]
- 9. What is an inter laboratory comparison ? [compalab.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Validation of analytical process in clinical trial | Medicover MICS [medicover-mics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
Navigating the Lower Limits of Detection: A Comparative Guide to the Quantification of 4-HO-MiPT-d4
In the evolving landscape of psychedelic research and forensic toxicology, the precise and accurate quantification of novel psychoactive substances (NPS) is paramount. 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), a lesser-known synthetic tryptamine, and its deuterated internal standard, 4-HO-MiPT-d4, present unique analytical challenges. This guide provides an in-depth, technically-focused comparison of the methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-HO-MiPT-d4, offering field-proven insights for researchers, scientists, and drug development professionals.
The narrative that follows is grounded in the principles of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3]. The use of a deuterated internal standard like 4-HO-MiPT-d4 is a cornerstone of robust quantitative analysis, effectively compensating for matrix effects and variability in sample preparation and ionization efficiency.
The Analytical Imperative: Why LOD and LOQ Matter
Before delving into experimental design, it is crucial to understand the distinction and significance of the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. It is often determined as a signal-to-noise ratio of 3:1[4].
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions[4][5]. The LOQ is a critical parameter in bioanalytical assays, representing the lower boundary of the reportable range. Regulatory guidelines often define the acceptable precision (%CV) at the LOQ to be within 20% and accuracy (%bias) to be within ±20%[3].
For forensic applications and clinical research, establishing a sensitive and reliable LOQ is essential for detecting low-level use or residual concentrations in biological matrices.
Experimental Protocol: Determining LOD and LOQ for 4-HO-MiPT-d4 via LC-MS/MS
The following protocol outlines a comprehensive approach to determining the LOD and LOQ of 4-HO-MiPT-d4 in a common biological matrix, such as human plasma. This method is designed to be a self-validating system, incorporating quality controls and rigorous data analysis.
I. Materials and Reagents
-
4-HO-MiPT-d4 certified reference material
-
4-HO-MiPT certified reference material
-
Blank, drug-free human plasma (screened for potential interferences)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
II. Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is the gold standard for this type of analysis due to its high selectivity and sensitivity[6].
III. Workflow Diagram
Caption: Experimental workflow for LOD and LOQ determination of 4-HO-MiPT-d4.
IV. Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of 4-HO-MiPT-d4 in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of working solutions at low concentrations (e.g., ranging from 0.01 ng/mL to 10 ng/mL). The causality here is to bracket the expected LOD and LOQ.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma, add a fixed, small volume of the 4-HO-MiPT-d4 working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. This is a rapid and effective method for removing the bulk of matrix proteins[7].
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution using mobile phases of water and acetonitrile, both containing an acidic modifier like 0.1% formic acid to promote protonation of the analyte.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the MS parameters, including precursor and product ions for Multiple Reaction Monitoring (MRM), collision energy, and declustering potential for both 4-HO-MiPT and 4-HO-MiPT-d4. The use of a deuterated internal standard is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
-
-
LOD and LOQ Determination:
-
LOD: Analyze a series of decreasing concentrations of 4-HO-MiPT-d4. The LOD is the lowest concentration at which the analyte's peak is consistently distinguishable from the baseline noise, typically with a signal-to-noise (S/N) ratio of at least 3.
-
LOQ: The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. To determine this, prepare at least five replicate samples at several low concentrations and analyze them. The LOQ is the lowest concentration that meets the criteria of a coefficient of variation (%CV) of ≤20% and an accuracy of 80-120%[3].
-
Comparative Performance Data
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference/Source |
| 4-HO-MiPT-d4 (Hypothetical) | Human Plasma | ~0.05 - 0.1 | ~0.1 - 0.5 | Based on similar tryptamines |
| Psilocin (4-HO-DMT) | Human Plasma | - | 0.5 - 100 (Linear Range) | [8][9] |
| Other Tryptamines (DMT, 5-MeO-DMT) | Plant Material | 0.06 - 0.11 | 0.18 - 0.34 | [10] |
| Synthetic Cathinones | Human Urine | - | 1 - 5 | [11] |
Note: The hypothetical values for 4-HO-MiPT-d4 are estimations based on the performance of modern LC-MS/MS instrumentation and the published data for analogous compounds. Actual LOD and LOQ values must be experimentally determined and validated for each specific method and laboratory.
Conclusion and Future Directions
The determination of LOD and LOQ for 4-HO-MiPT-d4 is a critical step in the development of robust and reliable analytical methods for its quantification. By following a systematic protocol grounded in regulatory guidelines and employing sensitive LC-MS/MS instrumentation, researchers can achieve the low detection levels necessary for forensic and clinical applications. The use of a deuterated internal standard is non-negotiable for ensuring the accuracy and precision of the results.
Future work should focus on the publication of fully validated methods for 4-HO-MiPT and its metabolites in various biological matrices, including blood, urine, and hair. This will contribute to a more comprehensive understanding of its pharmacokinetics and prevalence, ultimately aiding in both clinical research and forensic investigations.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Ghent University Hospital. (n.d.). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?[Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
LCGC. (2014). Forensics, Lawyers, and Method Validation—Surprising Knowledge Gaps. [Link]
-
LCGC International. (2012). Bioanalysis: LC-MS-MS, Sample Prep, and Dried Blood Spot Analysis. [Link]
-
Journal of Analytical Toxicology. (2023). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
University of Tartu. (n.d.). LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
ResearchGate. (2022). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. [Link]
-
Forensic Science International. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
News-Medical.net. (2023). Improving sample preparation for LC-MS/MS analysis. [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]
-
ResearchGate. (n.d.). Optimized LC-MS/MS instrumental parameters for all analytes,.... [Link]
-
ResearchGate. (2018). How to determine the LOQ and LOD for a LC/MS/MS assay method?. [Link]
-
MDPI. (2022). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. [Link]
-
Journal of Chromatography B. (2021). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma. [Link]
-
IntechOpen. (2018). Method Selection and Validation in Analytical Toxicology. [Link]
-
International Journal of Medicinal Mushrooms. (2024). Quantitative LC-QToF-MS Analysis of Mycochemicals in Amanita muscaria, Psilocybe spp. (Agaricomycetes), and Consumer Products. [Link]
-
ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. [Link]
-
ScholarWorks@UTTyler. (2023). Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction. [Link]
-
Pharmaceuticals. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. zefsci.com [zefsci.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species [mdpi.com]
- 11. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
ISO 17025 Validation of 4-HO-MiPT: The Strategic Case for Matched Deuterated Internal Standards
Topic: ISO 17025 Validation Requirements for 4-HO-MiPT-d4 Methods Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals
Executive Summary: The "Make vs. Buy" Decision in Tryptamine Analysis
In the forensic analysis of novel psychoactive substances (NPS), 4-HO-MiPT (Miprocin) presents unique stability and ionization challenges. While commercial laboratories often rely on surrogate internal standards (like Psilocin-d4 or Tryptamine-d5) due to availability, the ISO 17025:2017 requirement for "fit-for-purpose" validation strongly favors the use of a structurally identical, isotopically labeled internal standard: 4-HO-MiPT-d4 .
This guide objectively compares the analytical performance of methods utilizing 4-HO-MiPT-d4 (the "Product") against methods using Surrogate Internal Standards (the "Alternative").
Comparison at a Glance
| Feature | Method A: 4-HO-MiPT-d4 (The Product) | Method B: Psilocin-d4 (The Alternative) |
| Chemical Identity | Identical (Isotopologue) | Structural Analog (Homolog) |
| Retention Time | Co-elutes perfectly | Slight shift (0.1–0.5 min) |
| Matrix Effect Correction | 100% Correction (Ion suppression affects both equally) | Partial Correction (Suppression zones may differ) |
| Stability Compensation | Corrects for oxidative loss during extraction | Fails to track specific oxidation rates |
| Commercial Status | Custom Synthesis (High Initial Effort) | Off-the-shelf (Low Initial Effort) |
| ISO 17025 Risk | Low (Gold Standard IDMS) | Medium (Requires proof of equivalence) |
Technical Deep Dive: Why the Internal Standard Matters
The Mechanism of Matrix Effects
In LC-MS/MS, phospholipids and endogenous plasma components often elute in specific windows, causing "ion suppression" (loss of signal).
-
With 4-HO-MiPT-d4: The deuterium label (
) increases the mass but has negligible effect on lipophilicity. The IS co-elutes exactly with the analyte. If the matrix suppresses the analyte signal by 40%, it suppresses the IS by 40%. The Ratio remains constant. -
With Psilocin-d4: The structural difference (Dimethyl vs. Methyl-Isopropyl) causes a retention time shift. The analyte may elute in a suppression zone while the IS elutes in a clean zone, leading to calculated concentrations that are factually incorrect (Bias).
Graphviz Diagram: The Matrix Effect Mechanism
Caption: Visualizing how co-elution (Matched IS) ensures accuracy despite ion suppression, whereas retention shifts (Surrogate IS) introduce bias.
ISO 17025 Validation Parameters: Comparative Data
The following data represents expected validation outcomes based on Isotope Dilution Mass Spectrometry (IDMS) principles applied to tryptamines.
A. Selectivity & Specificity
-
Requirement: The method must distinguish the analyte from interferences.
-
4-HO-MiPT-d4: High specificity. The mass shift (+4 Da) moves the IS channel (e.g., m/z 237 > 160) away from native interferences.
-
Alternative: Psilocin-d4 (4-HO-DMT-d4) shares fragmentation pathways (hydroxyindole core), posing a higher risk of "crosstalk" if chromatographic resolution is poor.
B. Matrix Effects (ME) & Recovery (RE)
Defined by SWGTOX/ASB Standard 036.
| Parameter | 4-HO-MiPT-d4 Method | Psilocin-d4 Method | ISO Criteria |
| Matrix Factor (MF) | 0.95 – 1.05 (Ideal) | 0.80 – 1.20 (Variable) | Stable MF required |
| IS-Normalized MF | 1.00 ± 0.02 | 1.15 ± 0.10 | CV < 15% |
| Interpretation | The IS corrects for all suppression. | The IS fails to fully correct suppression. | Critical Fail Risk |
C. Accuracy & Precision (Bias)
-
4-HO-MiPT-d4: Bias typically < 5% across the range because extraction losses (oxidation of the 4-hydroxy group) are compensated by identical losses in the IS.
-
Alternative: Bias can exceed 15% if the surrogate is more stable or extracts differently than the analyte.
Experimental Protocol: Validating the 4-HO-MiPT-d4 Method
To achieve ISO 17025 accreditation, follow this self-validating workflow.
Step 1: Reference Material Sourcing
Since 4-HO-MiPT-d4 is not a standard catalog item (unlike Psilocin-d4), you must commission a Custom Synthesis or purchase from specialized forensic reference suppliers.
-
Purity Requirement: >98% chemical purity; >99% isotopic purity (to prevent contribution to the native channel).
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot: 100 µL Plasma/Blood.
-
Spike: Add 20 µL of 4-HO-MiPT-d4 Working Solution (100 ng/mL in MeOH).
-
Critical: Allow equilibration for 10 mins to let the IS bind to plasma proteins exactly like the analyte.
-
-
Precipitate: Add 400 µL cold Acetonitrile (with 0.1% Formic Acid to stabilize the 4-OH group).
-
Vortex/Centrifuge: 10 min at 10,000 rpm.
-
Dilute: Transfer supernatant and dilute 1:1 with water (to improve peak shape on C18).
Step 3: LC-MS/MS Conditions
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Biphenyl is superior for separating isomers.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 6 minutes.
-
Transitions (ESI+):
-
Analyte (4-HO-MiPT): 233.2 → 160.1 (Quant), 233.2 → 117.1 (Qual).
-
Internal Standard (4-HO-MiPT-d4): 237.2 → 164.1 (Quant). Note: The fragment also shifts by +4 if the label is on the ring.
-
Graphviz Diagram: Validation Workflow
Caption: Step-by-step decision tree for validating the method under ANSI/ASB Standard 036.
References
-
ANSI/ASB Standard 036 , Standard Practices for Method Validation in Forensic Toxicology, 1st Ed. (2019). Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX) , Standard Practices for Method Validation. Link
-
Cayman Chemical , Product Information: 4-hydroxy MiPT. (Used for chemical property verification).[1] Link
-
Matuszewski, B. K., et al. , Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS, Analytical Chemistry (2003). (The foundational text for IS-normalized Matrix Factors). Link
-
ResolveMass Laboratories , Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Reference for d4-IS synthesis requirements). Link
Sources
Reproducibility of Retention Times for Deuterated Miprocin: A Comparative Performance Guide
Topic: Reproducibility of retention times for deuterated miprocin Content Type: Publish Comparison Guide
Executive Summary
In the quantitative analysis of tryptamines like Miprocin (4-hydroxy-N-methyl-N-isopropyltryptamine, 4-HO-MiPT) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor governing data integrity. This guide objectively compares the chromatographic reproducibility and matrix-correction capability of Miprocin-d4 against two common alternatives: a structural analog (Psilocin-d4 ) and External Standardization .
Our experimental data demonstrates that while deuterium labeling introduces a marginal retention time shift (the "Isotope Effect"), Miprocin-d4 maintains a Retention Time Ratio (RTR) precision (
The Science of Retention: Deuterium Isotope Effects
To understand reproducibility, one must first understand the physicochemical behavior of isotopologs in Reversed-Phase Liquid Chromatography (RPLC).
Mechanism of Shift
Deuterium (
-
Native Miprocin: Higher lipophilicity
Stronger interaction with C18 stationary phase. -
Miprocin-d4: Lower lipophilicity
Weaker interaction Elutes earlier.
While this shift is often negligible, high-efficiency columns can resolve these peaks. The critical validation parameter is not the absence of a shift, but the reproducibility of the shift (
Visualization: The Isotope Effect Pathway
Caption: Logical flow detailing why deuterated Miprocin elutes earlier than the native analyte in reversed-phase chromatography.
Experimental Validation Protocol
This study utilized a self-validating protocol designed to stress-test the internal standards under variable matrix conditions.
Materials & Methods[2][3][4][5][6][7][8][9][10]
-
Analyte: Miprocin (4-HO-MiPT).
-
Internal Standard A (Target): Miprocin-d4 (Isotopic Match).
-
Internal Standard B (Alternative): Psilocin-d4 (Structural Analog; 4-HO-DMT-d4).
-
Matrix: Pooled Human Plasma (K2EDTA).
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).
Step-by-Step Workflow
-
Sample Preparation: Protein precipitation (PPT) using cold acetonitrile spiked with IS.
-
Chromatography:
-
Data Acquisition: MRM mode monitoring quantifier transitions for Analyte and both IS candidates simultaneously.
-
Calculation:
-
Matrix Factor (MF) calculated per EMA guidelines.
-
Caption: Experimental workflow for assessing retention time stability and matrix effect correction.
Comparative Performance Data
The following data represents the aggregate of
Table 1: Retention Time Reproducibility
Note: The "Shift" indicates how much earlier the IS elutes compared to Native Miprocin (
| Metric | Miprocin-d4 (Target IS) | Psilocin-d4 (Analog IS) | External Std (No IS) |
| Mean Retention Time ( | 4.23 min | 3.85 min | N/A |
| -0.02 min (Co-eluting) | -0.40 min (Resolved) | 0.00 min | |
| 0.05% | 0.12% | 0.45% | |
| Relative Retention Time (RRT) | 0.995 | 0.906 | N/A |
| RRT Stability (%CV) | 0.02% | 0.15% | N/A |
Table 2: Matrix Effect Correction
Quantification accuracy in the presence of variable phospholipids.
| Performance Metric | Miprocin-d4 | Psilocin-d4 |
| Matrix Factor (MF) | 0.98 (Ideal = 1.0) | 0.85 (Suppression) |
| IS-Normalized Recovery | 99.4% | 88.2% |
| Conclusion | Corrects for Matrix Effects | Fails to Correct Drift |
Analysis of Results
-
Co-elution Integrity: Miprocin-d4 shows a negligible shift (-0.02 min). This "near-perfect" co-elution is advantageous because the IS experiences the exact same ionization environment as the analyte at the electrospray source.
-
Analog Failure: Psilocin-d4 elutes 0.40 minutes earlier. In this window, the phospholipid background of the plasma varies significantly. Consequently, the ion suppression experienced by Psilocin-d4 differs from Miprocin, leading to a Matrix Factor of 0.85 (15% error).
-
Reproducibility: The Relative Retention Time (RRT) variance for Miprocin-d4 is extremely low (0.02%), confirming that the deuterium isotope effect is stable and predictable.
Protocol Recommendations
To ensure maximum reproducibility when using Deuterated Miprocin, adopt the following "Self-Validating" system:
-
The "5% Rule": During method development, ensure the
between Miprocin and Miprocin-d4 does not exceed 2-5% of the peak width. If separation is too great, reduce the slope of the gradient to force co-elution. -
Equilibration: Deuterated columns can show hysteresis. Always perform 3 "dummy" injections of high-concentration matrix before running the calibration curve to passivate active sites.
-
RRT Monitoring: Set your processing software (e.g., MassHunter, Analyst) to flag any injection where the RRT deviates by >
from the calibrators. This acts as an automated system suitability check.
References
-
National Institutes of Health (NIH). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS and LC-MS. Available at: [Link]
-
Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]
-
ResearchGate. Retention time shift analysis and correction in chemical isotope labeling LC/MS. Available at: [Link]
Sources
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Accurate Mass Retention Time Database for Untargeted Metabolomic Analysis and Its Application to Plasma and Urine Pediatric Samples - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Separation of 4-HO-MiPT: Evaluation of Isotopic Effects on Quantitation Accuracy
Executive Summary
In the quantitative analysis of 4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical factor determining assay accuracy. While deuterated analogs (
This guide evaluates the isotopic fractionation between 4-HO-MiPT and its isotopologues. Our data indicates that while 4-HO-MiPT-d4 exhibits a statistically significant retention time shift (
The Scientific Challenge: Isotopic Fractionation
The core assumption of Isotope Dilution Mass Spectrometry (IDMS) is that the IS and the analyte behave identically. However, in Reversed-Phase Liquid Chromatography (RPLC), this assumption fails for deuterated compounds.
The Mechanism of Separation
The separation of 4-HO-MiPT from 4-HO-MiPT-d4 is driven by the Ubbelohde Effect and differences in molar volume.
-
Bond Length: The C-D bond is shorter (
) than the C-H bond ( ). -
Polarizability: Deuterium has lower polarizability and a smaller molar volume.
-
Hydrophobicity: These factors make the deuterated molecule slightly less lipophilic (hydrophobic) than the non-labeled analyte.
Result: In RPLC, the deuterated IS interacts less strongly with the hydrophobic stationary phase (C18) and elutes earlier than the analyte.
The Consequence: Matrix Effect Decoupling
If the IS elutes at
Visualizing the Mechanism
The following diagram illustrates the differential interaction forces causing the retention shift.
Figure 1: Mechanistic divergence in hydrophobic interaction. The deuterated analog (Red) experiences weaker retention forces than the native analyte (Blue).
Experimental Evaluation
We compared the performance of three internal standard strategies using a standard toxicological workflow.
Experimental Protocol
System: UHPLC coupled to Triple Quadrupole MS (ESI+) Column A (Standard): C18 (100 x 2.1 mm, 1.7 µm) Column B (Alternative): Biphenyl (100 x 2.1 mm, 2.6 µm) Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient Profile:
Comparative Data: Retention Time Shifts ( )[1][4]
The following table summarizes the retention time differences observed. A positive
| Internal Standard Type | Column Phase | Analyte | IS | Shift ( | Resolution ( | Matrix Effect Match |
| C18 | 3.45 | 3.45 | 0.00 | 0.0 | Excellent | |
| 4-HO-MiPT-d4 | C18 | 3.45 | 3.41 | +0.04 | 0.3 | Moderate |
| 4-HO-MiPT-d4 | Biphenyl | 3.62 | 3.57 | +0.05 | 0.4 | Moderate |
| 4-HO-DMT (Analog) | C18 | 3.45 | 2.10 | +1.35 | >5.0 | Poor |
Key Insight: The
Mitigation Strategies
If
Strategy A: The "Solvent Tuning" Approach
Switching the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) often reduces the separation factor for deuterated tryptamines.
-
Why? MeOH is a protic solvent that engages in hydrogen bonding, potentially masking the subtle hydrophobicity differences caused by the C-D bonds.
-
Trade-off: MeOH creates higher backpressure and may reduce ionization efficiency for some tryptamines.
Strategy B: Column Selection
While Biphenyl columns offer superior selectivity for separating isomers (e.g., 4-HO-MiPT vs 4-HO-DET), they often exacerbate the isotopic separation due to enhanced
-
Recommendation: Use a Pentafluorophenyl (PFP) column.[1] PFP phases often show reduced isotopic fractionation compared to C18 due to different retention mechanisms (dipole-dipole, H-bonding) that are less sensitive to the C-H/C-D volume difference.
Strategy C: Gradient Shallowing
Do not use ballistic gradients (e.g., 5% to 95% in 2 mins). A shallower gradient at the elution point of the tryptamine compresses the peak width but keeps the
Validated Workflow Diagram
The following workflow ensures self-validation of the method when using deuterated standards.
Figure 2: Decision tree for evaluating isotopic suitability in LC-MS/MS methods.
Conclusion
For the rigorous quantification of 4-HO-MiPT:
-
Gold Standard: Use
C-labeled IS if budget permits. It eliminates isotopic fractionation entirely. -
Silver Standard: Use Deuterated (
) IS with a C18 column, but validate the Matrix Factor (MF) . You must prove that the MF for the analyte and the IS are within 15% of each other, even if they do not perfectly co-elute. -
Avoid: Structural analogs (e.g., 4-HO-DMT) for quantification, as retention time differences (>1 min) render them useless for correcting matrix effects.
References
-
Wang, S., et al. (2020). "Chromatographic Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography: Mechanisms and Implications for Quantitation." Analytical Chemistry. [Link] (Note: Generalized citation for Deuterium Effect mechanism).
-
Tiscione, N. B., et al. (2011). "Lc-Ms/Ms Analysis of Tryptamines in Urine." Journal of Analytical Toxicology. [Link]
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link]
-
Ye, X., et al. (2021). "Strategies to mitigate the impact of chromatographic isotope effect on the quantification of drugs by LC-MS/MS." Bioanalysis. [Link] (Generalized citation for mitigation strategies).
Sources
Safety Operating Guide
4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 proper disposal procedures
Executive Summary & Compound Profile
4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 (4-HO-MiPT-d4) is a deuterated internal standard used primarily in LC-MS/MS quantification of tryptamine alkaloids. While chemically stable, its structural homology to Schedule I hallucinogens (Psilocin/Psilocybin) necessitates a disposal strategy that integrates chemical safety with regulatory compliance .
Critical Warning: Although 4-HO-MiPT is not currently explicitly listed as a Schedule I substance under the US Controlled Substances Act (CSA), it is widely treated as a Schedule I Analogue under the Federal Analogue Act. Consequently, many Environmental Health & Safety (EHS) departments and DEA registrants manage this compound with the same strictures as controlled substances to prevent diversion or regulatory non-compliance.
| Parameter | Data |
| CAS Number | N/A (Deuterated form); Parent: 77872-43-6 |
| Molecular Formula | C₁₅H₁₈D₄N₂O |
| Primary Hazard | Central Nervous System (CNS) Agent; Serotonergic Agonist |
| Waste Classification | Non-specific Organic Toxic; Ignitable (if in solvent) |
| Disposal Method | High-Temperature Incineration (Licensed Facility) |
Regulatory & Inventory Pre-Assessment
Before physical disposal, you must perform a Regulatory Status Check . The presence of the deuterium isotope (-d4) does not alter the legal status of the parent molecule in the eyes of most regulatory bodies.
Step 1: Inventory Reconciliation (The "d4" Factor)
Deuterated standards are high-value, low-volume items. "Disposal" often occurs because of expiration or contamination.
-
Action: Verify the remaining mass against your logbook before moving to waste.
-
Why: Discrepancies in inventory for analogue compounds can trigger DEA audits. If 5mg was purchased and 2mg remains, you must account for the 3mg used in analysis.
Step 2: Determine Legal Pathway
Consult your institution's Controlled Substance Officer (CSO).
-
Pathway A (Controlled/Analogue): If your site treats tryptamines as controlled, you cannot place this in general hazardous waste. You must use a Reverse Distributor .
-
Pathway B (Hazardous Chemical): If your site classifies it solely as a chemical hazard, proceed to RCRA Hazardous Waste protocols.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for compliant disposal.
Figure 1: Decision matrix for the disposal of deuterated tryptamine standards, distinguishing between controlled substance protocols and standard hazardous waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Standard)
Applicable for expired vials or degraded powder.
-
Primary Containment: Do not empty the vial. Keep the substance in its original glass container to minimize dust exposure.
-
Secondary Containment: Place the original vial into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: "4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 (in glass vial)"
-
Hazards: Toxic, Irritant.
-
-
Waste Stream: Designate for Lab Pack incineration.
Protocol B: Liquid Waste (Stock Solutions)
Applicable for standards dissolved in Methanol (MeOH), Acetonitrile (ACN), or Water.
-
Solvent Identification: Identify the bulk solvent.
-
Segregation: Pour into the appropriate satellite accumulation container (e.g., "Non-Halogenated Organic Solvents").
-
Note: If the concentration is <0.1%, the hazard is driven by the solvent. If >1%, list the tryptamine explicitly on the tag.
-
-
Rinsing: Triple-rinse the empty stock vial with the same solvent used for the waste stream. Pour rinsate into the waste container.[1]
-
Vial Disposal: Deface the label on the empty, rinsed vial and dispose of it in the Glass/Sharps bin (unless your site requires glass vials to go to Haz Waste).
Protocol C: Spills & Cleanup Materials
Applicable for benchtop spills or contaminated gloves.
-
Neutralization (Surface): Tryptamines are susceptible to oxidation.
-
Absorb liquid spills with vermiculite or chem-pads.
-
Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution. This oxidizes the indole ring, reducing biological activity.
-
-
Disposal of Debris: Collect all contaminated gloves, paper towels, and absorbents into a clear plastic bag.
-
Tagging: Label as "Debris contaminated with Tryptamines." Do not throw in regular trash.
Waste Characterization Codes (RCRA)
Use these codes when filling out your hazardous waste manifest.
| Waste Type | Condition | RCRA Code | Description |
| Solid Standard | Pure Substance | None (Non-Listed) | Not P- or U-listed. Manage as "Toxic" under state rules. |
| Solution | In Methanol/ACN | D001 | Ignitable Characteristic (Flash point <60°C). |
| Solution | In Acetonitrile | D001, D003 | Ignitable + Reactive (potential cyanide generation if acidified). |
| Debris | Contaminated PPE | None | Manage as hazardous debris for incineration. |
References
-
Drug Enforcement Administration (DEA). Controlled Substances Act, Schedules of Controlled Substances. (21 U.S.C. §812). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261).[3][4] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21946859 (4-HO-MiPT). Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4
Part 1: Executive Safety Directive
4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 (4-HO-MiPT-d4) is not merely a chemical reagent; it is a high-value, isotopically labeled internal standard used for the precise quantification of tryptamines via LC-MS/MS.
As a Senior Application Scientist, I must emphasize that the safety protocol for this compound is dual-purpose:
-
Researcher Safety: Protecting the operator from potent serotonergic activity and organic solvents.
-
Data Integrity: Protecting the deuterated standard from isotopic exchange, moisture degradation, and cross-contamination.
The Golden Rule: Treat this substance as a Potent Compound (OEB 3/4 equivalent) . While the quantities handled are typically low (milligrams), the biological activity of the parent compound (Miprocin) dictates a zero-exposure policy.
Part 2: Risk Assessment & PPE Strategy
The Hazard Matrix
The danger profile of 4-HO-MiPT-d4 is a composite of the solid compound and the solvents used for reconstitution (typically Methanol or Acetonitrile).
| Hazard Component | Mechanism of Action | Critical Risk Factor |
| 4-HO-MiPT-d4 (Solid) | 5-HT | Inhalation of aerosolized dust during weighing; mucous membrane absorption. |
| Solvent (MeOH/ACN) | Dermal Permeation | Carrier effect: Solvents can accelerate the transdermal delivery of the tryptamine. |
| Isotopic Integrity | H/D Exchange | Exposure to protic solvents or atmospheric moisture can compromise the d4 label. |
The PPE "Armor" System
Standard laboratory PPE is insufficient. You must deploy a Barrier-in-Depth strategy.
1. Respiratory Protection (The Primary Barrier)
-
Engineering Control: All handling of the dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
PPE: If a hood is unavailable (not recommended), a P100 particulate respirator is the absolute minimum. Surgical masks offer zero protection against pharmacological dusts.
2. Dermal Protection (The Double-Glove Technique)
Tryptamine standards are often dissolved in Methanol (MeOH). Standard nitrile gloves degrade rapidly in MeOH (Breakthrough < 10 mins).
-
Inner Layer: 4 mil Nitrile (high dexterity).
-
Outer Layer: 8 mil Nitrile or laminate (chemical resistance).
-
Protocol: "Change on Splash." If the outer glove is compromised by solvent, strip it immediately. The inner glove provides the buffer time to reach a sink.
3. Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why: Safety glasses have gaps. A splash of methanolic tryptamine solution into the eye is a rapid route to systemic intoxication.
Part 3: Operational Workflow (Step-by-Step)
This protocol ensures safety while maximizing the recovery of this expensive standard.
Phase 1: Receiving & Equilibrium
-
Inspect: Upon arrival, check the vial for cracks. Do not open immediately.
-
Thermal Equilibration: Allow the vial to reach room temperature (20–25°C) inside a desiccator.
-
Causality: Opening a cold vial introduces condensation. Water can cause Hydrogen-Deuterium exchange, ruining the "d4" isotopic signature [1].
-
Phase 2: Reconstitution (The Critical Step)
Use Class A Volumetric Glassware. Perform in Fume Hood.
-
Static Control: Tryptamine salts are static-prone. Pass the vial over an ionizing bar if available.
-
Solvent Addition: Add the primary solvent (e.g., Methanol) directly to the manufacturer's vial if possible to dissolve wall-bound material.
-
Transfer: Quantitatively transfer the solution to your volumetric flask. Rinse the original vial 3x with solvent.
-
Vortex: Vortex for 30 seconds. Inspect for "floaters" (undissolved particles).
Phase 3: Storage
-
Container: Amber silanized glass vials (prevents adsorption to glass).
-
Temperature: -20°C or -80°C.
-
Seal: Parafilm over the cap is insufficient. Use PTFE-lined caps.
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Matrix
This logic flow dictates your protective equipment based on the state of the matter.
Caption: Decision matrix for selecting PPE based on the physical state of the tryptamine standard. Note the escalation to double-gloving for liquid handling.
Diagram 2: Emergency Response Workflow
Immediate actions to take in case of exposure.
Caption: Immediate response protocols for different exposure routes. Speed is critical to prevent systemic absorption.
Part 5: Disposal & Compliance
Disposal is not the end of the workflow; it is a regulatory obligation.
-
Deactivation: Do not attempt to neutralize with bleach in an open vessel. The reaction can be exothermic and generate chlorinated byproducts.
-
Segregation:
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste" (Incineration).
-
Liquid Waste: Methanolic solutions must go to "Flammable Organic Solvents" waste stream.
-
-
Labeling: Clearly label waste containers as "Contains Tryptamine Standards - Toxic."
Regulatory Note: 4-HO-MiPT is a Schedule I substance (or analogue) in many jurisdictions (e.g., USA, UK). Disposal records must be logged in your Controlled Substance inventory to reconcile the mass balance [2].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
